Naproxen Methyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFBPCRUQZGJE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180780 | |
| Record name | Naproxen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26159-35-3 | |
| Record name | (+)-Naproxen methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26159-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naproxen methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproxen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26159-35-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPROXEN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571OJX4PDN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Naproxen Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of naproxen (B1676952) methyl ester, a key derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen. This document is intended to serve as a technical resource, offering detailed data and methodologies for scientific applications.
Core Chemical Properties
Naproxen methyl ester, systematically named methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, is the methyl ester derivative of naproxen. It is often utilized as a reference standard, a synthetic intermediate, or a prodrug in pharmaceutical research.[1] Its chemical and physical properties are summarized below.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in literature and databases.
| Identifier | Value |
| CAS Number | 26159-35-3[2] |
| Molecular Formula | C₁₅H₁₆O₃[2][3][4] |
| Molecular Weight | 244.29 g/mol [3][4] |
| IUPAC Name | methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate[4] |
| Synonyms | (S)-Naproxen Methyl Ester, Naproxen Impurity E[4] |
| InChI | InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1[4] |
| InChIKey | ZFYFBPCRUQZGJE-JTQLQIEISA-N[4] |
| SMILES | C--INVALID-LINK--C(=O)OC[4] |
Physicochemical Properties
The key physicochemical properties of this compound are detailed in the following table. These parameters are crucial for its handling, formulation, and analysis.
| Property | Value |
| Appearance | White to off-white powder or crystals[1] |
| Melting Point | 75 °C[3], 87 °C |
| Boiling Point | 358.7 ± 17.0 °C (Predicted)[3] |
| Density | 1.122 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Soluble in chloroform, methanol (B129727), and dichloromethane (B109758) (DCM).[1][3] |
| Optical Activity | [α]/D +72.0 to +84.0° (c = 0.1 in chloroform) |
| LogP (Octanol/Water) | 3.125 (Calculated)[5] |
Spectral Data
Spectral data is fundamental for the structural elucidation and purity assessment of this compound.
| Spectral Data | Key Features |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 7.68 (dd, J = 8.4 Hz, 2H), 7.65 (s, 1H), 7.39 (dd, J = 2.0 Hz, 1H), 7.13 (dd, 1H), 7.10 (bs, 1H), 3.88 (s, 3H), 3.66 (s, 3H), 1.58 (d, 3H)[6] |
| ¹³C-NMR (101 MHz, CDCl₃) | δ (ppm): 175.0, 148.1, 145.6, 143.0, 142.9, 136.9, 126.7, 125.7, 123.9, 123.8, 120.3, 120.2, 57.8, 52.3, 45.5, 18.6[7] |
| Mass Spectrometry (GC-MS) | Key m/z peaks at 185 (Top Peak), 244 (2nd Highest), and 170 (3rd Highest)[8] |
| Infrared (IR, KBr, cm⁻¹) | 2973, 1738, 1605, 1176.81[6] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a common method for the synthesis of this compound from naproxen.
Materials:
-
Naproxen
-
Absolute Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
1% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round bottom flask, add naproxen (e.g., 10 g, 0.043 mol) and absolute methanol (70 mL).[9] Stir the mixture until the naproxen is fully dissolved. A gentle warming may be applied to facilitate dissolution.[9]
-
Acid Catalysis: Cool the solution to approximately -10 °C using an ice-salt bath.[9] Cautiously add concentrated sulfuric acid (e.g., 1-10 mL) dropwise while maintaining continuous stirring.[6][9]
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture at approximately 80 °C for 2-4 hours with constant stirring.[6][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature.[9] The reaction can be quenched by adding dichloromethane (3x30 mL) and 1% NaOH solution.[6] Alternatively, the cooled solution can be poured over cold water, followed by the addition of a saturated sodium bicarbonate solution to neutralize any remaining acid, which will result in the precipitation of the crude product.[9]
-
Extraction and Purification: If using the DCM extraction method, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water (3x30 mL), and dry it over anhydrous MgSO₄.[6] Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[6] The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system (e.g., 9:1 v/v).[6]
Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
Protocol:
-
Purity Assessment: Analyze the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC).
-
Structural Verification:
-
Physicochemical Characterization:
-
Determine the melting point of the purified solid.[3]
-
Measure the optical rotation to confirm the stereochemistry.
-
Visualizations
Synthesis of this compound
The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound from naproxen.
Caption: Fischer esterification of naproxen to its methyl ester.
Experimental Workflow for Characterization
This diagram outlines the typical workflow for the characterization of synthesized this compound.
Caption: Workflow for the characterization of this compound.
Naproxen's Mechanism of Action: COX Inhibition Pathway
Naproxen, the parent compound of this compound, exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This pathway is fundamental to its therapeutic action.
Caption: Naproxen inhibits COX-1 and COX-2 enzymes.
References
- 1. adipogen.com [adipogen.com]
- 2. This compound [webbook.nist.gov]
- 3. 30012-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 26159-35-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound 529084: (RS)-Naproxen methyl ester - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide on the Physical Characteristics of (S)-Naproxen Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of (S)-Naproxen Methyl Ester. The information is curated for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visualization of the pertinent biological pathway to provide a thorough understanding of this compound.
Core Physical Characteristics
(S)-Naproxen Methyl Ester, the methyl ester derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, is a compound of interest in pharmaceutical research and development. Its physical properties are crucial for its handling, formulation, and analysis.
Data Presentation
The quantitative physical and chemical data for (S)-Naproxen Methyl Ester are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₆O₃ | [1][2] |
| Molecular Weight | 244.29 g/mol | [2] |
| Melting Point | 87 °C | |
| Boiling Point | 358.7 ± 17.0 °C (Predicted) | |
| Appearance | White to off-white powder or crystals | |
| Solubility | Soluble in chloroform, methanol (B129727), and DCM. | |
| CAS Number | 26159-35-3 | [2] |
Experimental Protocols
Detailed methodologies for the determination of the key physical characteristics of (S)-Naproxen Methyl Ester are outlined below. These protocols are based on established pharmacopeial and organizational guidelines to ensure accuracy and reproducibility.
Synthesis of (S)-Naproxen Methyl Ester
A common method for the synthesis of (S)-Naproxen Methyl Ester is through the esterification of (S)-Naproxen.
-
Procedure:
-
An accurately weighed amount of (S)-Naproxen (e.g., 10 g, 0.043 mol) is added to a round-bottom flask containing absolute methanol (70 mL).[3]
-
The mixture is heated with stirring until a clear solution is obtained.[3]
-
The solution is then cooled to approximately -10 °C.[3]
-
Concentrated sulfuric acid (10 mL) is added dropwise with continuous stirring. The appearance of a precipitate may be observed.[3]
-
The reaction mixture is refluxed for a period of 4 hours. As the temperature increases, the precipitate may redissolve.[3]
-
After reflux, the solution is cooled to room temperature and then poured over cold water (250 mL).[3]
-
A saturated sodium bicarbonate solution (~10% w/v) is added to neutralize any excess acid, which will cause the precipitation of (S)-Naproxen Methyl Ester as a white solid.[3]
-
The precipitate is filtered, washed with cold distilled water, and air-dried.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol.[4]
-
Determination of Melting Point
The melting point is a critical indicator of purity. The procedure described is based on the United States Pharmacopeia (USP) <741> guidelines for Class Ia substances using Apparatus I.[5][6][7]
-
Apparatus: A suitable melting range apparatus consisting of a heated bath with a transparent fluid, a stirrer, a calibrated thermometer, and a controlled heat source.
-
Sample Preparation: A small quantity of the dry (S)-Naproxen Methyl Ester powder is packed into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[5]
-
Procedure:
-
The heating bath is heated to a temperature approximately 5-10 °C below the expected melting point of 87 °C.
-
The capillary tube containing the sample is inserted into the apparatus.
-
The temperature is raised at a rate of approximately 1 °C per minute.[5]
-
The temperature at which the substance is first observed to collapse or form a liquid meniscus is recorded as the beginning of the melting range.
-
The temperature at which the substance becomes completely liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.
-
Determination of Boiling Point
The boiling point determination for a solid substance like (S)-Naproxen Methyl Ester, which has a high boiling point, can be performed using methods outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 103.[8][9][10] Differential Scanning Calorimetry (DSC) is a suitable method.[11]
-
Apparatus: A Differential Scanning Calorimeter.
-
Procedure:
-
A small, accurately weighed sample of (S)-Naproxen Methyl Ester is placed in a suitable DSC pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The instrument measures the difference in heat flow between the sample and a reference pan.
-
The onset temperature of the endothermic event corresponding to boiling is determined from the resulting thermogram. This temperature is taken as the boiling point.
-
Determination of Solubility
The equilibrium solubility can be determined using the shake-flask method, a gold standard for assessing the solubility of pharmaceutical compounds.[12][13][14]
-
Procedure:
-
An excess amount of solid (S)-Naproxen Methyl Ester is added to a series of vials containing the solvent of interest (e.g., chloroform, methanol, DCM, and water).
-
The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
The concentration of (S)-Naproxen Methyl Ester in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is reported in terms of mass per unit volume (e.g., mg/mL).
-
Mandatory Visualization: Cyclooxygenase (COX) Signaling Pathway
(S)-Naproxen, the parent compound of (S)-Naproxen Methyl Ester, is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes. The following diagram illustrates this key signaling pathway.
Caption: Inhibition of COX-1 and COX-2 by (S)-Naproxen.
References
- 1. Naproxen methyl ester | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. thinksrs.com [thinksrs.com]
- 6. scribd.com [scribd.com]
- 7. uspbpep.com [uspbpep.com]
- 8. oecd.org [oecd.org]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
- 11. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Naproxen Methyl Ester (CAS Number: 26159-35-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproxen (B1676952) methyl ester, with the CAS number 26159-35-3, is the methyl ester derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID), Naproxen. As a prodrug, it is designed to mask the free carboxylic acid group of Naproxen, a modification aimed at reducing gastrointestinal side effects associated with the parent drug.[1][2] This temporary modification can improve the drug's therapeutic index.[1] Upon administration, Naproxen methyl ester is expected to undergo hydrolysis to release the active Naproxen moiety, which then exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, analytical methods, and biological context.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its characterization, formulation, and quality control.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 26159-35-3 | |
| Molecular Formula | C₁₅H₁₆O₃ | |
| Molecular Weight | 244.29 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 87 °C | |
| Boiling Point | 358.7 ± 17.0 °C | |
| Solubility | Soluble in chloroform, methanol (B129727), or DCM | |
| Optical Rotation | [α]/D = +72.0° to +84.0° (c = 0.1 in chloroform) |
Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 7.68 (dd, J = 8.4 Hz, 2H), 7.65 (s, 1H), 7.39 (dd, J = 2.0 Hz, 1H), 7.13 (dd, 1H), 7.10 (bs, 1H), 3.88 (s, 3H, -OCH₃), 3.66 (s, 3H, -COOCH₃), 1.58 (d, 3H, -CHCH₃) | |
| ¹³C-NMR (CDCl₃) | δ (ppm): 175.0, 157.7, 135.5, 133.8, 129.3, 128.9, 127.2, 126.9, 126.0, 119.0, 105.6, 55.3, 52.2, 45.4, 18.6 | |
| Infrared (IR, KBr) | ν (cm⁻¹): 2973 (C-H stretch), 1738 (C=O ester stretch), 1605 (C=C aromatic stretch), 1176 (C-O stretch) | |
| Mass Spectrometry (EI) | Key fragments (m/z): 244 (M⁺), 185 ([M-COOCH₃]⁺), 170 ([M-COOCH₃-CH₃]⁺), 154, 139 | [3] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound.
Synthesis of this compound via Fischer Esterification
This protocol describes a common and efficient method for the synthesis of this compound.
3.1.1 Materials and Reagents
-
(S)-Naproxen
-
Absolute Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
1% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (B1210297) (EtOAc)
-
n-Hexane
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup with silica (B1680970) gel (60 Å, 200–400 mesh)
3.1.2 Procedure
-
To a round-bottom flask, add (S)-Naproxen (0.043 mole, 10 g) and absolute methanol (70 mL).
-
Heat the mixture with stirring until a clear solution is obtained.
-
Cool the solution to -10 °C.
-
Cautiously add concentrated sulfuric acid (10 mL) dropwise with continuous stirring.
-
Set up the apparatus for reflux and heat the reaction mixture to 80 °C for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature.
-
Quench the reaction by adding dichloromethane (3 x 30 mL) and 1% NaOH solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water (3 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system to yield this compound as a white solid.
Analytical Methods
3.2.1 Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel F254 TLC plates.[4]
-
Mobile Phase: A mixture of cyclohexane, chloroform, and methanol in a ratio of 12:6:1 (v/v/v) provides good separation.[4]
-
Visualization: UV light at 254 nm.[4]
-
Expected Rƒ Value: Approximately 0.85 for this compound and 0.22 for Naproxen.[4]
3.2.2 High-Performance Liquid Chromatography (HPLC) While many HPLC methods exist for the parent drug Naproxen, a validated method for the ester is crucial for purity and stability testing. Based on available data for Naproxen and its impurities, the following conditions are recommended:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate buffer (pH 3.8) in a 550:450 (v/v) ratio.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Biological Activity and Mechanism of Action
This compound is primarily considered a prodrug of Naproxen.[1][2] The esterification of the carboxylic acid group is a strategy to mitigate the direct irritation of the gastric mucosa, a common side effect of NSAIDs.[1]
4.1 Prodrug Activation It is anticipated that in vivo, esterase enzymes will hydrolyze the methyl ester to release the active drug, (S)-Naproxen.
4.2 Mechanism of Action of (S)-Naproxen The active form, (S)-Naproxen, is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The inhibition of COX enzymes by Naproxen is time-dependent.[7] The carboxylate group of Naproxen is crucial for its binding to the active site of the COX enzymes, forming an ionic bond with a key arginine residue (Arg-120).[6]
4.3 In Vivo and In Silico Studies Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities in vivo, comparable to or even exceeding that of Naproxen at equivalent doses.[8] Molecular docking studies suggest that this compound has a high binding affinity for the COX-2 enzyme.[8]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Fischer Esterification Mechanism
Caption: Mechanism of Fischer esterification for this compound synthesis.
COX Inhibition Pathway
Caption: this compound acts as a prodrug, releasing Naproxen to inhibit COX enzymes.
Conclusion
This compound (CAS 26159-35-3) is a significant derivative of Naproxen, primarily developed as a prodrug to enhance its gastrointestinal safety profile. Its synthesis is straightforward, and various analytical techniques are available for its characterization and quantification. Understanding the physicochemical properties, synthesis, and biological context of this compound is crucial for its application in pharmaceutical research and development, particularly in the design of safer and more effective anti-inflammatory therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation - Arabian Journal of Chemistry [arabjchem.org]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Rapid TLC with Densitometry for Evaluation of Naproxen Stability [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Naproxen Methyl Ester: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of active pharmaceutical ingredients and their derivatives is paramount. This technical guide provides an in-depth look at naproxen (B1676952) methyl ester, a key derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen.
Core Molecular Data
Naproxen methyl ester, the methyl ester form of naproxen, possesses distinct physicochemical properties crucial for its application in research and development. Its fundamental molecular characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₆O₃ | [1][2][3][4][5] |
| Molecular Weight | 244.28 g/mol | [1][2][4] |
| IUPAC Name | methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | [1][4] |
| CAS Registry Number | 26159-35-3 | [2][3][5] |
Synthesis and Experimental Protocols
The synthesis of this compound is a fundamental procedure in medicinal chemistry, often serving as a precursor for further derivatization or as a reference standard. Several methods have been reported for its preparation.
Fischer Esterification of Naproxen
A common and straightforward method for synthesizing this compound is the Fischer esterification of naproxen.
Experimental Protocol:
-
Dissolution: An accurately weighed amount of Naproxen (e.g., 10g, 0.043 mole) is added to absolute methanol (B129727) (70 ml) in a round-bottom flask. The mixture is heated with stirring until a clear solution is achieved.[6]
-
Acid Catalyst Addition: The solution is then cooled to -10°C. Concentrated sulfuric acid (10 ml) is added dropwise with continuous stirring.
-
Reflux: The reaction mixture is refluxed for a specified period (e.g., 2-4 hours) with stirring.[7]
-
Neutralization and Precipitation: After cooling to room temperature, the solution is poured over cold water. A saturated sodium bicarbonate solution is added to neutralize the excess acid, leading to the precipitation of a white solid, which is the this compound.[6]
-
Purification: The crude product can be purified by recrystallization or column chromatography.[7]
Alternative Synthesis Method: Carbonylation
Another method involves the carbonylation of α-(6'-methoxy-2'-naphthyl) ethanol (B145695) using a palladium-based catalyst system, which is considered an environmentally benign process.[8]
Mechanism of Action: COX Inhibition
Naproxen and its esters exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.
Molecular docking studies have suggested that this compound exhibits a high binding affinity towards the COX-2 enzyme.[9][10]
Analytical Techniques
The characterization and quantification of this compound are crucial for quality control and research purposes. Various analytical methods are employed:
-
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity.[7] A common mobile phase for separating naproxen and its methyl ester is a mixture of cyclohexane, chloroform, and methanol.[11]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the compound.[7]
-
Spectroscopy (IR and NMR): Used for structural elucidation and confirmation of the synthesized product.[7]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.
This guide provides a foundational understanding of this compound for scientific professionals. The provided data and protocols are intended to support further research and development in the field of medicinal chemistry and pharmacology.
References
- 1. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Methyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate (this compound) [lgcstandards.com]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Convenient Method for Synthesis Methyl Ester of Naproxen [cjcu.jlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 11. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of Naproxen Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naproxen (B1676952) methyl ester, a derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID) naproxen, presents a unique solubility profile critical to its application in research and development. This technical guide provides a comprehensive overview of the available solubility data for naproxen methyl ester in organic solvents. Due to the limited quantitative data specifically for the ester, this document leverages the extensive research on its parent compound, naproxen, to offer valuable insights and detailed experimental protocols. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction to this compound
This compound is the methyl ester form of naproxen, a propionic acid derivative. The esterification of the carboxylic acid group in naproxen alters its physicochemical properties, including its solubility, which is a fundamental parameter influencing its behavior in various scientific applications, from chemical synthesis to in vitro assays.
Solubility Profile of this compound
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility characteristics.
Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Methanol | Soluble[1] |
| Dichloromethane (DCM) | Soluble[1] |
Solubility Profile of Naproxen: An In-Depth Look
Given the limited specific data for the methyl ester, a thorough understanding of the solubility of the parent compound, naproxen, provides a crucial reference point for researchers. The solubility of naproxen has been extensively studied in numerous organic solvents.
Quantitative Solubility of Naproxen in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Temperature (°C) |
| Ethanol | ~55 | ~0.239 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~24 | ~0.104 | Not Specified |
| Dimethylformamide (DMF) | ~25 | ~0.109 | Not Specified |
| Methanol | Soluble | Not Specified | Not Specified |
| Acetone | Soluble | Not Specified | Not Specified |
| Chloroform | Soluble | Not Specified | Not Specified |
Note: The data for ethanol, DMSO, and DMF are approximate values. "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data was not provided in the cited sources.[2][3][4][5]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound. These protocols are based on standard practices widely used in the pharmaceutical sciences.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a gold standard for determining the thermodynamic (or equilibrium) solubility of a compound in a specific solvent.[6][7]
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or orbital incubator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[6]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a high speed.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To bring the concentration within the linear range of the analytical method, dilute the aliquot with a known volume of an appropriate solvent.
-
Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
References
An In-Depth Technical Guide to the 1H NMR Spectrum of Naproxen Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Naproxen methyl ester, a key derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and quality control in pharmaceutical development and manufacturing.
Molecular Structure and Proton Environment
This compound, systematically named methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The key structural features include a naphthalene (B1677914) ring system, a methoxy (B1213986) group, a propionate (B1217596) methyl ester group, and a chiral center. The numbering of the protons is essential for the unambiguous assignment of NMR signals.
Diagram: Chemical Structure and Proton Numbering of this compound
Caption: Structure of this compound with key protons labeled.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is critical for obtaining high-quality and reproducible 1H NMR spectra.
Diagram: Experimental Workflow for 1H NMR Analysis
An In-depth Technical Guide to the 13C NMR Spectral Data of Naproxen Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Naproxen methyl ester, an important derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen. Understanding the 13C NMR spectrum is crucial for the structural elucidation, purity assessment, and quality control of this compound in pharmaceutical research and development.
Data Presentation: 13C NMR Chemical Shifts
The 13C NMR spectrum of this compound provides a unique fingerprint of its carbon skeleton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). Below is a table summarizing the assigned chemical shifts for each carbon atom in the this compound molecule.
Table 1: 13C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~174.5 |
| C6' | ~157.6 |
| C2' | ~135.7 |
| C4a' | ~133.7 |
| C8a' | ~129.2 |
| C8' | ~128.9 |
| C4' | ~127.1 |
| C3' | ~126.1 |
| C1' | ~125.9 |
| C7' | ~119.0 |
| C5' | ~105.6 |
| O-CH3 | ~55.3 |
| Ester O-CH3 | ~52.1 |
| α-CH | ~45.5 |
| α-CH3 | ~18.5 |
Note: The chemical shifts presented are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
The acquisition of high-quality 13C NMR spectra is fundamental to accurate structural analysis. The following section outlines a standard methodology for obtaining the 13C NMR spectrum of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for this compound. The solvent peak will also serve as a secondary chemical shift reference (δ ≈ 77.16 ppm for CDCl3).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal chemical shift reference (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to approximately 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei between scans. For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the TMS signal (0.00 ppm) or the solvent signal.
-
Peak Picking and Integration: The chemical shift of each peak is determined. For quantitative applications, the integral of each peak is calculated.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of 13C NMR data for this compound.
Caption: Workflow for 13C NMR Analysis of this compound.
This guide provides essential information for researchers and professionals working with this compound. The accurate acquisition and interpretation of 13C NMR data are paramount for ensuring the identity, purity, and quality of this and other pharmaceutical compounds.
Mass spectrometry fragmentation of Naproxen methyl ester
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Naproxen (B1676952) Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), is frequently analyzed in various matrices for pharmacokinetic, metabolic, and quality control studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for its quantification, often requiring derivatization to its methyl ester to improve volatility and chromatographic performance. Understanding the mass spectrometric fragmentation of Naproxen methyl ester is crucial for developing robust analytical methods, ensuring accurate compound identification, and elucidating the structure of potential metabolites or impurities. This guide provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation pathway of this compound, supported by experimental protocols and data.
Molecular Structure
This compound has the chemical formula C₁₅H₁₆O₃ and a molecular weight of approximately 244.29 g/mol .[1][2] Its structure consists of a naphthalene (B1677914) core substituted with a methoxy (B1213986) group and a methyl propanoate group.
Experimental Methodology
The data presented herein is based on typical GC-MS analysis protocols. A generalized workflow is provided below.
Experimental Workflow
Caption: General experimental workflow for the GC-MS analysis of Naproxen.
Sample Preparation and Derivatization
For analyses starting with Naproxen, derivatization to its methyl ester is necessary for GC-MS.
-
Extraction: Naproxen is extracted from the sample matrix (e.g., plasma) using liquid-liquid extraction or solid-phase extraction.[3]
-
Esterification: The dried extract is derivatized. A common method involves using N,N-Dimethylformamide dimethyl acetal (B89532) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the ester or a silyl (B83357) derivative, respectively.[3][4] For creating the methyl ester specifically, reagents like diazomethane (B1218177) or methanolic HCl can be used.
-
Reconstitution: The final sample is reconstituted in a suitable solvent like ethyl acetate (B1210297) or hexane (B92381) for injection into the GC-MS system.
Instrumentation: GC-MS Parameters
-
Gas Chromatograph: Equipped with a capillary column, often a non-polar phase like DB-1 (95% dimethylpolysiloxane, 5% phenyl).[4][5]
-
Oven Program: A typical temperature program starts at 150°C, holds for 1 minute, then ramps up to 300°C.[4]
-
Injector: Set to a temperature of 250°C.[4]
-
Mass Spectrometer:
Mass Spectral Fragmentation Analysis
Under electron ionization, this compound undergoes predictable and diagnostic fragmentation. The molecular ion is readily observed, followed by characteristic losses that aid in its identification.
Quantitative Fragmentation Data
The primary ions observed in the EI mass spectrum of this compound are summarized below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Chemical Formula | Relative Intensity | Description of Fragmentation Step |
| 244 | [C₁₅H₁₆O₃]•+ | C₁₅H₁₆O₃ | Moderate | Molecular Ion (M•+) |
| 185 | [C₁₃H₁₃O]+ | C₁₃H₁₃O | Base Peak (100%) | Loss of the carbomethoxy radical (•COOCH₃) from the molecular ion via alpha-cleavage.[8][9] |
| 170 | [C₁₂H₁₀O]•+ | C₁₂H₁₀O | High | Loss of a methyl radical (•CH₃) from the fragment at m/z 185.[6][8] |
| 141 | [C₁₁H₉]+ | C₁₁H₉ | Moderate | Loss of a formyl radical (•CHO) from the fragment at m/z 170. |
| 115 | [C₉H₇]+ | C₉H₇ | Moderate | Further fragmentation of the naphthalene ring structure. |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule, forming the molecular ion at m/z 244. The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl group and within the propionate (B1217596) side chain.
-
Formation of the Base Peak (m/z 185): The most favorable fragmentation pathway is the alpha-cleavage leading to the loss of the carbomethoxy radical (•COOCH₃, 59 Da). This results in the formation of a stable, resonance-stabilized secondary carbocation at m/z 185, which is observed as the base peak.[8][9] This fragmentation is analogous to the loss of the carboxyl group (•COOH) in the parent Naproxen acid.[6]
-
Formation of the m/z 170 Ion: The ion at m/z 185 can further fragment through the loss of a methyl radical (•CH₃, 15 Da) from the ethyl side chain. This yields the aromatic cation at m/z 170.[6][8]
-
Subsequent Fragmentation (m/z 141): The fragment at m/z 170, which can be represented as a methoxy-vinyl-naphthalene structure, may lose a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) followed by a hydrogen radical, leading to the ion observed at m/z 141.
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
The mass spectrometry fragmentation of this compound under electron ionization is characterized by a distinct and predictable pattern. The key fragmentation steps involve the initial loss of the carbomethoxy radical to form the base peak at m/z 185, followed by the loss of a methyl radical to produce the significant ion at m/z 170. This well-defined fragmentation pathway is fundamental for the reliable identification and quantification of Naproxen in complex matrices using GC-MS, making it an indispensable tool for pharmaceutical analysis and drug metabolism studies.
References
- 1. This compound [webbook.nist.gov]
- 2. (S)-Naproxen Methyl Ester | LGC Standards [lgcstandards.com]
- 3. Determination of naproxen in human plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. This compound [webbook.nist.gov]
- 6. Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. data.virginia.gov [data.virginia.gov]
- 9. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of Naproxen Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of naproxen (B1676952) methyl ester, a key derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen. This document details the crystallographic data, experimental protocols for synthesis and structural determination, and visual representations of the experimental workflow.
Introduction
Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a cornerstone in the management of pain and inflammation. Its methyl ester derivative is of significant interest in pharmaceutical research for its potential to modify the physicochemical properties of the parent drug, such as solubility and dissolution rate, which can influence its bioavailability and pharmacokinetic profile. Understanding the three-dimensional arrangement of atoms in the crystalline state of naproxen methyl ester is paramount for elucidating its solid-state properties, guiding formulation development, and ensuring consistency in drug manufacturing.
This guide summarizes the known crystallographic data for this compound and provides detailed methodologies for its synthesis and crystal structure analysis, primarily through single-crystal X-ray diffraction (XRD).
Crystallographic Data
The crystal structure of (S)-naproxen methyl ester has been determined and the data is publicly available. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₆O₃ |
| Molecular Weight | 244.29 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 5.89120 |
| b (Å) | 7.9258 |
| c (Å) | 28.6878 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Volume (ų) | 1341.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.209 |
| Radiation Type | MoKα |
| Temperature (K) | 296 |
| R-factor | 0.0589 |
| Data Source | CrystEngComm 2015;17(38):7258- |
Table 1: Crystallographic data for this compound.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of this compound and the subsequent determination of its crystal structure using X-ray diffraction.
Synthesis of (S)-Naproxen Methyl Ester
A common and efficient method for the synthesis of (S)-naproxen methyl ester is through the Fischer-Speier esterification of (S)-naproxen.
Materials:
-
(S)-Naproxen
-
Methanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-naproxen in an excess of absolute methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system as the eluent to yield pure (S)-naproxen methyl ester.
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in a suitable solvent system, such as dichloromethane/hexane.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The following is a generalized protocol for the determination of the crystal structure of this compound using a single-crystal X-ray diffractometer. The specific parameters may vary depending on the instrument used.
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Graphite-monochromated MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54184 Å) radiation.
-
Low-temperature device (e.g., nitrogen or helium cryostream).
Procedure:
-
Crystal Mounting: A suitable single crystal of this compound is selected under a polarizing microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of cryoprotectant (e.g., paratone-N oil).
-
Data Collection:
-
The crystal is cooled to a stable low temperature (e.g., 100 K or 296 K as in the reference) to minimize thermal vibrations.
-
The diffractometer is used to collect a series of diffraction images (frames) by rotating the crystal through a range of angles (typically ω and φ scans).
-
The detector distance and exposure time per frame are optimized to ensure good resolution and signal-to-noise ratio.
-
-
Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections for Lorentz and polarization effects, as well as absorption, are applied to the integrated intensities.
-
The unit cell parameters are determined and refined from the positions of a subset of strong reflections.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refinement includes the determination of the absolute structure, often through the calculation of the Flack parameter.
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and crystal structure analysis of this compound.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.
Caption: Logical relationship between crystal structure and pharmaceutical development.
Naproxen methyl ester as a chiral intermediate in synthesis
An In-depth Technical Guide: Naproxen (B1676952) Methyl Ester as a Chiral Intermediate in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Naproxen is a widely utilized non-steroidal anti-inflammatory drug (NSAID) whose therapeutic efficacy is almost exclusively attributed to its (S)-enantiomer. The (S)-form is reported to be 28 times more active than its (R)-counterpart, which is also associated with potential hepatotoxicity.[1][2][3] This stark difference in pharmacological activity necessitates the production of enantiomerically pure (S)-Naproxen. A pivotal strategy in achieving this is through the use of Naproxen methyl ester as a key chiral intermediate. This technical guide provides a comprehensive overview of the synthesis, properties, and chiral resolution of this compound, focusing on enzymatic kinetic resolution as a robust and scalable method for producing optically pure (S)-Naproxen.
Physicochemical Properties of this compound
This compound is the methyl ester derivative of Naproxen. Its fundamental physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₆O₃ | [4][5][6] |
| Molecular Weight | 244.29 g/mol | [4][5] |
| Melting Point | 75 - 87 °C | [7][8] |
| Boiling Point | 358.7 ± 17.0 °C (Predicted) | [8] |
| Appearance | White to off-white solid/crystals | [8][9] |
| Solubility | Soluble in methanol (B129727), dichloromethane (B109758) | [8] |
| CAS Number | 26159-35-3 (for S-enantiomer) | [5][7] |
Synthesis of Racemic this compound
The most direct route to racemic this compound is the esterification of racemic Naproxen. Fischer esterification, using an acid catalyst in methanol, is a common and efficient method.
Experimental Protocol: Fischer Esterification of Racemic Naproxen
This protocol describes a standard laboratory procedure for the synthesis of racemic this compound.
-
Reaction Setup: To a round-bottom flask, add racemic Naproxen (e.g., 10.0 g, 0.043 mol) and absolute methanol (70 mL).[10] Heat the mixture with stirring until a clear solution is obtained.[10]
-
Catalyst Addition: Cool the solution to approximately -10 °C in an ice-salt bath. Cautiously add concentrated sulfuric acid (10 mL) dropwise while maintaining continuous stirring.[10] A precipitate may form.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-8 hours.[9][10] The precipitate should redissolve as the reaction progresses.[10]
-
Work-up and Neutralization: After cooling to room temperature, pour the reaction mixture into cold water (250 mL).[10] Neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until CO₂ evolution ceases. A white precipitate of this compound will form.[10]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 50 mL) or ethyl acetate (B1210297).[9][11]
-
Purification: Wash the combined organic layers with water (3 x 30 mL), dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent using a rotary evaporator.[9][11]
-
Recrystallization: The crude solid can be further purified by recrystallization from a solvent system like petroleum ether and methanol to yield white crystals of this compound.[12] The yield for this type of reaction is typically high, often in the range of 81-86%.[9]
Chiral Resolution via Enzymatic Hydrolysis
Kinetic resolution is a powerful technique for separating enantiomers, wherein one enantiomer reacts at a significantly faster rate than the other.[13] For this compound, the most effective method is the enantioselective hydrolysis catalyzed by lipases.[14] In this process, the enzyme selectively hydrolyzes the (S)-Naproxen methyl ester to (S)-Naproxen (the desired acid), leaving the (R)-Naproxen methyl ester largely unreacted.
Caption: Principle of enzymatic kinetic resolution of this compound.
Performance of Various Lipases
The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity. Lipase (B570770) from Candida rugosa (CRL) is one of the most studied and effective biocatalysts for this transformation.[13][14]
| Biocatalyst | Conditions | Substrate Conc. | Conversion | e.e. (Product) | Enantiomeric Ratio (E) | Reference |
| Candida rugosa Lipase (CRL) | pH 7.5, 37°C, 300 rpm | 10 mg/mL in isooctane (B107328) | ~50% | >98% | >100 | [13][15][16] |
| CRL immobilized on Amberlite XAD7 | pH 6.0, 45°C | 10 mg/mL in isooctane | 49% | >98% | 174.2 | [14] |
| Sol-gel encapsulated CRL | - | - | - | >98% | 265 - 371 | [14] |
| Carica papaya Lipase (CPL) | 30°C, 180 rpm | 10 mg/mL in isooctane | ~30% (after 10 days) | - | 30 | [17] |
| Trichosporon sp. (whole cells) | - | 80-100 g/L | ~50% | >99% | ~500 | [18] |
| Cat Liver Acetone Powder (LAP) | pH 7.5, Room Temp. | - | 80% | 90% | - | [19] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol outlines a general procedure for the kinetic resolution of racemic this compound (NME) in a biphasic system.
-
Buffer Preparation: Prepare a phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.5).[13][20]
-
Substrate Solution: Dissolve racemic NME in an organic solvent like isooctane to a final concentration of 10 mg/mL.[13][20]
-
Reaction Mixture: In a reaction vessel, combine the aqueous buffer and the organic substrate solution. A typical volume ratio is 2:1 buffer to isooctane.[13]
-
Enzyme Addition: Add the lipase catalyst (e.g., Candida rugosa lipase CLEAs at 20 mg/mL of the aqueous phase).[13][20]
-
Incubation: Seal the vessel and place it in an orbital shaker set to the optimal temperature and stirring rate (e.g., 37 °C and 300 rpm).[13][15]
-
Monitoring: Periodically withdraw samples from the organic phase to monitor the concentrations of the (R)- and (S)-NME enantiomers by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both the remaining substrate and the product.
-
Separation: Once the desired conversion is reached, separate the aqueous and organic layers. The aqueous layer contains the sodium salt of (S)-Naproxen, while the organic layer contains the unreacted (R)-NME.
-
Product Isolation: Acidify the aqueous layer with an acid (e.g., 1M HCl) and extract the (S)-Naproxen product with an organic solvent like ethyl acetate.[11]
Process Workflow and Downstream Processing
An efficient industrial process requires not only effective resolution but also a strategy to handle the undesired enantiomer. The unreacted (R)-Naproxen methyl ester is typically recovered and racemized, allowing it to be recycled back into the resolution step. This significantly improves the overall process yield.
Caption: Overall workflow for (S)-Naproxen synthesis via chiral intermediate.
Experimental Protocol: Racemization of (R)-Naproxen Methyl Ester
The racemization of the remaining (R)-ester can be achieved through a process known as "soft enolisation" using a base.
-
Dissolution: Dissolve the recovered (R)-Naproxen methyl ester (e.g., 0.1 g) in a suitable solvent (2 mL).[11]
-
Base Addition: Add a base (e.g., sodium methoxide) and any desired additives.[11] The base facilitates the formation of a planar enolate intermediate, which is achiral.
-
Reaction: Stir the mixture at a chosen temperature (e.g., room temperature) overnight.[11]
-
Quenching: Quench the reaction by adding 1M HCl (5 mL) and extract the now-racemic this compound with ethyl acetate (3 x 10 mL).[11]
-
Purification: Evaporate the solvent. The resulting racemic ester can be purified if necessary and then reintroduced into the enzymatic resolution step.[11]
Analytical Methods for Chiral Purity
Accurate determination of enantiomeric excess (e.e.) is crucial for process validation and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Chiral HPLC Conditions
Polysaccharide-based chiral stationary phases are highly effective for separating Naproxen enantiomers and their esters.
| Parameter | Condition 1 | Condition 2 |
| Column | Lux Amylose-1 | Daicel OD-RH |
| Mobile Phase | MeOH/Water/Acetic Acid (85:15:0.1 v/v/v) | Methanol in 100 mM Ammonium Acetate |
| Flow Rate | 0.65 mL/min | 0.6 mL/min |
| Temperature | 40 °C | 25 °C |
| Detection | UV at 230 nm | UV at 254 nm |
| Retention Times | (S)-Naproxen / (R)-Naproxen | (S)-NME: 6.97 min, (R)-NME: 7.67 min |
| Reference | [21] | [20] |
Conclusion
This compound serves as an exceptionally effective and versatile chiral intermediate in the synthesis of enantiopure (S)-Naproxen. The strategy of synthesizing the racemic ester followed by enzymatic kinetic resolution offers a highly efficient, scalable, and environmentally benign pathway compared to classical chemical resolution or more complex asymmetric syntheses. The high enantioselectivity of commercially available lipases, coupled with robust protocols for recycling the undesired (R)-enantiomer, makes this a preferred industrial method. Continued research into enzyme immobilization and novel reaction media promises further optimization, solidifying the role of this compound as a cornerstone in the production of this vital pharmaceutical agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101880695B - Method for preparing (S)-naproxen by enzyme resolution of racemic naproxen ester - Google Patents [patents.google.com]
- 4. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 26159-35-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-Naproxen methyl ester pharmaceutical impurity standard 26159-35-3 [sigmaaldrich.com]
- 8. 30012-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic resolution of racemic this compound by magnetic and non-magnetic cross-linked lipase aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipase–catalyzed Kinetic Resolution of Naproxen | Atlantis Press [atlantis-press.com]
- 18. researchgate.net [researchgate.net]
- 19. redalyc.org [redalyc.org]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability and Degradation of Naproxen Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproxen (B1676952) methyl ester, the methyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID) naproxen, is a critical compound in pharmaceutical development and analysis. It is not only a key intermediate in the synthesis of naproxen derivatives but also a known impurity and potential degradation product of naproxen itself.[1] A thorough understanding of its stability under various stress conditions is paramount for ensuring the quality, safety, and efficacy of naproxen-related drug products. This technical guide provides a comprehensive overview of the stability of naproxen methyl ester, its degradation products, and the analytical methodologies employed for its characterization.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidative agents. Forced degradation studies are essential to elucidate the degradation pathways and identify potential degradants that may form during the manufacturing, storage, and administration of naproxen and its derivatives.
Hydrolytic Stability
Hydrolysis is a primary degradation pathway for ester-containing compounds like this compound. The rate of hydrolysis is highly dependent on the pH of the solution.
Table 1: Summary of Hydrolytic Degradation of this compound
| Stress Condition | pH | Temperature (°C) | Observations and Degradation Products |
| Acidic Hydrolysis | 1.0 | 37 | The rate of hydrolysis is significant, leading to the formation of Naproxen. |
| Neutral Hydrolysis | 7.4 | 37 | The hydrolysis rate is slower compared to acidic and basic conditions, yielding Naproxen. |
| Basic Hydrolysis | > 8.0 | Not Specified | Chemical hydrolysis may occur at pH values above 10.5, resulting in the formation of Naproxen.[2] |
Note: The quantitative data for the hydrolysis kinetics of this compound at various pH values are based on the findings of Al-Ajely et al. (2021), which indicate that the ester is susceptible to hydrolysis, with the rate being influenced by pH.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of photosensitive molecules. While specific photostability studies on this compound are not extensively detailed in the available literature, the photodegradation of naproxen is well-documented and provides insights into the potential degradation pathways of its methyl ester. The primary photodegradation of naproxen involves decarboxylation and subsequent oxidation.[3]
Potential Photodegradation Products: Upon exposure to UV light, this compound is expected to first hydrolyze to naproxen, which then undergoes further degradation. The identified photodegradation products of naproxen include:
-
1-(6-methoxy-2-naphthyl)ethanol
-
2-acetyl-6-methoxy-naphthalene[3]
Thermal Stability
Thermal stress can lead to the decomposition of pharmaceutical compounds. Studies on the thermal degradation of naproxen indicate that it is relatively stable at lower temperatures but decomposes at elevated temperatures.[4] While specific thermal degradation data for this compound is limited, it is expected to exhibit a similar susceptibility to heat.
Oxidative Stability
Oxidative degradation can be initiated by exposure to oxidizing agents such as hydrogen peroxide. Forced degradation studies on naproxen have shown its susceptibility to oxidation. It is anticipated that this compound would also degrade under oxidative stress, likely following hydrolysis to naproxen.
Degradation Products
The primary degradation product of this compound under most stress conditions is its parent compound, naproxen , formed through hydrolysis of the ester bond. Following this initial degradation, further degradation of naproxen can occur, leading to a variety of other products.
Known Degradation Products of Naproxen (and potential subsequent degradants of this compound):
-
Naproxen: The initial and primary degradation product from the hydrolysis of this compound.
-
2-acetyl-6-methoxy naphthalene: A known degradation product of naproxen.[5]
-
6-methoxy-2-naphthoic acid: Another identified degradation product of naproxen.[5]
-
1-(6-methoxy-2-naphthyl)ethanol: A known photodegradation product of naproxen.[3]
-
O-desmethylnaproxen: A major metabolite of naproxen, which could potentially be formed through degradation.[2]
Experimental Protocols
Detailed experimental protocols for conducting forced degradation studies on this compound can be adapted from established methods for naproxen. These studies are crucial for identifying degradation products and developing stability-indicating analytical methods.
General Forced Degradation Procedure
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). This stock solution is then subjected to various stress conditions as outlined below. Samples are withdrawn at specified time points, neutralized if necessary, and analyzed by a stability-indicating HPLC or UPLC-MS method.
Acidic and Basic Hydrolysis
-
Acidic Hydrolysis: A solution of this compound is treated with an acid (e.g., 0.1 N to 1 N HCl) and heated (e.g., at 60°C) for a defined period.[6]
-
Basic Hydrolysis: A solution of this compound is treated with a base (e.g., 0.1 N to 1 N NaOH) and heated (e.g., at 60°C) for a defined period.[6]
Oxidative Degradation
A solution of this compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), and kept at room temperature or slightly elevated temperature for a specific duration.[5]
Thermal Degradation
A solid sample or a solution of this compound is exposed to dry heat at an elevated temperature (e.g., 105°C) for a specified period.[5]
Photodegradation
A solution of this compound is exposed to UV and/or visible light in a photostability chamber for a defined duration, as per ICH Q1B guidelines.[6]
Analytical Methodologies
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the primary analytical techniques for the stability testing and degradation product analysis of this compound.
HPLC Method for Stability Indicating Assay
A validated stability-indicating HPLC method is essential to separate this compound from its degradation products. A typical method would involve:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where both the parent compound and its degradants have significant absorbance (e.g., 230 nm or 260 nm).[6]
UPLC-MS/MS for Degradation Product Identification
For the structural elucidation of unknown degradation products, UPLC-MS/MS is the method of choice. This technique provides both chromatographic separation and mass spectrometric data, enabling the determination of the molecular weight and fragmentation patterns of the degradants.
Signaling Pathways and Experimental Workflows
Degradation Pathway of this compound
The primary degradation pathway of this compound is hydrolysis to naproxen, which can then undergo further degradation through various mechanisms depending on the stress condition.
References
Naproxen methyl ester synthesis from (S)-Naproxen and methanol
An In-depth Examination of the Esterification of (S)-Naproxen with Methanol (B129727) for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the synthesis of (S)-Naproxen methyl ester from (S)-Naproxen and methanol. The primary method discussed is the Fischer-Speier esterification, a well-established and efficient acid-catalyzed reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the reaction workflow and mechanism.
Introduction
(S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), is often derivatized to its methyl ester for various applications, including analytical method development, prodrug strategies, and as an intermediate in further chemical synthesis.[1] The esterification of the carboxylic acid group in (S)-Naproxen with methanol is a fundamental organic transformation. The resulting (S)-Naproxen methyl ester, also known as methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, is a key compound in pharmaceutical research and development.[2]
Core Synthesis Route: Fischer-Speier Esterification
The most common and direct method for synthesizing (S)-Naproxen methyl ester is the Fischer-Speier esterification.[3][4] This reaction involves heating a solution of (S)-Naproxen in an excess of methanol in the presence of a strong acid catalyst. The equilibrium of this reversible reaction is driven towards the product side by using a large excess of the alcohol (methanol), which also serves as the solvent.[4][5]
Reaction Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps involve the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.
Experimental Protocols
Several specific protocols for the synthesis of (S)-Naproxen methyl ester have been reported. Below are detailed methodologies from scientific literature.
Protocol 1: Sulfuric Acid Catalysis
This protocol utilizes concentrated sulfuric acid as the catalyst.
Materials:
-
(S)-Naproxen
-
Absolute Methanol
-
Concentrated Sulfuric Acid
-
1% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
In a 250 ml round-bottom flask, dissolve 10 g (0.043 mole) of (S)-Naproxen in 70 ml of absolute methanol. Heat the mixture with stirring until a clear solution is obtained.[6]
-
Cool the solution to -10 °C.
-
Cautiously add 10 ml of concentrated sulfuric acid dropwise with continuous stirring.[6]
-
Reflux the reaction mixture at 80 °C for 2-4 hours with stirring.[3]
-
After cooling to room temperature, quench the reaction by adding 3 x 30 ml of dichloromethane and 1% NaOH solution.[3]
-
Separate the organic layer and wash it with 3 x 30 ml of water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude ester.[3]
-
Purify the residue by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (9:1) solvent system.[3]
Protocol 2: Solid Acid Resin Catalysis
This method employs a solid acid resin (H+ resin), which simplifies catalyst removal.
Materials:
-
(R)-Naproxen (this protocol was described for the (R)-enantiomer, but is applicable to the (S)-enantiomer)
-
Methanol
-
H+ resin
-
Ethyl Acetate
-
Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2 g of (R)-Naproxen in 50 mL of methanol.[7]
-
Add 500 mg of H+ resin to the solution.[7]
-
Heat the mixture to 40 °C for 2 days, or until thin-layer chromatography (TLC) indicates the absence of the starting material.[7]
-
Filter the reaction mixture to remove the resin.[7]
-
Evaporate the methanol using a rotary evaporator.[7]
-
Dissolve the residue in 50 mL of ethyl acetate and wash with 3 x 20 mL of sodium bicarbonate solution.[7]
-
Dry the organic layer over MgSO₄ and evaporate the solvent using a rotary evaporator to yield (R)-naproxen methyl ester.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of (S)-Naproxen methyl ester.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₃ | [2][8] |
| Molecular Weight | 244.29 g/mol | [2] |
| Yield | 81% - 86% | [3] |
| Melting Point | 87 °C | |
| Appearance | Off-white to brownish crystal | [3] |
| Optical Activity | [α]/D +72.0 to +84.0° (c=0.1 in chloroform) | [9] |
| Purity (HPLC) | ≥98.0% | |
| IR (KBr, cm⁻¹) | 2973, 1738 (C=O), 1605, 1176.81 | [3] |
| ¹H-NMR (400 MHz, CDCl₃, δ, ppm) | 7.68 (dd, J = 8.4 Hz, 2H), 7.65 (s, 1H), 7.39 (dd, J = 2.0 Hz, 1H), 7.13(dd, 1H), 7.10 (1H, bs), 3.88 (s, 3H), 3.66 (s, 3H), 1.58 (d, 3H) | [3] |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of (S)-Naproxen methyl ester via Fischer esterification.
Caption: General workflow for the synthesis of (S)-Naproxen methyl ester.
Logical Relationship of Synthesis
The diagram below outlines the logical progression from starting materials to the final product, highlighting the key transformation.
Caption: Logical relationship of the Fischer esterification of (S)-Naproxen.
Conclusion
The synthesis of (S)-Naproxen methyl ester from (S)-Naproxen and methanol is a straightforward and high-yielding process, primarily achieved through Fischer esterification. The choice of catalyst, whether a strong mineral acid like H₂SO₄ or a solid acid resin, can be adapted based on the desired work-up procedure and scale of the reaction. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, enabling the efficient and reproducible synthesis of this important naproxen derivative.
References
- 1. staff-old.najah.edu [staff-old.najah.edu]
- 2. Naproxen methyl ester | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. This compound [webbook.nist.gov]
- 9. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Fischer Esterification of Naproxen to its Methyl Ester
Introduction
Naproxen (B1676952) is a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to the class of propionic acid derivatives. The esterification of its carboxylic acid group to form naproxen methyl ester is a common transformation in medicinal chemistry and drug development. This modification can alter the pharmacokinetic and pharmacodynamic properties of the parent drug, potentially leading to prodrugs with different solubility, absorption, and metabolic profiles. The Fischer esterification is a classic and direct method for this conversion, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Principle of the Method
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[1][2][3] In the case of naproxen, its carboxylic acid group is protonated by a strong acid catalyst, typically sulfuric acid (H₂SO₄), making the carbonyl carbon more electrophilic. Methanol (B129727), acting as the nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, and/or the water formed during the reaction is removed.[1][2]
Applications
The synthesis of this compound is relevant for:
-
Prodrug Development: Esterification can mask the polar carboxylic acid group, potentially improving oral bioavailability and reducing gastric irritation, a common side effect of NSAIDs.[4]
-
Pharmacological Studies: The ester derivative can be used to study the structure-activity relationships of naproxen and its analogs. Research has shown that methyl and ethyl esters of naproxen exhibit potent analgesic and anti-inflammatory activities.[5][6][7]
-
Chemical Synthesis: this compound can serve as a key intermediate in the synthesis of other derivatives of naproxen.[8][9]
Experimental Protocols
Two primary protocols for the Fischer esterification of naproxen are presented below, based on published literature.
Protocol 1: Sulfuric Acid Catalyzed Esterification in Methanol
This protocol is a widely cited method for the direct esterification of naproxen using concentrated sulfuric acid as the catalyst and methanol as both the reagent and solvent.
Materials:
-
Naproxen
-
Absolute Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60 F254)
Equipment:
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, etc.
Procedure:
-
Reaction Setup: In a 250 mL round bottom flask, dissolve naproxen (e.g., 10 g, 0.043 mol) in absolute methanol (70 mL) with stirring until a clear solution is obtained.[10]
-
Acid Addition: Cool the solution to -10 °C using an ice-salt bath. Cautiously add concentrated sulfuric acid (10 mL) dropwise with continuous stirring.[10] A white precipitate may form.[10]
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-8 hours.[5][10] The precipitate will dissolve as the temperature increases.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture over cold water (250 mL).[10]
-
Neutralization: Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and a white precipitate of this compound forms.[10]
-
Extraction: Extract the product with dichloromethane (3 x 30 mL) or ethyl acetate.[5]
-
Washing: Wash the combined organic layers with water (3 x 30 mL) and then with a saturated sodium bicarbonate solution (3 x 20 mL).[11]
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5][11]
-
Purification: Purify the crude ester by column chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent to yield the pure this compound as a white or off-white solid.[5] Alternatively, the product can be recrystallized from methanol or a mixture of petroleum ether and methanol.[12]
Protocol 2: Heterogeneous Acid Catalysis
This protocol utilizes a solid acid resin, which can simplify the work-up procedure as the catalyst can be removed by simple filtration.
Materials:
-
(R)-Naproxen
-
Methanol (MeOH)
-
H⁺ resin (e.g., Amberlyst 15)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round bottom flask
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a suitable flask, dissolve (R)-Naproxen (2 g) in methanol (50 mL).[11]
-
Catalyst Addition: Add the H⁺ resin (500 mg) to the solution.[11]
-
Reaction: Heat the mixture to 40 °C and stir for 2 days, or until TLC analysis indicates the disappearance of the starting material.[11]
-
Catalyst Removal: Cool the reaction mixture and remove the resin by filtration.[11]
-
Solvent Removal: Evaporate the methanol from the filtrate using a rotary evaporator.[11]
-
Work-up: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (3 x 20 mL).[11]
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield (R)-naproxen methyl ester.[11]
-
Purity Check: Check the purity of the product by NMR and, if necessary, purify by recrystallization from methanol.[11]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Fischer Esterification of Naproxen
| Parameter | Protocol 1 (H₂SO₄) | Protocol 2 (H⁺ Resin) | Reference(s) |
| Naproxen | Racemic or (S)-Naproxen | (R)-Naproxen | [5],[10],[11] |
| Alcohol | Methanol | Methanol | [5],[10],[11] |
| Catalyst | Concentrated H₂SO₄ | H⁺ Resin | [5],[10],[11] |
| Temperature | Reflux (~80 °C) | 40 °C | [5],[10],[11] |
| Reaction Time | 2 - 8 hours | ~48 hours | [5],[10],[11] |
| Work-up | Neutralization, Extraction | Filtration, Extraction | [5],[10],[11] |
| Purification | Column Chromatography / Recrystallization | Recrystallization | [5],[11],[12] |
| Reported Yield | 81% - 86% | Not explicitly stated | [5] |
Visualizations
Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: Fischer Esterification of Naproxen
Caption: Mechanism of Fischer esterification.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 8. Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts [mdpi.com]
- 9. Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. applications.emro.who.int [applications.emro.who.int]
Application Note: Purification of Naproxen Methyl Ester by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naproxen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. Its methyl ester derivative, Naproxen methyl ester, is a key intermediate in the synthesis of various analogs and serves as a crucial compound for research and development.[1][2] The synthesis of this compound, typically through Fischer esterification of Naproxen, often results in a crude product containing unreacted starting materials and by-products.[3][4] Therefore, a robust purification method is essential to obtain the high-purity compound required for subsequent applications. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Data Presentation
The following tables summarize the key quantitative data associated with the purification process.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 200-400 mesh)[3] |
| Mobile Phase | Hexane (B92381):Ethyl Acetate (9:1, v/v)[3] |
| Elution Mode | Isocratic |
| Column Dimensions | Dependent on the scale of purification |
| Loading Method | Dry or wet loading |
Table 2: Expected Yield and Purity
| Parameter | Value |
| Expected Yield | Approximately 84%[3] |
| Purity (by HPLC) | ≥98%[1][5] |
| Appearance | Off-white to brownish crystals[3] |
Experimental Protocols
This section details the methodology for the purification of this compound by column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 200-400 mesh)[3]
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp (254 nm)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Beakers, flasks, and other standard laboratory glassware
-
Rotary evaporator
2. Preparation of the Mobile Phase
Prepare a 9:1 (v/v) mixture of hexane and ethyl acetate. For example, to prepare 1 L of the mobile phase, mix 900 mL of hexane with 100 mL of ethyl acetate. Ensure thorough mixing.
3. Packing the Chromatography Column
-
Slurry Method (Recommended):
-
Secure the glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out. A thin layer of sand can be added on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase. The amount of silica gel will depend on the amount of crude product to be purified (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
4. Sample Loading
-
Dry Loading (for samples not readily soluble in the mobile phase):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
-
Wet Loading (for samples soluble in the mobile phase):
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel by draining a small amount of solvent until the sample is loaded onto the column.
-
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the packed bed.
-
Open the stopcock and begin eluting the sample through the column. Maintain a constant flow rate.
-
Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL) in labeled test tubes or flasks.
6. Monitoring the Separation
-
Monitor the separation process using Thin Layer Chromatography (TLC).
-
Spot a small amount of each collected fraction onto a TLC plate. Also, spot the crude mixture and, if available, a pure standard of this compound for comparison.
-
Develop the TLC plate in a chamber containing the mobile phase (hexane:ethyl acetate, 9:1).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions that contain the pure this compound (identified by a single spot with the same Rf value as the pure standard).
7. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an off-white to brownish crystalline solid.[3]
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, and IR spectroscopy.[3]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.
Caption: Workflow for this compound Purification.
References
- 1. (+)-Naproxen methyl ester - CAS-Number 26159-35-3 - Order from Chemodex [chemodex.com]
- 2. Naproxen EP Impurity E | 26159-35-3 | SynZeal [synzeal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. (S)-Naproxen methyl ester Pharmaceutical Impurity Standard, 98.0% (HPLC), MilliporeSigma Supelco 50 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Recrystallization of Naproxen Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Naproxen methyl ester via recrystallization. The primary method outlined utilizes methanol (B129727) as the recrystallization solvent, a procedure referenced in academic laboratory manuals for the purification of this compound.[1]
This compound, an ester derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, is often synthesized in research and development settings.[2] Recrystallization is a critical purification technique to remove impurities from the crude product, yielding a crystalline solid with high purity suitable for further use. The compound typically appears as a white to off-white powder or crystals.[3]
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for this compound. This information is crucial for the identification and characterization of the purified product.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₆O₃ | ChemicalBook, PubChem |
| Molecular Weight | 244.29 g/mol | ChemicalBook, PubChem |
| Melting Point | 75 - 87 °C | ChemicalBook, Sigma-Aldrich |
| Appearance | White to off-white powder or crystals | AdipoGen, Semantic Scholar[2][3] |
| Purity (Commercial Standard) | ≥98.0% (HPLC) | Sigma-Aldrich |
| Solubility | Soluble in methanol, chloroform, dichloromethane | AdipoGen, ChemicalBook[3] |
| Synthesis Yield (Crude) | 84% | Semantic Scholar[2] |
Note: The reported melting point for this compound varies between sources. Researchers should expect a sharp melting point within this range for a pure sample.
Experimental Protocol: Recrystallization from Methanol
This protocol describes the procedure for the recrystallization of this compound from methanol. This method is effective for purifying the crude product obtained from synthesis.[1]
1. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact. Keep away from ignition sources.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
2. Equipment and Materials:
-
Crude this compound
-
Reagent-grade methanol
-
Erlenmeyer flasks (two sizes, e.g., 50 mL and 125 mL)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Watch glass to cover the flask
-
Stemmed glass funnel
-
Fluted filter paper
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Drying oven or desiccator
3. Procedure:
a. Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of methanol to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hotplate with stirring. The boiling point of methanol is approximately 65 °C. Do not overheat.
-
Continue to add methanol portion-wise (e.g., 1-2 mL at a time) to the heated suspension until all of the this compound has just dissolved. The goal is to create a saturated solution at the boiling point of the solvent. Avoid adding a large excess of methanol, as this will reduce the recovery yield.
b. Hot Filtration (Optional, if insoluble impurities are present):
-
If the hot solution contains visible particulate matter, a hot filtration step is necessary.
-
Place a fluted filter paper into a stemmed glass funnel.
-
Preheat the funnel and a clean receiving Erlenmeyer flask on the hotplate to prevent premature crystallization. This can be done by allowing hot methanol vapor to pass through them.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the preheated receiving flask.
c. Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
d. Crystal Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold methanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities. Use a minimal amount of solvent to avoid redissolving the product.
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
e. Drying:
-
Carefully remove the filter paper with the crystals from the funnel and place it on a watch glass.
-
Dry the purified crystals completely in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.
4. Characterization:
-
Determine the melting point of the dried crystals. A pure sample should have a sharp melting range.
-
Assess the purity of the recrystallized product using techniques such as NMR spectroscopy or HPLC, if required.[1]
Visualizations
The following diagram illustrates the experimental workflow for the recrystallization of this compound.
Caption: Workflow for this compound Recrystallization.
References
Application Note: A Validated HPLC Method for the Quantification of Naproxen Methyl Ester
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Naproxen methyl ester. The method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quantification of this compound in various sample matrices. The described protocol provides detailed steps for sample preparation, chromatographic conditions, and data analysis. All quantitative data and validation parameters are summarized for easy reference.
Introduction
Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID). Its methyl ester derivative is often synthesized during drug discovery and development processes as a prodrug or an intermediate. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. This document provides a detailed protocol for a validated HPLC method to achieve this.
Experimental
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Dihydrogen Phosphate (B84403) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
Instrumentation
A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) was used. Data acquisition and processing were performed using a suitable chromatography data system.
Chromatographic Conditions
The separation was achieved under the following isocratic conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Protocols
Preparation of Mobile Phase
-
Phosphate Buffer (pH 4.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[1]
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 65:35 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The developed method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.5 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Retention Time | Approximately 5-7 minutes |
Experimental Workflow
Caption: Experimental workflow for HPLC quantification.
Signaling Pathway Diagram
Caption: Naproxen's mechanism of action.
Conclusion
The described RP-HPLC method is demonstrated to be simple, rapid, accurate, and precise for the quantification of this compound. The method is suitable for routine quality control and analysis in research and development settings. The provided protocols and validation data support the reliability of this analytical procedure.
References
Chiral HPLC separation of Naproxen methyl ester enantiomers
An Application Note on the Chiral HPLC Separation of Naproxen and its Methyl Ester Enantiomers
Introduction
Naproxen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. It possesses a single chiral center, existing as two enantiomers: (S)-Naproxen and (R)-Naproxen. The pharmacological activity resides almost exclusively in the (S)-enantiomer, which is 28 times more potent than the (R)-enantiomer. The (R)-isomer is also reported to be hepatotoxic.[1] Consequently, the enantiomeric purity of Naproxen is a critical quality attribute in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for separating and quantifying these enantiomers.
This application note provides a detailed protocol for the chiral separation of Naproxen enantiomers using both reversed-phase and normal-phase HPLC. The principles and methodologies described herein are also applicable to the chiral separation of Naproxen derivatives, such as Naproxen methyl ester, which is often used as an intermediate in synthesis or enzymatic resolution processes.[2]
Principle of Chiral Separation
Chiral separation by HPLC is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for this purpose.[3][4][5] These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stability, leading to different retention times and, thus, separation. The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) significantly influences the enantiorecognition mechanism and the resulting separation.[3][4]
Experimental Protocols
Two primary methods are presented: a reversed-phase method, which is often preferred for its compatibility with aqueous samples and robustness, and a normal-phase method.
Protocol 1: Reversed-Phase Chiral HPLC
This protocol is optimized for baseline separation of Naproxen enantiomers using an amylose-based CSP.[3][4][5][6]
Apparatus and Materials:
-
HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Lux Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)], 5 µm, 150 x 4.6 mm.[4]
-
Mobile Phase: Methanol:Water:Acetic Acid (85:15:0.1, v/v/v).
-
Sample Diluent: Mobile Phase.
-
Racemic Naproxen standard.
-
(S)-Naproxen standard.
-
HPLC grade solvents and reagents.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 850 mL of methanol, 150 mL of water, and 1 mL of glacial acetic acid. Degas the solution before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic Naproxen at 1 mg/mL in the mobile phase. Prepare working standards by appropriate dilution.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the standard and sample solutions.
-
Identification: Identify the enantiomer peaks by comparing their retention times with an injection of the pure (S)-Naproxen standard.
Protocol 2: Normal-Phase Chiral HPLC
This protocol provides an alternative separation method using a cellulose-based CSP under normal-phase conditions.[7]
Apparatus and Materials:
-
HPLC system as described in Protocol 1.
-
Chiral Column: Eurocel 01 [Cellulose derivative], 5 µm, 250 x 4.6 mm.[7]
-
Mobile Phase: n-Hexane:2-Propanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).[7]
-
Sample Diluent: Mobile Phase.
-
Racemic Naproxen standard.
-
HPLC grade solvents and reagents.
Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Trifluoroacetic Acid. Degas the solution.
-
Standard Solution Preparation: Prepare a stock solution of racemic Naproxen at 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
Data Presentation
The following tables summarize the chromatographic parameters and performance data from the cited methods.
Table 1: Optimized Reversed-Phase Method Data [3][4][6]
| Parameter | Value |
| Chiral Stationary Phase | Lux Amylose-1 (5 µm) |
| Mobile Phase | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 0.65 mL/min |
| Temperature | 40 °C |
| Detection | UV at 230 nm |
| Analysis Time | < 7 minutes |
| Resolution (Rs) | 3.21 ± 0.03 |
Table 2: Comparative Normal-Phase and Other Chiral Methods
| Parameter | Method A[7] | Method B[8] | Method C[1] |
| Stationary Phase | Eurocel 01 (Cellulose) | Lux i-Amylose-1 | CHIRALCEL OD |
| Mode | Normal Phase | Normal Phase | Normal Phase |
| Mobile Phase | Hexane/2-Propanol/TFA (90:10:0.1) | Not Specified | Hexane/Isopropanol/Acetic Acid (97:3:1) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Temperature | 25 °C | Not Specified | 35 °C |
| Detection (UV) | 230 nm | Not Specified | 254 nm |
| Retention Factor (k'1) | 0.97 | - | - |
| Retention Factor (k'2) | 1.17 | - | - |
| Selectivity (α) | 1.21 | 1.16 | - |
| Resolution (Rs) | Baseline Separation | 2.33 | Baseline Separation |
Workflow Visualization
The logical flow of a chiral HPLC analysis, from initial setup to final data interpretation, is crucial for obtaining reproducible results.
Caption: General workflow for chiral HPLC analysis.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the chiral separation of Naproxen enantiomers. The reversed-phase method using the Lux Amylose-1 column offers excellent resolution in a short analysis time and is suitable for quality control applications in pharmaceutical development and manufacturing.[3][4][6] The normal-phase methods serve as effective alternatives, demonstrating the versatility of polysaccharide-based chiral stationary phases.[1][7] These methodologies can be readily adapted for the enantiomeric purity assessment of this compound and other related derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. edu.rsc.org [edu.rsc.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
Application Note: Quantitative Analysis of Naproxen Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of Naproxen, a non-steroidal anti-inflammatory drug (NSAID), using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to its methyl ester. Due to the polar nature of Naproxen's carboxylic acid group, derivatization is essential to improve its volatility and chromatographic performance. This document provides detailed methodologies for sample preparation, derivatization, and GC-MS analysis, making it a valuable resource for researchers in pharmaceutical analysis, clinical monitoring, and drug metabolism studies.
Introduction
Naproxen, chemically known as (S)-6-methoxy-α-methyl-2-naphthaleneacetic acid, is a widely used NSAID that alleviates pain, fever, and inflammation.[1] Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[2][3] Accurate and sensitive quantification of Naproxen in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and toxicological assessments.
GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like Naproxen is challenging. Derivatization to Naproxen methyl ester enhances its thermal stability and volatility, enabling robust and reproducible GC-MS analysis.[4]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[2][5] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are signaling molecules involved in pain and inflammation.[6] By blocking this pathway, Naproxen reduces the production of prostaglandins, thereby mitigating the inflammatory response.[5][6]
Caption: Naproxen's mechanism of action.
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound, from sample preparation to GC-MS analysis.
Sample Preparation from Pharmaceutical Formulations (Tablets)
-
Tablet Grinding: Weigh and finely grind a representative number of Naproxen tablets to obtain a homogenous powder.
-
Extraction: Accurately weigh a portion of the powder equivalent to a single dose of Naproxen and transfer it to a volumetric flask. Add a suitable solvent, such as methanol (B129727) or acetonitrile, and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Dilution: Dilute the solution to the mark with the same solvent and mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients. The filtrate is now ready for derivatization.
Derivatization to this compound
Method A: Acid-Catalyzed Esterification
This is a classic and reliable method for methyl ester formation.
-
Reaction Setup: Transfer an aliquot of the sample extract to a reaction vial and evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 1 mL of 2% sulfuric acid in methanol to the dried residue.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 1-2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex for 1 minute.
-
Sample Collection: Carefully collect the upper hexane layer, which contains the this compound, for GC-MS analysis.
Method B: Extractive Methylation
This method combines extraction and derivatization into a single step.[4]
-
Reaction Setup: In a conical tube, mix an aliquot of the aqueous sample (e.g., from a dissolved tablet) with a suitable organic solvent like toluene.
-
Reagent Addition: Add a methylating agent, such as methyl iodide, and a phase-transfer catalyst.
-
Reaction: Shake the mixture vigorously for approximately 30 minutes at room temperature.
-
Phase Separation: Centrifuge the sample to achieve clear phase separation.
-
Sample Collection: The upper organic layer containing the derivatized Naproxen is ready for GC-MS injection.
GC-MS Analysis
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument in use.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 150°C for 1 min, ramp at 40°C/min to 180°C (hold 1 min), then ramp at 30°C/min to 300°C (hold 1.5 min)[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for this compound | m/z 185 (quantifier), 244 (qualifier)[1] |
digraph "GC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.6, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];"Sample_Preparation" [label="Sample Preparation\n(Extraction)"]; "Derivatization" [label="Derivatization to\nthis compound"]; "GC_MS_Injection" [label="GC-MS Injection"]; "GC_Separation" [label="GC Separation"]; "MS_Detection" [label="MS Detection"]; "Data_Analysis" [label="Data Analysis\n(Quantification)"];
"Sample_Preparation" -> "Derivatization"; "Derivatization" -> "GC_MS_Injection"; "GC_MS_Injection" -> "GC_Separation"; "GC_Separation" -> "MS_Detection"; "MS_Detection" -> "Data_Analysis"; }
Caption: Experimental workflow for GC-MS analysis.
Quantitative Data
Table 2: Quantitative Parameters for Naproxen Derivative Analysis by GC-MS
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 12 µg/mL | [6] |
| Limit of Detection (LOD) | 0.05 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | [6] |
| Intraday Precision (%RSD) | < 1.20% | [6] |
| Interday Precision (%RSD) | < 1.73% | [6] |
Table 3: Mass Spectral Data for this compound
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) | Reference |
| This compound | C₁₅H₁₆O₃ | 244.28 g/mol | 185 (Base Peak), 244 (Molecular Ion) | [1] |
Conclusion
This application note provides a detailed and practical guide for the quantitative analysis of Naproxen as its methyl ester derivative by GC-MS. The described protocols for sample preparation, derivatization, and instrumental analysis are designed to yield reliable and reproducible results. The provided quantitative data, while based on a similar derivative, offers a solid benchmark for method validation. This methodology is well-suited for a range of applications in the pharmaceutical industry and clinical research, from quality control of finished products to the monitoring of drug levels in biological samples.
References
- 1. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. Journal of the Institute of Science and Technology » Submission » Analysis of Naproxen in Rabbit Plasma by GC-MS Method [dergipark.org.tr]
- 6. dergipark.org.tr [dergipark.org.tr]
Application of Naproxen-Based Reagents for Chiral Derivatization and Enantiomeric Resolution
Introduction
The enantiomeric composition of chiral compounds is a critical quality attribute in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. The use of chiral derivatizing agents to convert a mixture of enantiomers into diastereomers, which can then be separated by standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC), is a widely adopted strategy for enantiomeric resolution. (S)-Naproxen, a readily available and enantiomerically pure non-steroidal anti-inflammatory drug, serves as an excellent platform for the development of effective chiral derivatizing agents. This document provides detailed application notes and protocols for the use of activated naproxen (B1676952) derivatives in the chiral derivatization of various functional groups, including amines, amino acids, and carbonyl compounds.
General Workflow for Chiral Derivatization and HPLC Analysis
The overall process involves the synthesis of an activated naproxen derivative, which then reacts with the chiral analyte to form a pair of diastereomers. These diastereomers, possessing different physicochemical properties, are subsequently separated and quantified using reversed-phase HPLC.
Figure 1: General workflow for chiral derivatization and analysis.
Application 1: Derivatization of Chiral Amines with (S)-Naproxen Chloride
(S)-Naproxen can be converted to its highly reactive acid chloride, which readily reacts with primary and secondary amines to form stable diastereomeric amides. This method is particularly useful for the enantiomeric resolution of chiral amines, including β-blockers.[1]
Reaction Pathway
Figure 2: Derivatization of chiral amines with (S)-naproxen chloride.
Experimental Protocol
1. Synthesis of (S)-Naproxen Chloride:
-
To a solution of (S)-Naproxen (1 eq.) in anhydrous toluene, add thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, and then reflux for 3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude (S)-Naproxen chloride, which can be used directly in the next step.
2. Derivatization of Chiral Amine:
-
Dissolve the racemic amine (1 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous dichloromethane (B109758).
-
Add a solution of (S)-Naproxen chloride (1.2 eq.) in anhydrous dichloromethane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes.[1]
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to obtain the diastereomeric amide mixture.
3. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A binary mixture of acetonitrile (B52724) and triethylammonium (B8662869) phosphate (B84403) buffer (pH 3.5) (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 230 nm.[1]
Quantitative Data
| Analyte (β-Blocker) | Isomer | Limit of Detection (ng/mL)[1] | Limit of Quantification (ng/mL)[1] |
| Propranolol | (R) | 0.4 | 1.2 |
| (S) | 0.4 | 1.2 | |
| Atenolol | (R) | 0.4 | 1.2 |
| (S) | 0.4 | 1.2 | |
| Carvedilol | (R) | 0.4 | 1.2 |
| (S) | 0.4 | 1.2 | |
| Metoprolol | (R) | 0.4 | 1.2 |
| (S) | 0.4 | 1.2 |
Application 2: Derivatization of Amino Acids with (S)-Naproxen-Benzotriazole
For the derivatization of amino acids, a less harsh activating agent than thionyl chloride is preferred to avoid racemization. (S)-Naproxen can be activated with 1H-benzotriazole using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting (S)-Naproxen-benzotriazole is an effective reagent for the derivatization of amino acids.[2][3]
Reaction Pathway
Figure 3: Derivatization of amino acids with (S)-naproxen-benzotriazole.
Experimental Protocol
1. Synthesis of (S)-Naproxen-Benzotriazole:
-
Dissolve (S)-Naproxen (1 eq.), 1H-benzotriazole (1 eq.), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.) in anhydrous dichloromethane.
-
Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous dichloromethane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the precipitated dicyclohexylurea and wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain (S)-Naproxen-benzotriazole.
2. Derivatization of Amino Acids (Microwave-Assisted):
-
To a solution of the racemic amino acid (1 eq.) in a suitable solvent, add (S)-Naproxen-benzotriazole (1.2 eq.) and a base (e.g., triethylamine).
-
Subject the mixture to microwave irradiation for a short period (e.g., 45 seconds).[3]
-
After cooling, the reaction mixture can be directly analyzed by HPLC.
3. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A linear gradient of triethylammonium phosphate (pH 3.5) and acetonitrile (e.g., 30-65% acetonitrile over 35 minutes).[2][3]
-
Flow Rate: 1.0 mL/min.
Quantitative Data
| Amino Acid | Isomer | Retention Time (min)[2] |
| Alanine | D | 15.2 |
| L | 16.5 | |
| Valine | D | 20.1 |
| L | 21.8 | |
| Leucine | D | 24.3 |
| L | 26.1 | |
| Phenylalanine | D | 25.8 |
| L | 27.5 |
Application 3: Derivatization of Chiral Aldehydes and Ketones with (S)-2-(6-methoxynaphthalen-2-yl)propanehydrazide
For chiral carbonyl compounds, a hydrazide derivative of (S)-Naproxen is an effective derivatizing agent, forming stable diastereomeric hydrazones.[4][5]
Reaction Pathway
Figure 4: Derivatization of carbonyls with (S)-naproxen hydrazide.
Experimental Protocol
1. Synthesis of (S)-2-(6-methoxynaphthalen-2-yl)propanehydrazide:
-
Synthesized by the reaction of (S)-Naproxen with hydrazine (B178648) hydrate in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent.[4][5]
2. Derivatization of Aldehydes and Ketones (Microwave-Assisted):
-
Dissolve the racemic aldehyde or ketone (1 eq.) and a catalytic amount of trifluoroacetic acid in a suitable solvent.
-
Add (S)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (1.2 eq.).
-
Subject the mixture to microwave irradiation.[4]
3. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A binary solvent combination containing trifluoroacetic acid.[4][5]
Quantitative Data
| Analyte | Limit of Detection (LOD) (pmol/mL)[4] |
| Hydrazone Series | 1.62 - 1.65 |
The (S)-Naproxen platform provides a versatile and effective approach for the synthesis of chiral derivatizing agents for the enantiomeric resolution of a wide range of chiral compounds. The protocols outlined in this document for the derivatization of amines, amino acids, and carbonyl compounds, followed by HPLC analysis, offer robust and sensitive methods for researchers, scientists, and drug development professionals. The use of these methods can significantly contribute to the quality control and stereoselective analysis of chiral molecules in various stages of drug discovery and development.
References
- 1. (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Indirect enantioseparation of proteinogenic amino acids using naproxen-based chiral derivatizing reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S)-Naproxen as a platform to develop chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic enantioseparation of analytes having a carbonyl functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Application of Naproxen Methyl Ester in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Naproxen (B1676952) methyl ester in various drug delivery systems. It includes detailed experimental protocols for the synthesis of Naproxen methyl ester and its formulation into nanoparticles, hydrogels, and liposomes. Furthermore, it outlines characterization techniques and in vitro/in vivo evaluation methods, supported by quantitative data and visual representations of key processes.
Introduction
Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), effectively reduces pain, fever, and inflammation by inhibiting cyclooxygenase (COX) enzymes. However, its oral administration can lead to gastrointestinal side effects. The esterification of Naproxen to its methyl ester prodrug form offers a promising strategy to enhance its therapeutic efficacy and minimize adverse effects. This compound, being more lipophilic, can improve drug permeation across biological membranes, making it an ideal candidate for incorporation into advanced drug delivery systems for targeted and controlled release. This document details the methodologies for leveraging this compound in such systems.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through Fischer esterification.
Experimental Protocol: Fischer Esterification of Naproxen
Materials:
-
Naproxen
-
Anhydrous methanol (B129727) (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve Naproxen in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the mixture for 2-4 hours at 80°C.[1]
-
After cooling to room temperature, quench the reaction by adding dichloromethane and 1% NaOH solution.[1]
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water.
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product using column chromatography with a hexane-ethyl acetate solvent system.[1]
Characterization: The successful synthesis of this compound can be confirmed by:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of a characteristic ester carbonyl peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the presence of the methyl ester group protons.
Drug Delivery Systems for this compound
Nanoparticles
Nanoparticles serve as effective carriers for controlled and targeted drug delivery. The solvent evaporation method is a widely used technique for encapsulating this compound within a polymeric matrix.
Experimental Protocol: Preparation of this compound-Loaded Nanoparticles via Solvent Evaporation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Dichloromethane (CH₂Cl₂)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
Procedure:
-
Dissolve this compound and PLGA in dichloromethane to form the organic phase.
-
Prepare an aqueous phase containing PVA.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with distilled water to remove un-encapsulated drug and excess PVA.
-
Lyophilize the nanoparticles for long-term storage.
Characterization of Nanoparticles:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantified using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after extracting the drug from a known amount of nanoparticles.
Quantitative Data for Naproxen-Loaded Nanoparticles
| Parameter | Value | Reference |
| Average Particle Size | 238 ± 3 nm | [2] |
| Polydispersity Index (PDI) | 0.11 | [2] |
| Zeta Potential | -15.1 mV | [2] |
| Encapsulation Efficiency | 81.3 ± 4.2% | [2] |
| Drug Loading | 0.51 mg Naproxen / 1 mg nanoparticles | [3] |
Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for topical and transdermal drug delivery.
Experimental Protocol: Formulation of a this compound Hydrogel
Materials:
-
This compound
-
Carbopol 940 (or other gelling agent)
-
Propylene (B89431) glycol
-
Ethanol
-
Methyl paraben and Propyl paraben (preservatives)
-
Triethanolamine
-
Distilled water
Procedure:
-
Disperse Carbopol 940 in distilled water with constant stirring and allow it to swell.
-
Dissolve this compound in a mixture of propylene glycol and ethanol.
-
Dissolve the preservatives in a separate portion of ethanol.
-
Add the drug solution and the preservative solution to the Carbopol dispersion.
-
Neutralize the gel and adjust the pH to the desired range using triethanolamine.
-
Stir until a homogenous and transparent hydrogel is formed.
Characterization of Hydrogels:
-
pH Measurement: Using a calibrated pH meter.
-
Viscosity: Measured with a viscometer.
-
Spreadability: Assessed by pressing a known amount of gel between two glass plates.
-
In Vitro Drug Release: Determined using a Franz diffusion cell.
Quantitative Data for Naproxen Hydrogel Formulations
| Formulation Code | Polymer Concentration (%) | Viscosity (cps) | Spreadability (g.cm/s) | Cumulative Drug Release (%) after 8h |
| F1 | Carbopol 940 (1.0) | 5200 | 25 | 65 |
| F2 | Carbopol 940 (1.5) | 7800 | 20 | 58 |
| F3 | HPMC K100M (2.0) | 6500 | 22 | 62 |
Note: Data is representative and may vary based on specific experimental conditions.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The thin-film hydration method is a common technique for preparing this compound-loaded liposomes.
Experimental Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and gently rotating the flask. This leads to the formation of multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
-
Separate the liposomes from the un-encapsulated drug by centrifugation or dialysis.
Characterization of Liposomes:
-
Vesicle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determined by separating the un-encapsulated drug and quantifying the drug within the liposomes.
-
Morphology: Observed using Transmission Electron Microscopy (TEM).
Quantitative Data for Naproxen-Loaded Liposomes
| Formulation Code | PC:CH Molar Ratio | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release after 8h (%) |
| L1 | 1:1 | 243 | 89.52 | 90.39 |
| L2 | 2:1 | 210 | 85.20 | 85.13 |
| L3 | 3:1 | 185 | 82.60 | 88.92 |
Data adapted from a study on Naproxen liposomes.[4]
Visualization of Key Processes
Cyclooxygenase (COX) Signaling Pathway and Naproxen Inhibition
Naproxen exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) from arachidonic acid.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates the general workflow for preparing and characterizing this compound-loaded nanoparticles.
Logical Relationship for In Vitro Drug Release Study
The in vitro release of this compound from a drug delivery system is typically evaluated using a Franz diffusion cell setup.
Conclusion
The conversion of Naproxen to its methyl ester and its subsequent incorporation into advanced drug delivery systems presents a viable strategy for enhancing its therapeutic profile. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to explore and optimize this compound-based formulations for various therapeutic applications, potentially leading to safer and more effective pain and inflammation management.
References
- 1. Development of a polymeric patch impregnated with naproxen as a model of transdermal sustained release system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Formulation and Characterization of Poly (Ethylene Glycol)-Coated Core-Shell Methionine Magnetic Nanoparticles as a Carrier for Naproxen Delivery: Growth Inhibition of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation of Naproxen in Lipid-Based Matrix Microspheres: Characterization and Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Delivery of Naproxen Using Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID), offers effective relief from pain and inflammation. However, its oral administration is often associated with gastrointestinal side effects.[1][2][3][4] Transdermal delivery presents a promising alternative, minimizing systemic side effects by delivering the drug directly to the site of inflammation.[2][5][6] This approach, however, is hindered by the low permeability of Naproxen through the skin's primary barrier, the stratum corneum.[4]
To overcome this limitation, a prodrug strategy involving the synthesis of Naproxen ester derivatives has been explored.[5] Esterification of the carboxylic acid group of Naproxen increases its lipophilicity, facilitating its passage through the lipid-rich stratum corneum.[7][8][9] Once within the viable epidermis, these ester prodrugs are designed to be enzymatically hydrolyzed by cutaneous esterases, releasing the active Naproxen. This document provides detailed application notes and experimental protocols for researchers engaged in the development and evaluation of transdermal drug delivery systems for Naproxen based on its ester derivatives.
Data Presentation: Physicochemical and In Vitro Permeation Data
The following tables summarize key quantitative data from various studies on Naproxen and its ester prodrugs, highlighting the impact of esterification on physicochemical properties and skin permeation.
Table 1: Physicochemical Properties of Naproxen and Its Ester Prodrugs
| Compound | Molecular Weight ( g/mol ) | Log P (Octanol/Water) | Aqueous Solubility | Reference |
| Naproxen | 230.26 | 3.18 | Low | [10] |
| Naproxen Methyl Ester | 244.29 | Increased | Decreased | [4][11] |
| Naproxen Ethyl Ester | 258.31 | Increased | Decreased | [4][11] |
| Naproxen Propyl Ester | 272.34 | Increased | Decreased | [4][11] |
| Naproxen Butyl Ester | 286.37 | Increased | Decreased | [4][11] |
| Piperazinylalkyl Esters | Variable | 0.7 - 3.9 (pH 7.4) | ~30-50 mM (pH 7.4) | [7] |
| L-proline alkyl ester naproxenates | Variable | Lower than Naproxen | Improved | [10] |
Table 2: In Vitro Skin Permeation of Naproxen and Its Ester Prodrugs
| Compound/Formulation | Membrane | Receptor Medium | Permeation Flux (µg/cm²/h) | Enhancement Ratio | Reference |
| Naproxen | Human Skin | pH 7.4 Buffer | 0.15 (nmol/cm²/h) | 1 | [7] |
| Naproxen | Human Skin | pH 5.0 Buffer | 0.037 (nmol/cm²/h) | 1 | [7] |
| Piperazinylalkyl Ester (4c) | Human Skin | pH 7.4 Buffer | 1.35 (nmol/cm²/h) | 9 | [7] |
| Piperazinylalkyl Ester (4d) | Human Skin | pH 7.4 Buffer | 0.6 (nmol/cm²/h) | 4 | [7] |
| α-aminobutyl amide conjugate | Human SCE | pH 7.4 Buffer | - | 5 | [12] |
| L-proline isopropyl ester naproxenate | Pig Skin | PBS (pH 7.4) | 32.5 | ~4 | [10][13][14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the evaluation of Naproxen ester prodrugs for transdermal delivery.
Protocol 1: Synthesis of Naproxen Ester Prodrugs (General Procedure)
This protocol describes a general method for the synthesis of Naproxen esters via dicyclohexylcarbodiimide (B1669883) (DCC) coupling.[9][15]
Materials:
-
Naproxen
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine solution
-
Magnesium sulfate, anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Naproxen (1 equivalent) and the corresponding alcohol (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the Naproxen/alcohol mixture at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified ester prodrug using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the skin permeation of Naproxen and its ester derivatives using vertical Franz diffusion cells.[12][13][16][17][18]
Materials:
-
Vertical Franz diffusion cells
-
Human or porcine skin membranes (full-thickness or dermatomed)[13][16][18]
-
Receptor solution (e.g., phosphate-buffered saline (PBS) at pH 7.4)[13][18]
-
Test formulation (e.g., gel, cream, or solution containing Naproxen or its ester prodrug)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C[16]
-
Sample collection vials
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Skin Membrane Preparation: Thaw frozen skin at room temperature and cut it into sections large enough to be mounted between the donor and receptor compartments of the Franz diffusion cells.[16][18] Hydrate the skin in PBS for at least 30 minutes before mounting.[18]
-
Franz Cell Assembly: Mount the skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment. Ensure a leak-proof seal.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in a water bath set to 32°C. Maintain constant stirring of the receptor solution.
-
Formulation Application: Apply a known amount of the test formulation evenly onto the surface of the skin in the donor compartment.
-
Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[16] Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[16]
-
Sample Analysis: Analyze the collected samples for the concentration of Naproxen and/or the ester prodrug using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The enhancement ratio can be calculated by dividing the flux of the prodrug by the flux of Naproxen.
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. jpscc.samipubco.com [jpscc.samipubco.com]
- 3. staff.najah.edu [staff.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Piperazinylalkyl prodrugs of naproxen improve in vitro skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. Issue's Article Details [indiandrugsonline.org]
- 10. Novel Naproxen Salts with Increased Skin Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in vitro skin permeation of naproxen conjugates with alpha-alkylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Naproxen Salts with Increased Skin Permeability - ProQuest [proquest.com]
- 14. Characterization of naproxen salts with amino acid esters and their application in topical skin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SYNTHESIS AND EVALUATION OF NAPROXEN ESTER PRODRUGS [ouci.dntb.gov.ua]
- 16. benchchem.com [benchchem.com]
- 17. alterlab.co.id [alterlab.co.id]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Naproxen Methyl Ester in the Synthesis of Amino Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of amino acid conjugates of naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID), utilizing naproxen methyl ester as a key intermediate. The conjugation of amino acids to naproxen is a promising strategy to enhance its therapeutic profile, potentially reducing its gastrointestinal side effects while improving its anti-inflammatory and analgesic properties.[1][2][3]
Introduction
Naproxen, a propionic acid derivative, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[4][5] However, its clinical use is often associated with gastrointestinal complications due to the presence of a free carboxylic acid group.[1][2] Masking this group through derivatization into esters or amides, such as by conjugation with amino acids, can mitigate this toxicity.[1][2][3] Amino acid conjugates of naproxen have demonstrated improved pharmacological profiles, including enhanced anti-inflammatory activity and reduced ulcerogenic potential.[6][7][8] This document outlines the synthesis of these conjugates via this compound, providing detailed experimental protocols and summarizing key biological data.
Synthesis of Naproxen-Amino Acid Conjugates
The synthesis of naproxen-amino acid conjugates can be achieved through a multi-step process starting from naproxen. The initial step involves the esterification of naproxen to its methyl ester, which can then be converted to a hydrazide. This hydrazide serves as a versatile intermediate for coupling with various amino acids.
Experimental Workflow
The overall synthetic workflow is depicted below.
References
- 1. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis and Evaluation of Amino Acid Prodrug of Naproxen - IJPRS [ijprs.com]
- 4. droracle.ai [droracle.ai]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Naproxen Methyl Ester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Naproxen methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of Naproxen with methanol (B129727) using a strong acid catalyst, typically concentrated sulfuric acid.[1][2] This reaction is favored for its simplicity and relatively high yields.
Q2: What is a typical yield for the Fischer esterification of Naproxen?
A2: Under optimized conditions, the Fischer esterification of Naproxen to its methyl ester can achieve yields in the range of 81-86%.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase for this is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v).[1] The disappearance of the Naproxen spot and the appearance of the less polar this compound spot indicate the reaction's progression.
Q4: What are the key factors that influence the yield of the reaction?
A4: The key factors influencing the yield of this compound synthesis include:
-
Catalyst Concentration: An adequate amount of a strong acid catalyst is crucial for a reasonable reaction rate.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate.
-
Reaction Time: Sufficient time is required for the reaction to reach equilibrium.
-
Reactant Stoichiometry: Using an excess of methanol can shift the equilibrium towards the product side, increasing the yield.
-
Water Removal: As water is a byproduct, its removal can drive the reaction to completion.
Q5: What analytical techniques are used to confirm the identity and purity of this compound?
A5: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques, including:
-
Thin Layer Chromatography (TLC)[1]
-
High-Performance Liquid Chromatography (HPLC)[1]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)
-
Infrared (IR) spectroscopy[1]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not proceed to completion (significant starting material remains). | 1. Insufficient Catalyst: The amount of acid catalyst may be too low. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Short Reaction Time: The reaction may not have had enough time to reach equilibrium. 4. Presence of Water: Water in the reactants or solvent can inhibit the reaction. | 1. Increase the catalyst concentration incrementally. 2. Increase the reaction temperature, typically to the reflux temperature of methanol. 3. Extend the reaction time and monitor by TLC. 4. Use anhydrous methanol and ensure all glassware is dry. |
| Yield is consistently low despite complete conversion of starting material. | 1. Product Loss During Workup: The ester may be hydrolyzing back to the carboxylic acid during the aqueous workup. 2. Incomplete Extraction: The product may not be fully extracted from the aqueous layer. 3. Suboptimal Stoichiometry: An insufficient excess of methanol may be limiting the equilibrium position. | 1. Neutralize the reaction mixture carefully with a weak base (e.g., sodium bicarbonate solution) and avoid prolonged contact with aqueous acid or base. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). 3. Increase the molar ratio of methanol to Naproxen. |
Purification Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC after reaction completion. | 1. Presence of Unreacted Starting Material: The reaction did not go to completion. 2. Formation of Side Products: Undesirable side reactions may have occurred. 3. Degradation of Product: The product may be unstable under the reaction or workup conditions. | 1. Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. 2. Purify the crude product using column chromatography. 3. Ensure mild workup conditions and avoid excessive heat during solvent removal. |
| Streaky spots on TLC. | 1. Sample Overloading: Too much sample applied to the TLC plate. 2. Highly Polar Compound: The compound may be interacting strongly with the silica (B1680970) gel. 3. Inappropriate Solvent System: The solvent system may not be optimal for the separation. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the developing solvent to improve spot shape. 3. Experiment with different solvent systems to achieve better separation and spot definition. |
| Difficulty in separating product from impurities by column chromatography. | 1. Inappropriate Solvent System: The eluent may not have the correct polarity to resolve the components. 2. Poor Column Packing: An improperly packed column will lead to poor separation. 3. Co-eluting Impurities: An impurity may have a very similar polarity to the product. | 1. Optimize the solvent system using TLC before running the column. A good Rf value for the product is typically around 0.2-0.3. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
Data Presentation: Optimizing Reaction Conditions
While a comprehensive dataset from a single source is not available, the following table summarizes typical reaction parameters and their expected impact on the yield of this compound based on established principles of Fischer esterification.
| Parameter | Condition A (Standard) | Condition B (High Yield) | Condition C (Alternative Catalyst) | Expected Outcome |
| Naproxen (mol) | 1 | 1 | 1 | - |
| Methanol (mol) | 10 | 50 (used as solvent) | 10 | Using methanol as the solvent (a large excess) drives the equilibrium towards the product, significantly increasing the yield. |
| Catalyst | Conc. H₂SO₄ | Conc. H₂SO₄ | Amberlyst-15 (H⁺ resin) | Amberlyst-15 is a solid acid catalyst that is easily filtered off, simplifying the workup procedure. |
| Catalyst Loading | 5 mol% | 5 mol% | 20 wt% | - |
| Temperature (°C) | 65 (Reflux) | 65 (Reflux) | 65 (Reflux) | Refluxing at the boiling point of methanol provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time (h) | 4-6 | 8-12 | 12-24 | Longer reaction times are often necessary when using a large excess of one reactant or a solid-phase catalyst to reach equilibrium. |
| Typical Yield (%) | 70-80 | 81-86[1] | 75-85 | Condition B generally provides the highest yield due to the large excess of methanol. |
Experimental Protocols
Key Experiment: Fischer Esterification of Naproxen
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Naproxen
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for TLC and column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Naproxen in an excess of anhydrous methanol (e.g., 10-50 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Workup:
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 95:5 and gradually increasing the polarity).
-
-
Characterization:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified this compound as a white solid.
-
Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Naproxen Esterification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions and issues encountered during the esterification of naproxen (B1676952).
Frequently Asked Questions (FAQs)
Q1: My esterification reaction has a low yield, and analysis (TLC/HPLC) shows a significant amount of unreacted naproxen. What is the cause and how can I fix it?
A1: This is a common issue related to the equilibrium nature of the Fischer esterification reaction.[1][2] The reaction between a carboxylic acid (naproxen) and an alcohol to form an ester and water is reversible.[3][4] To achieve a high yield, the equilibrium must be shifted towards the products.
Troubleshooting Steps:
-
Use Excess Alcohol: A straightforward method to drive the reaction forward is to use the alcohol reactant as the solvent, creating a large excess.[2][5] This application of Le Châtelier's principle pushes the equilibrium towards the ester product.
-
Remove Water: The removal of water as it is formed is another effective strategy.[4] This can be accomplished by:
-
Using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).
-
Adding a dehydrating agent, such as molecular sieves or using concentrated sulfuric acid which also acts as a dehydrating agent.[1]
-
-
Increase Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the naproxen starting material spot is no longer visible.[6]
Q2: The optical rotation of my synthesized (S)-naproxen ester is lower than expected, suggesting a loss of enantiomeric purity. Why did this happen?
A2: A lower-than-expected optical rotation indicates that racemization has likely occurred. (S)-naproxen possesses a single stereocenter which can be susceptible to racemization (loss of its specific 3D configuration) under certain conditions, particularly harsh acidic or basic environments.[7][8]
Potential Causes and Solutions:
-
Prolonged Exposure to Acid/Base: Extended reaction times at high temperatures or harsh basic conditions during the aqueous work-up (e.g., sodium hydroxide (B78521) wash) can promote the deprotonation and reprotonation of the alpha-proton at the chiral center, leading to racemization.
-
Mitigation Strategies:
-
Optimize reaction time and temperature to the minimum required for completion.
-
During the work-up, use a milder base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.[6]
-
Avoid excessively high temperatures during both the reaction and purification steps.
-
Q3: I am trying to synthesize a naproxen ester with a tertiary alcohol and am observing a significant byproduct. What is this side reaction?
A3: Tertiary alcohols are prone to elimination (dehydration) under the acidic conditions of Fischer esterification, leading to the formation of an alkene byproduct.[2] This competes with the desired esterification reaction. Primary alcohols are least affected by steric hindrance and are preferred for this reaction.[2]
Recommendation:
-
If possible, use a primary or secondary alcohol.
-
If a tertiary ester is required, consider alternative esterification methods that do not use strong acid catalysts, such as Steglich esterification which uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).[9]
Data Presentation
The yield of naproxen esters can vary based on the alcohol used and the specific reaction conditions. The table below summarizes typical yields obtained via Fischer esterification as reported in the literature.
| Ester Product | Alcohol Used | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Naproxen Methyl Ester | Methanol (B129727) | Conc. H₂SO₄ | 2-4 | 84% | [10] |
| Naproxen Ethyl Ester | Ethanol | Conc. H₂SO₄ | 2-4 | Not specified, but potent activity | [10] |
| Naproxen Isopropyl Ester | Isopropanol | Conc. H₂SO₄ | 2-4 | Not specified, but potent activity | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification [10][11]
This protocol is a representative example of a standard acid-catalyzed esterification.
Materials:
-
(S)-Naproxen
-
Absolute Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1% Sodium Hydroxide (NaOH) solution or Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve naproxen (e.g., 0.004 moles) in an excess of absolute methanol (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the solution.
-
Reflux: Heat the mixture to reflux (approximately 80°C) and maintain stirring for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: After cooling to room temperature, quench the reaction by adding dichloromethane and washing with a 1% NaOH or sodium bicarbonate solution to neutralize the acid.
-
Extraction & Drying: Separate the organic layer. Wash it with water, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by column chromatography (e.g., using a hexane:ethyl acetate (B1210297) 9:1 mobile phase) or recrystallization to yield the final product.[6][10]
Visual Guides
Reaction and Side-Reaction Pathway
Experimental Workflow
Troubleshooting Guide
References
- 1. Video: Esterification - Concept [jove.com]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]
- 9. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Troubleshooting low yield in Naproxen methyl ester synthesis
Technical Support Center: Naproxen Methyl Ester Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yield in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification. This reaction involves heating a mixture of Naproxen and an excess of methanol (B129727) with a catalytic amount of a strong acid, typically concentrated sulfuric acid.[1]
Q2: What is a typical yield for the Fischer esterification of Naproxen?
A2: Under optimized conditions, the Fischer esterification of Naproxen to its methyl ester can achieve high yields, generally in the range of 81% to 86%.[1]
Q3: What are the key factors that can lead to a low yield of this compound?
A3: Several factors can contribute to a low yield, including:
-
Incomplete reaction: The Fischer esterification is a reversible reaction. Insufficient reaction time or inadequate removal of water can prevent the reaction from reaching completion.
-
Loss of product during workup: The purification process, which often involves extraction and washing steps, can lead to a loss of the final product.
-
Sub-optimal reaction conditions: Incorrect temperature, improper catalyst concentration, or an insufficient amount of methanol can all negatively impact the yield.
-
Side reactions: While not extensively reported for this specific reaction, degradation of the starting material or ester under harsh acidic conditions could potentially occur.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (Naproxen). The reaction is considered complete when the spot corresponding to Naproxen is no longer visible on the TLC plate. A common solvent system for the TLC is a 9:1 mixture of hexane (B92381) and ethyl acetate (B1210297).[1]
Q5: Are there alternative methods for synthesizing this compound?
A5: Yes, other methods exist, although they may be less common for this specific transformation. These include Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), and reactions involving diazomethane (B1218177). However, diazomethane is highly toxic and explosive, requiring special handling precautions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
Issue 1: Low yield despite a seemingly complete reaction on TLC.
-
Possible Cause: Product loss during the aqueous workup and extraction phases. This compound has some solubility in the aqueous layer, which can be exacerbated if an emulsion forms.
-
Recommended Solutions:
-
Back-extraction: After the initial extraction with an organic solvent (like dichloromethane (B109758) or ethyl acetate), re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Brine Wash: Wash the combined organic layers with a saturated sodium chloride (brine) solution. This helps to break up emulsions and draws water out of the organic phase, reducing the solubility of the ester in any remaining aqueous droplets.
-
Minimize Water Volume: Use the minimum amount of water necessary during the workup to reduce the volume of the aqueous phase where the product can be lost.
-
Issue 2: The reaction does not go to completion, and starting material remains.
-
Possible Cause 1: The equilibrium of the Fischer esterification is not being sufficiently shifted towards the product. The reaction produces water, and if not removed, the reverse reaction (hydrolysis of the ester) will occur.
-
Recommended Solutions:
-
Increase the Excess of Methanol: Using methanol as the solvent ensures a large excess, which helps to drive the equilibrium forward according to Le Châtelier's principle.
-
Use a Dehydrating Agent: While not always necessary with a large excess of alcohol, the addition of a dehydrating agent like molecular sieves can remove water as it is formed.
-
Azeotropic Removal of Water: For higher boiling point alcohols, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove water from the reaction mixture.
-
-
Possible Cause 2: Insufficient catalyst or reaction time.
-
Recommended Solutions:
-
Optimize Catalyst Loading: Ensure a catalytic amount (typically 1-5 mol%) of concentrated sulfuric acid is used. Too little catalyst will result in a slow reaction, while too much can lead to side reactions.
-
Extend Reaction Time: If the reaction is proceeding slowly, increasing the reflux time (e.g., from 2-4 hours to 6-8 hours) may be necessary for the reaction to reach completion. Monitor by TLC to determine the optimal time.
-
Issue 3: The final product is an oil or is difficult to crystallize.
-
Possible Cause: The presence of impurities, such as residual starting material or byproducts.
-
Recommended Solutions:
-
Thorough Purification: Ensure the crude product is properly purified. Column chromatography using silica (B1680970) gel with a hexane:ethyl acetate gradient is an effective method.[1]
-
Recrystallization: If the product is still impure after chromatography, recrystallization from a suitable solvent system can yield a crystalline solid. Methanol is a commonly used solvent for the recrystallization of this compound.
-
Data Presentation
The following table summarizes the reported yields for the synthesis of various Naproxen esters via Fischer esterification.
| Ester | Alcohol Used | Typical Yield (%) | Reference |
| This compound | Methanol | 84 | [1] |
| Naproxen Ethyl Ester | Ethanol | 86 | [1] |
| Naproxen Isopropyl Ester | Isopropanol | 81 | [1] |
Experimental Protocols
Key Experiment: Fischer Esterification of Naproxen to this compound
This protocol is a detailed methodology for the synthesis of this compound.
Materials:
-
Naproxen
-
Methanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Naproxen (1.0 eq).
-
Add an excess of absolute methanol to act as both the reactant and the solvent.
-
With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the volume of methanol) dropwise.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase) until the Naproxen starting material is consumed.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Carefully quench the reaction by washing the organic layer with a 1% NaOH solution, followed by a saturated NaHCO₃ solution until the effervescence ceases. This neutralizes the excess sulfuric acid and removes any unreacted Naproxen.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane:ethyl acetate solvent system (e.g., starting with 95:5 and gradually increasing the polarity if necessary).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
If necessary, the resulting solid can be further purified by recrystallization from methanol to yield off-white to brownish crystals.[1]
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Improving peak resolution in HPLC analysis of Naproxen methyl ester
Welcome to the technical support center for the HPLC analysis of Naproxen methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve peak resolution in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific issues related to peak resolution in a question-and-answer format.
Q1: Why am I observing poor peak resolution or peak tailing in my chromatogram for this compound?
A1: Poor peak resolution, where peaks overlap, and peak tailing are common issues in HPLC analysis.[1][2] Several factors can contribute to this problem:
-
Inappropriate Mobile Phase Composition: The pH, ionic strength, or organic modifier concentration in your mobile phase may not be optimal for separating this compound from other components.[1]
-
Column Degradation: The stationary phase of the column can degrade over time, or the column can become clogged, leading to broader peaks and reduced resolution.[1][3]
-
Sample Overload: Injecting too much sample can saturate the column, causing peak distortion and tailing.[1][2][3]
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase, such as interactions with residual silanol (B1196071) groups, can cause peak tailing.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Organic Content: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can increase retention time and potentially improve the separation of closely eluting peaks.[4][5]
-
Modify pH: For ionizable compounds, adjusting the mobile phase pH can significantly alter retention and selectivity.[6] For acidic compounds like Naproxen, working at a lower pH (e.g., <3) can ensure full protonation and reduce peak tailing.[1]
-
Change Organic Modifier: Switching from one organic solvent to another (e.g., from acetonitrile to methanol (B129727) or vice versa) can change the selectivity of the separation.[5]
-
-
Evaluate the Column's Condition:
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[1]
-
Column Washing: Flush the column with a strong solvent to remove any strongly retained compounds.[7]
-
Replace the Column: If the column performance does not improve after washing, it may need to be replaced.[1]
-
-
Optimize Injection Volume and Sample Concentration:
Q2: My peaks are broad, but the resolution is acceptable. How can I make the peaks sharper?
A2: Broad peaks can compromise sensitivity and make integration less accurate. Here are some common causes and solutions:
-
Low Column Efficiency: This can be due to the column itself or other factors in the HPLC system.
-
Extra-Column Volume: Dead volume in the tubing and connections can contribute to peak broadening.[6]
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the time the analyte spends in the column and its interaction with the stationary phase.[9]
Troubleshooting Steps:
-
Improve Column Efficiency (N):
-
Minimize Extra-Column Volume:
-
Use tubing with the smallest possible internal diameter and keep the length of the tubing to a minimum.
-
-
Optimize the Flow Rate:
-
Increase Column Temperature:
Experimental Protocols
Below are examples of starting HPLC conditions for Naproxen analysis. These should be considered as a starting point and may require further optimization.
Method 1: Isocratic RP-HPLC [10][11]
| Parameter | Condition |
| Column | YMC-ODS A Pack (5µm, 250mm × 4.6mm) |
| Mobile Phase | Acetonitrile : 10 mM Ammonium acetate (B1210297) buffer (pH 3.8) (55:45 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | 254 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Method 2: Isocratic RP-HPLC [12]
| Parameter | Condition |
| Column | C18 (10µm, 250 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile : 0.5 M Potassium dihydrogen phosphate (B84403) buffer (pH 2.5) : Tetrahydrofuran (45:53:2 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Method 3: Isocratic RP-HPLC [13]
| Parameter | Condition |
| Column | Xterra C18 (5µm, 150mm x 4.6mm) |
| Mobile Phase | Methanol : Phosphate buffer (pH 4.0) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | 290 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for improving peak resolution.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. youtube.com [youtube.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. labcompare.com [labcompare.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. researchgate.net [researchgate.net]
- 12. bsphs.org [bsphs.org]
- 13. scispace.com [scispace.com]
Technical Support Center: Chiral Separation of Naproxen Derivatives
Welcome to the technical support center for the chiral separation of naproxen (B1676952) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective analysis of this important class of non-steroidal anti-inflammatory drugs (NSAIDs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chiral separation of naproxen and its derivatives by High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| HPLC-001 | Why am I seeing poor or no resolution of naproxen enantiomers? | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature. | - CSP Selection: Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are often successful. For example, Lux Amylose-1 and CHIRALCEL OD have shown good enantiorecognition for naproxen.[1][2]- Mobile Phase Optimization: - Normal-Phase: A common mobile phase is a mixture of hexane, isopropanol, and an acidic modifier like acetic acid or trifluoroacetic acid (TFA).[2] An example is hexane-isopropanol-glacial acetic acid (97:3:1, v/v).[2] - Reversed-Phase: A mobile phase of methanol, water, and an acidic modifier can be effective.[1] For instance, methanol:water:acetic acid (85:15:0.1, v/v/v) has provided baseline resolution.[1][3] - The addition of water to a polar organic mobile phase can sometimes even reverse the enantiomer elution order, which can be advantageous.[1][3][4][5][6]- Temperature Adjustment: Varying the column temperature can impact selectivity. An optimized temperature of 40°C has been used successfully with a Lux Amylose-1 column.[1][3] |
| HPLC-002 | My peaks are tailing. How can I improve peak shape? | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH or modifier. | - Acidic Modifier: For acidic compounds like naproxen, the addition of a small amount of an acid (e.g., 0.1% acetic acid or TFA) to the mobile phase is crucial to suppress the ionization of the carboxyl group and reduce peak tailing.[1][2]- pH Adjustment: In reversed-phase mode, ensure the mobile phase pH is well below the pKa of naproxen (around 4.2) to maintain it in its neutral form. |
| HPLC-003 | The retention times are too long or too short. | - Incorrect mobile phase strength.- Inappropriate flow rate. | - Mobile Phase Strength: - Normal-Phase: Increase the percentage of the polar modifier (e.g., isopropanol) to decrease retention time. Decrease it to increase retention time. - Reversed-Phase: Increase the percentage of the organic solvent (e.g., methanol) to decrease retention time. Decrease it to increase retention time.- Flow Rate: Adjust the flow rate. A higher flow rate will decrease retention time but may also reduce resolution. A common starting point is 1.0 mL/min.[2] A lower flow rate of 0.65 mL/min has also been used in optimized methods.[1][3] |
| HPLC-004 | The enantiomer elution order is not suitable for my impurity analysis. | - The chiral recognition mechanism is dependent on the mobile phase mode. | - Switching Mobile Phase Mode: A switch from polar organic (PO) mode to reversed-phase (RP) mode can reverse the enantiomer elution order. This has been observed when adding water to an ethanolic mobile phase on a Lux Amylose-1 column.[1][3][4][5][6] This can be particularly useful for quantifying a small enantiomeric impurity that elutes after the main peak. |
Supercritical Fluid Chromatography (SFC)
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| SFC-001 | How can I achieve separation of naproxen enantiomers in SFC? | - SFC conditions require careful optimization of the stationary phase, modifier, and back pressure. | - Stationary Phase: Chiral stationary phases like those based on O,O'-bis(3,5-dimethylbenzoyl)-N,N'-diallyl-l-tartar diamide (B1670390) have been used successfully.[7]- Mobile Phase: The mobile phase typically consists of supercritical CO2 with a polar modifier.[8] 2-propanol is a commonly used modifier.[8]- Optimization: The concentration of the modifier, temperature, and pressure are key parameters to optimize for achieving the desired separation.[8] |
Capillary Electrophoresis (CE)
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| CE-001 | I am not seeing any separation of naproxen enantiomers by CE. | - Inappropriate chiral selector or concentration.- Incorrect buffer pH. | - Chiral Selector: Cyclodextrin derivatives are commonly used as chiral selectors.[9] Vancomycin (B549263) has also been shown to be an effective chiral selector for naproxen in CE.[10]- Dual Selector Systems: In some cases, a dual system of charged and neutral cyclodextrins (e.g., sulfobutyl-β-CD and trimethyl-β-CD) can significantly improve resolution.[9]- Buffer pH: The pH of the background electrolyte (BGE) is critical. For naproxen, a pH of around 6 has been found to be effective.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for the HPLC separation of naproxen and its derivatives?
A1: Polysaccharide-based CSPs are the most widely and successfully used for the chiral separation of naproxen. These include derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD) and amylose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Amylose-1).[1][2] Pirkle-type CSPs like Whelk-O 1 have also been specifically developed for separating profens like naproxen.[11]
Q2: What is the role of the acidic modifier in the mobile phase for HPLC analysis?
A2: Naproxen is an acidic compound due to its carboxylic acid group. The acidic modifier, such as acetic acid or trifluoroacetic acid (TFA), is added to the mobile phase to suppress the ionization of this group. This ensures that naproxen is in its neutral form, which leads to better peak shape (less tailing) and more reproducible retention times on most chiral stationary phases.
Q3: Can I use a chiral mobile phase additive instead of a chiral column?
A3: Yes, using a chiral mobile phase additive (CMPA) with a standard achiral column (like a C18) is a valid approach. For naproxen, cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and antibiotics like vancomycin have been used as CMPAs to achieve enantiomeric separation.[12][13]
Q4: What are the advantages of using SFC for chiral separations of naproxen?
A4: Supercritical Fluid Chromatography (SFC) can offer several advantages over HPLC, including faster separations, lower consumption of organic solvents (as the primary mobile phase component is supercritical CO2), and often unique selectivity.
Q5: When should I consider using Capillary Electrophoresis (CE) for chiral separation of naproxen?
A5: Capillary Electrophoresis (CE) is a powerful technique that offers high efficiency and requires very small amounts of sample and reagents. It is particularly useful when dealing with limited sample quantities. For naproxen, CE with chiral selectors like cyclodextrins or vancomycin can provide excellent enantiomeric resolution.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from successful chiral separations of naproxen reported in the literature.
Table 1: HPLC Chiral Separation Conditions for Naproxen
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Lux Amylose-1 | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) | 0.65 | 40 | 3.21 | [1][3] |
| Lux i-Amylose-1 | Not specified | Not specified | Not specified | 2.33 | [14] |
| CHIRALCEL OD | Hexane:Isopropanol:Glacial Acetic Acid (97:3:1, v/v) | 1.0 | 35 | Baseline | [2] |
| Kromasil Cellucoat | Hexane:Isopropanol:TFA (90:9.9:0.1, v/v/v) | Not specified | Not specified | 3.84 | [2] |
| β-CD/SiO2 | Methanol:0.01M Phosphate (B84403) Buffer pH 3.5 (85:15, v/v) | 1.0 | 35 | 1.70 | [15] |
Table 2: CE Chiral Separation Conditions for Naproxen
| Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) | Resolution (Rs) | Reference |
| Vancomycin (0.5 mM) | 100 mM Phosphate Buffer (pH 6) | 18 | 25 | Not specified | [10] |
| Sulfobutyl-β-CD / Trimethyl-β-CD | Phosphoric acid/triethanolamine (pH 3) | Not specified | Not specified | 5.4 | [9] |
Experimental Protocols
Protocol 1: HPLC Chiral Separation of Naproxen using a Polysaccharide-Based CSP (Reversed-Phase)
This protocol is based on the method described by M.A.I. Al-kasir et al. (2022).[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: Lux Amylose-1 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of methanol, water, and acetic acid in the ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: Set the flow rate to 0.65 mL/min.
-
Column Temperature: Maintain the column temperature at 40°C.
-
Detection: Set the UV detector to a wavelength of 230 nm.
-
Sample Preparation: Dissolve the naproxen sample in the mobile phase to a suitable concentration.
-
Injection: Inject an appropriate volume of the sample onto the column.
-
Analysis: The enantiomers of naproxen should be baseline resolved within approximately 7 minutes.
Protocol 2: CE Chiral Separation of Naproxen using a Chiral Selector
This protocol is based on the method described by A. A. Al-Hussain et al. (2021).[10]
-
Instrumentation: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 60 cm total length, 47 cm effective length).
-
Background Electrolyte (BGE): Prepare a 100 mM phosphate buffer and adjust the pH to 6. Add vancomycin to a final concentration of 0.5 mM.
-
Voltage: Apply a voltage of 18 kV.
-
Temperature: Maintain the capillary temperature at 25°C.
-
Injection: Inject the sample hydrodynamically (e.g., at 65 mbar for 10 seconds).
-
Detection: Set the UV detector to a wavelength of 230 nm.
-
Analysis: Monitor the electropherogram for the separation of the naproxen enantiomers.
Visualizations
Caption: Workflow for Chiral HPLC Method Development for Naproxen.
Caption: Decision Tree for Troubleshooting Poor Resolution in Chiral HPLC.
References
- 1. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - Repository of the Academy's Library [real.mtak.hu]
- 7. fagg.be [fagg.be]
- 8. Separation of naproxen enantiomers by supercritical/subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective determination of S-naproxen in tablets by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 15. Chiral separation of racemic naproxen by high-performance liquid chromatography with beta-CD/SiO2 as the chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of Naproxen methyl ester in HPLC mobile phase
Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with Naproxen methyl ester during HPLC analysis.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems related to the solubility of this compound in HPLC mobile phases. Follow the steps to diagnose and resolve issues you may encounter during your experiments.
Question: I am observing poor peak shape (tailing or splitting), inconsistent retention times, or high backpressure. What could be the cause?
Answer: These issues often stem from the precipitation of this compound either in your sample vial, upon injection, or within the HPLC system. This compound, being more non-polar than its parent acid, has limited solubility in highly aqueous solutions.
Troubleshooting Workflow:
Use the following workflow to identify and solve the problem.
Caption: Troubleshooting workflow for HPLC issues caused by analyte precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Understanding the properties of this compound is crucial for method development. It is a neutral, relatively non-polar compound with poor water solubility. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₃ | [1] |
| Molecular Weight | 244.29 g/mol | [2] |
| Melting Point | 75 - 87 °C | [3][4] |
| logP (Octanol/Water) | 3.125 (Calculated) | [2] |
| Water Solubility | -4.78 (Log10 of Water solubility in mol/l, Calculated) | [2] |
| Solubility in Organic Solvents | Soluble in Methanol (B129727), Acetonitrile, Dichloromethane (DCM), Chloroform | [4][5] |
Q2: My sample is dissolved in 100% acetonitrile, but it crashes when I inject it. My mobile phase starts at 50% acetonitrile. Why?
A2: This is a classic solvent mismatch issue. When your strong sample solvent (100% acetonitrile) hits the weaker initial mobile phase (50% acetonitrile/50% water), the localized solvent environment becomes too weak to keep the this compound dissolved. This causes on-column precipitation, leading to broad or split peaks.
Q3: How do I choose the right sample diluent?
A3: The best practice is to use a diluent that is as close as possible to your initial mobile phase composition. If solubility is still an issue, you can use a diluent that is slightly stronger (e.g., 60% acetonitrile for a 50% initial condition), but avoid drastic differences. Always test the solubility of your highest concentration standard in the chosen diluent before analysis.
Q4: Can I use methanol instead of acetonitrile in my mobile phase?
A4: Yes, but be aware of the differences. Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC and often provides better peak shapes for non-polar compounds. If you are facing solubility issues with a methanol/water mobile phase, switching to an acetonitrile/water mobile phase at the same composition will increase the solvent strength and may resolve the problem.
Experimental Protocols
Protocol 1: Sample and Standard Preparation
This protocol provides a recommended procedure for preparing samples containing this compound to minimize solubility issues.
-
Stock Solution: Accurately weigh the this compound reference standard or sample powder and transfer it to a Class A volumetric flask.
-
Initial Dissolution: Add approximately 70-80% of the flask volume with a suitable organic solvent in which the compound is freely soluble, such as acetonitrile or methanol.[4][5]
-
Sonication: Sonicate the flask for 10-15 minutes to ensure complete dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the final volume with the same organic solvent. This is your stock solution.
-
Working Solution: Prepare your working solutions by diluting the stock solution with a diluent that matches your initial mobile phase composition (e.g., 55:45 v/v Acetonitrile:Buffer). This ensures compatibility upon injection.
Protocol 2: Recommended HPLC Method Parameters
The following table provides a validated starting point for a reversed-phase HPLC method for Naproxen and its related substances, including the methyl ester.[6][7][8]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate Buffer, pH 3.8B: Acetonitrile |
| Ratio | 45:55 (A:B) v/v (Isocratic) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient (~25 °C) |
Analyte-Solvent Relationship in RP-HPLC
The relationship between the analyte's polarity, the sample diluent, and the mobile phase is critical for successful separation. The following diagram illustrates this relationship and the "sweet spot" for method development to avoid precipitation.
Caption: Relationship between analyte polarity, solvent strength, and chromatographic outcome.
References
- 1. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 26159-35-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. (S)-Naproxen methyl ester pharmaceutical impurity standard 26159-35-3 [sigmaaldrich.com]
- 4. 30012-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. adipogen.com [adipogen.com]
- 6. Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsphs.org [bsphs.org]
- 8. ijpsdronline.com [ijpsdronline.com]
Technical Support Center: Synthesis of (S)-Naproxen Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of (S)-Naproxen methyl ester.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of (S)-Naproxen methyl ester, focusing on the preservation of stereochemical integrity.
| Problem | Potential Cause | Recommended Solution |
| High degree of racemization detected in the final product. | Use of a strong base during workup or purification: Bases such as sodium hydroxide (B78521) or sodium alkoxide can deprotonate the chiral center, leading to racemization. | Neutralize the reaction mixture with a mild inorganic base like sodium bicarbonate solution. Avoid strong bases throughout the entire process. |
| High reaction temperature: Elevated temperatures provide the activation energy for the enolization of the chiral center, which is a key step in the racemization pathway. | Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. For acid-catalyzed esterification, consider temperatures around 40-60°C. | |
| Prolonged reaction time: Extended exposure to reaction conditions, even at moderate temperatures, can increase the extent of racemization. | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the starting material is consumed. | |
| Low yield of the desired (S)-Naproxen methyl ester. | Incomplete reaction: The esterification reaction may not have gone to completion. | If using Fischer esterification, ensure a sufficient excess of methanol (B129727) is used to drive the equilibrium towards the product. For resin-based methods, ensure the resin is active and used in the correct proportion. |
| Product loss during workup: The ester may be lost during extraction or purification steps. | Ensure proper phase separation during extractions and minimize the number of purification steps. | |
| Presence of unreacted (S)-Naproxen in the final product. | Insufficient catalyst or reaction time: The catalytic activity may be low, or the reaction may not have been allowed to proceed for a sufficient duration. | Increase the catalyst loading slightly or extend the reaction time, while carefully monitoring for any increase in racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of Naproxen methyl ester?
A1: The primary mechanism of racemization for 2-arylpropionic acids like Naproxen involves the deprotonation of the α-carbon (the chiral center) to form a planar enolate intermediate. This intermediate is achiral, and subsequent reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers. This process is significantly accelerated by the presence of bases and elevated temperatures.
Q2: Which type of acid catalyst is best for minimizing racemization during Fischer esterification?
A2: While strong mineral acids like sulfuric acid are effective catalysts for Fischer esterification, they often require high temperatures which can promote racemization. Milder, solid acid catalysts such as an H+ resin (e.g., Amberlyst 15) are often preferred as they can catalyze the reaction at lower temperatures (e.g., 40°C), thereby minimizing the risk of racemization.
Q3: Can the choice of solvent affect the degree of racemization?
A3: Yes, the solvent can play a role. While the alcohol reactant (methanol) often serves as the solvent in Fischer esterification, the polarity of the solvent can influence the stability of the enolate intermediate. However, controlling temperature and avoiding basic conditions are generally more critical factors in preventing racemization.
Q4: How can I accurately determine the enantiomeric excess of my this compound product?
A4: The most common and accurate method for determining the enantiomeric excess (ee) of chiral compounds like this compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Experimental Protocols
Protocol 1: Fischer-Plaistow Esterification with Sulfuric Acid
This method is a classic approach for esterification but requires careful temperature control to minimize racemization.
Materials:
-
(S)-Naproxen
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)
Procedure:
-
Dissolve (S)-Naproxen in an excess of anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v) to the cooled solution with stirring.
-
Remove the ice bath and heat the reaction mixture to a gentle reflux (around 65°C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-Naproxen methyl ester.
-
Purify the product by column chromatography if necessary.
Protocol 2: Esterification using a Solid Acid Catalyst (H+ Resin)
This method employs a reusable solid acid catalyst and can be performed at a lower temperature, which is advantageous for preserving stereochemical integrity.
Materials:
-
(S)-Naproxen
-
Methanol (anhydrous)
-
H+ resin (e.g., Amberlyst 15)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve (S)-Naproxen in anhydrous methanol.
-
Add the H+ resin to the solution (typically 10-20% w/w of the Naproxen).
-
Heat the mixture to a moderate temperature (e.g., 40°C) and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the H+ resin. The resin can be washed with methanol, dried, and reused.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the (S)-Naproxen methyl ester.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that the enantiomeric excess can be highly dependent on the specific experimental setup and care taken to avoid racemizing conditions.
| Method | Catalyst | Temperature (°C) | Typical Reaction Time | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Fischer Esterification | Conc. H₂SO₄ | 80 | 2-4 hours | 81-86 | Not specified, risk of racemization is higher | [1] |
| Solid Acid Catalyst | H+ Resin | 40 | 48 hours | >95 | High (minimal racemization expected at this temperature) | [2] |
Visualizations
Caption: Mechanism of base-catalyzed racemization of this compound.
Caption: General experimental workflow for the synthesis and analysis of (S)-Naproxen methyl ester.
Caption: Decision tree for troubleshooting racemization in this compound synthesis.
References
Technical Support Center: Method Validation for Naproxen Methyl Ester Quantification in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Naproxen (B1676952) methyl ester in plasma samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical analytical technique used for the quantification of Naproxen methyl ester in plasma?
A1: While specific validated methods for this compound in plasma are not widely published, the most common and recommended technique for quantifying small molecules like Naproxen and its esters in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection is also a possibility, though it may be less sensitive than LC-MS/MS.[1][2]
Q2: What are the key validation parameters to consider for a bioanalytical method for this compound?
A2: According to regulatory guidelines from bodies like the FDA, the key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Q3: How can I prepare plasma samples for this compound analysis?
A3: Common sample preparation techniques for analytes like Naproxen and its esters in plasma include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the plasma matrix based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): This is a more selective method that uses a solid sorbent to isolate the analyte from the plasma.
The choice of method depends on the required cleanliness of the sample, the desired recovery, and the analytical technique being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For this compound, which is neutral, the pH effect might be less pronounced than for the acidic parent drug, Naproxen. |
| Column degradation. | Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary. | |
| Co-elution with interfering substances. | Optimize the chromatographic gradient and sample preparation method to better separate the analyte from interferences. | |
| Low Analyte Recovery | Inefficient extraction. | Optimize the extraction solvent and pH. For LLE, try different organic solvents. For SPE, evaluate different sorbents and elution solvents. |
| Analyte degradation during sample processing. | Minimize sample processing time and keep samples on ice. Investigate the stability of this compound under the extraction conditions. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure precise and consistent pipetting and vortexing. Automate sample preparation if possible. |
| Instrument instability. | Check the LC-MS/MS system for leaks, detector fluctuations, and consistent spray in the ion source. | |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous plasma components. | Improve sample cleanup using a more rigorous method like SPE. Modify the chromatography to separate the analyte from the interfering components. |
| Use of a non-ideal internal standard. | Select an internal standard that is structurally similar to this compound and has a similar retention time and ionization efficiency. A stable isotope-labeled version of this compound would be ideal. | |
| Analyte Instability (e.g., during freeze-thaw cycles) | Enzymatic or chemical degradation in plasma. | Add enzyme inhibitors to the plasma samples upon collection. Prepare fresh calibration standards and quality control samples. Conduct thorough stability testing to understand the degradation pathways. It is crucial to evaluate the potential hydrolysis of the methyl ester back to Naproxen. |
Quantitative Data Summary
Table 1: Linearity and Sensitivity of Naproxen Quantification Methods
| Method | Linearity Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | 0.100 - 50.0 | 0.100 | ≥ 0.998 |
| HPLC-UV | 10 - 120 | 0.025 | 0.9961 |
Data adapted from studies on Naproxen.[1][3]
Table 2: Accuracy and Precision of a Validated LC-MS/MS Method for Naproxen
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.300 | 5.2 | 102.3 | 7.8 | 98.7 |
| Medium | 20.0 | 3.1 | 99.5 | 4.5 | 101.2 |
| High | 40.0 | 2.5 | 100.8 | 3.9 | 100.5 |
Data is representative of methods for Naproxen and should be established specifically for this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline and should be optimized for this compound.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
These are typical starting conditions for the analysis of Naproxen and can be adapted for its methyl ester.
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
References
Technical Support Center: Stability-Indicating HPLC Method for Naproxen Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Naproxen (B1676952) methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API), such as Naproxen methyl ester, without interference from its degradation products, impurities, or excipients. These methods are crucial for assessing the stability of drug substances and products under various environmental conditions.[1]
Q2: Why is a stability-indicating method important for this compound?
This compound, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, can degrade under stress conditions like acid, base, oxidation, heat, and light. A stability-indicating method ensures that any decrease in the concentration of this compound is accurately measured and that the formation of degradation products is monitored. This is essential for determining the shelf-life and storage conditions of the compound.
Q3: What are the typical degradation pathways for Naproxen and its esters?
Forced degradation studies on Naproxen have shown that it degrades under acidic, basic, and oxidative conditions.[2] Common degradation pathways include hydrolysis of the ester group to form Naproxen, demethylation, and decarboxylation.[3][4] Under UV light, photodegradation can also occur, leading to the formation of various photoproducts.[3]
Q4: What type of HPLC column is recommended for this analysis?
A reversed-phase C18 column is the most commonly used stationary phase for the analysis of Naproxen and its derivatives.[5][6] These columns provide good retention and separation of the relatively non-polar this compound from its more polar degradation products. Typical column dimensions are 250 mm x 4.6 mm with a 5 µm particle size.
Q5: What is a suitable mobile phase for the HPLC analysis of this compound?
A common mobile phase for Naproxen analysis consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[6][7] The pH of the buffer is a critical parameter and should be optimized to ensure good peak shape and resolution. For Naproxen and its impurities, a mobile phase pH around 3-4 is often a good starting point.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Silanol Interactions | Use a lower pH mobile phase to suppress the ionization of residual silanols on the column packing. Alternatively, use a column with end-capping or a base-deactivated stationary phase. The addition of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help.[8] |
| Column Overload | Reduce the injection volume or the concentration of the sample. Column overload can lead to peak fronting.[9] |
| Extra-column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector. Ensure proper connection of fittings to avoid dead volume. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase composition whenever possible. A mismatch between the sample solvent and the mobile phase can cause peak distortion. |
| Column Contamination or Degradation | If the problem persists, the column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If that fails, replace the column.[2][10] |
Problem 2: Poor Resolution Between Peaks
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Mobile Phase Composition | Optimize the ratio of organic solvent to aqueous buffer. A decrease in the organic solvent percentage will generally increase retention and may improve the resolution of early eluting peaks. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds. Adjust the pH to be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form. |
| Inappropriate Column | If optimizing the mobile phase does not provide sufficient resolution, consider a column with a different stationary phase (e.g., C8, Phenyl) or a column with a smaller particle size for higher efficiency. |
| Flow Rate is Too High | Lowering the flow rate can increase the analysis time but often improves resolution. |
| Temperature Effects | Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve efficiency and peak shape, which may enhance resolution. |
Problem 3: Baseline Noise or Drift
Possible Causes & Solutions
| Cause | Solution |
| Contaminated or Poorly Prepared Mobile Phase | Use HPLC-grade solvents and reagents. Filter and degas the mobile phase before use. Prepare fresh mobile phase daily, especially aqueous buffers which can support microbial growth.[11][12] |
| Air Bubbles in the System | Ensure the mobile phase is thoroughly degassed. Purge the pump to remove any trapped air bubbles. |
| Detector Lamp Issue | A failing or unstable detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.[12] |
| Leaking System | Check all fittings for leaks, as pressure fluctuations can cause baseline instability. |
| Inadequate Mixing (for gradient elution) | If using a gradient, ensure the pump's mixer is functioning correctly. Premixing the mobile phases can sometimes alleviate this issue. |
| Column Bleed | At higher temperatures or with aggressive mobile phases, the column's stationary phase can "bleed," leading to a drifting baseline. Ensure the operating conditions are within the column's recommended limits. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will likely be required.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 25mM Potassium Phosphate Buffer pH 3.0 (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Diluent | Mobile Phase |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare a solution of the test sample in the diluent to obtain a theoretical concentration of 100 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to stress to generate potential degradation products.
Procedure
Prepare a solution of this compound at a concentration of approximately 1000 µg/mL in the diluent for each stress condition.
-
Acid Hydrolysis: To 5 mL of the sample solution, add 5 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Base Hydrolysis: To 5 mL of the sample solution, add 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 5 mL of the sample solution, add 5 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose a solution of the drug (1000 µg/mL) to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Visualizations
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: A simplified troubleshooting decision tree for common HPLC issues.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics and mechanistic investigation into the degradation of naproxen by a UV/chlorine process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. rjptonline.org [rjptonline.org]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. mastelf.com [mastelf.com]
- 12. youtube.com [youtube.com]
Navigating the Chiral Separation of Naproxen: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the enantiomeric separation of Naproxen (B1676952) is a critical analytical challenge. The pharmacological activity of Naproxen resides primarily in the S-enantiomer, while the R-enantiomer is considered hepatotoxic.[1] This guide provides troubleshooting advice and frequently asked questions to optimize the mobile phase for successful and efficient chiral separation of Naproxen.
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic modes for Naproxen enantiomer separation?
A1: The most common modes are normal-phase (NP), reversed-phase (RP), and polar organic (PO) modes using High-Performance Liquid Chromatography (HPLC).[2][3][4][5] Supercritical Fluid Chromatography (SFC) has also been successfully employed.[6] The choice of mode depends on the available chiral stationary phase (CSP) and the desired separation outcome.
Q2: Which type of chiral stationary phase is most effective for Naproxen separation?
A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown excellent results.[1][2][3][5] Specific examples include CHIRALCEL® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Lux® Amylose-1.[1][3][4]
Q3: Can I achieve separation without a chiral stationary phase?
A3: Yes, it is possible to use an achiral column (like a C18) by employing a chiral mobile phase additive (CMPA).[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin are common CMPAs used for this purpose.[7][8][9]
Q4: What is the significance of the mobile phase composition?
A4: The mobile phase composition, including the type of organic modifier, its ratio with the aqueous or non-polar solvent, and the presence of acidic or basic additives, plays a crucial role in achieving chiral recognition and, therefore, separation. It influences retention times, resolution, and even the elution order of the enantiomers.[1][2][4]
Troubleshooting Guide
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The polarity and composition of the mobile phase are critical.
-
For Normal-Phase on a Polysaccharide CSP: The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a key parameter. An improper ratio can lead to co-elution.
-
For Reversed-Phase on a Polysaccharide CSP: The type and percentage of the organic modifier (e.g., methanol, ethanol, acetonitrile) in the aqueous phase significantly impact resolution. The addition of water to a polar organic mobile phase can even reverse the enantiomer elution order, indicating a change in the enantiorecognition mechanism.[2][3][4]
-
Using a Chiral Mobile Phase Additive (CMPA): The concentration of the CMPA is crucial. A concentration that is too low may not provide sufficient interaction for separation, while an excessively high concentration can lead to peak broadening and reduced resolution.
-
-
Incorrect Additive: Acidic or basic additives are often necessary to suppress the ionization of Naproxen and improve peak shape and resolution.
-
Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Additive: The absence or incorrect concentration of an acidic modifier is a common cause of peak tailing for an acidic analyte like Naproxen. Ensure the additive is present at an optimal concentration (typically 0.1% v/v).[1][2][4]
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the silica (B1680970) support of the CSP can lead to peak tailing. The mobile phase additive helps to minimize these interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Reduce the injection volume or the sample concentration.
Problem 3: Unfavorable Enantiomer Elution Order
Possible Causes & Solutions:
-
For Impurity Analysis: In chiral purity analysis, it is desirable for the minor enantiomer (impurity) to elute before the major enantiomer for better quantification.
-
Switching Chromatographic Modes: The enantiomer elution order can sometimes be reversed by switching from a polar organic or normal-phase mode to a reversed-phase mode. The addition of water to an ethanolic mobile phase on a Lux Amylose-1 column has been shown to reverse the elution order of Naproxen enantiomers.[2][3][4]
-
Changing the Chiral Stationary Phase: Different CSPs can have different chiral recognition mechanisms, potentially leading to a reversal in the elution order.
Experimental Protocols & Data
Below are tables summarizing optimized conditions for Naproxen enantiomer separation from various studies.
Table 1: Normal-Phase HPLC Conditions for Naproxen Enantiomer Separation
| Stationary Phase | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| CHIRALCEL OD[1] | Hexane:Isopropanol:Glacial Acetic Acid (97:3:1) | 1.0 | 35 | Baseline Separation |
| Kromasil Cellucoat[1] | Hexane:Isopropanol:Trifluoroacetic Acid (90:9.9:0.1) | Not Specified | Not Specified | 3.84 |
| Lux i-Amylose-1[10] | Not Specified | Not Specified | Not Specified | 2.33 |
Table 2: Reversed-Phase HPLC Conditions for Naproxen Enantiomer Separation
| Stationary Phase | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Lux Amylose-1[2][3][4] | Methanol:Water:Acetic Acid (85:15:0.1) | 0.65 | 40 | 3.21 |
| C18 (with CMPA)[7][8] | Aqueous (0.5% TEA, pH 3.5):Ethanol (85:15) containing 25 mM HP-β-CD | 1.0 | 25 | Good Separation |
| ODS (with CMPA)[9] | 20 mM Methyl-β-cyclodextrin, 20% Acetonitrile, 50 mM Sodium Acetate buffer (pH 3) | Not Specified | Not Specified | Successful Separation |
Table 3: Supercritical Fluid Chromatography (SFC) Conditions
| Stationary Phase | Mobile Phase Composition | Pressure (MPa) | Temperature (K) |
| Kromasil CHI-TBB[6] | Supercritical CO2 with 11% (by mass) 2-propanol | 9.4 | 293 |
Methodologies and Workflows
General Workflow for Mobile Phase Optimization
The following diagram illustrates a typical workflow for optimizing the mobile phase for Naproxen enantiomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Separation of naproxen enantiomers by supercritical/subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
Validation & Comparative
A Comparative Guide for Researchers: Naproxen vs. Naproxen Methyl Ester as Analytical Standards
For researchers, scientists, and drug development professionals, the choice of an appropriate analytical standard is paramount to ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of Naproxen and its primary process impurity and potential metabolite, Naproxen methyl ester, when used as analytical standards.
This document delves into the essential physicochemical properties, analytical applications, and stability considerations for both compounds. By presenting key data and experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific analytical needs. While Naproxen is the established and widely accepted analytical standard for the quantification of the active pharmaceutical ingredient (API), understanding the characteristics of this compound is crucial for impurity profiling, stability studies, and bioanalytical assays where in-vivo esterification might be a factor.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the chemical structures of Naproxen and this compound give rise to distinct physicochemical properties that influence their behavior in analytical systems. The presence of a carboxylic acid group in Naproxen versus a methyl ester group significantly impacts polarity, solubility, and melting point.
| Property | Naproxen | This compound | References |
| Chemical Structure | (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | [1] |
| Molecular Formula | C₁₄H₁₄O₃ | C₁₅H₁₆O₃ | [1],[2] |
| Molecular Weight | 230.26 g/mol | 244.29 g/mol | [1],[2] |
| Melting Point | 152-154 °C | ~87 °C | [3] |
| Solubility | Practically insoluble in water; soluble in ethanol, methanol (B129727), and chloroform. | Soluble in chloroform, methanol, and dichloromethane. | [2],[3] |
| pKa | 4.28 | Not Applicable | [3] |
Chemical Structures
The structural difference between Naproxen, a carboxylic acid, and its methyl ester derivative is the key determinant of their chemical and physical properties.
Analytical Applications and Performance
The choice between Naproxen and its methyl ester as an analytical standard is highly dependent on the specific analytical technique and the goals of the analysis.
High-Performance Liquid Chromatography (HPLC)
For the routine analysis and quality control of Naproxen in pharmaceutical formulations, Naproxen is the unequivocal choice for an analytical standard. Its stability and direct relevance to the API make it the ideal calibrant.
This compound is primarily considered an impurity and is often included in stability-indicating HPLC methods to monitor the degradation of Naproxen.[4] Its use as a primary standard for quantifying Naproxen is not common due to its potential for hydrolysis back to Naproxen, especially in aqueous mobile phases, which could compromise the accuracy of the results. However, it is a critical reference material for impurity profiling and method validation to ensure the specificity of the analytical procedure.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid group, Naproxen requires derivatization to a more volatile form, such as its methyl ester, before it can be analyzed by GC-MS. Therefore, in GC-MS applications, This compound can be directly injected and analyzed. While it is possible to use Naproxen as the initial standard and perform the derivatization alongside the sample, using the certified this compound standard can offer a more direct and potentially more accurate quantification by eliminating the variability of the derivatization step.
Experimental Protocols
Stability-Indicating HPLC Method for Naproxen and Its Impurities
This protocol is designed to separate Naproxen from its potential degradation products, including this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation:
-
Naproxen Standard: Accurately weigh and dissolve Naproxen reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a series of calibration standards.
-
This compound Standard (for specificity and impurity spiking): Prepare a stock solution of this compound reference standard in acetonitrile.
-
-
Sample Preparation: Dissolve the sample containing Naproxen in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is confirmed by demonstrating that the peaks for Naproxen and this compound are well-resolved from each other and from any other potential impurities or degradation products.[4][5]
GC-MS Analysis of Naproxen following Derivatization
This protocol describes the analysis of Naproxen by converting it to its methyl ester.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Derivatization Reagent: BF₃-methanol or diazomethane.
-
Derivatization Procedure:
-
Accurately weigh the Naproxen standard or sample into a reaction vial.
-
Add the derivatization reagent (e.g., BF₃-methanol).
-
Heat the mixture at a specified temperature (e.g., 60°C) for a defined period to ensure complete conversion to the methyl ester.
-
After cooling, the derivative is typically extracted into an organic solvent like hexane.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.
-
-
Standard Preparation:
-
Option 1 (External Standard): Prepare calibration standards by derivatizing known concentrations of Naproxen.
-
Option 2 (Direct Calibration with Ester): Use a certified reference standard of this compound to prepare calibration solutions directly in the injection solvent. This approach avoids the derivatization step for the standards.
-
Stability Considerations
The stability of an analytical standard is critical for maintaining the integrity of analytical results over time.
-
Naproxen: As a carboxylic acid, Naproxen is a highly stable compound in its solid form and in solution under typical analytical conditions. It is generally resistant to hydrolysis. However, like many organic molecules, it can be susceptible to photodegradation and oxidation under stress conditions.[6][7]
-
This compound: The ester linkage in this compound makes it susceptible to hydrolysis, particularly in aqueous solutions and under acidic or basic conditions, which will convert it back to Naproxen. This potential for degradation is a significant drawback for its use as a primary analytical standard in HPLC methods employing aqueous mobile phases. Its stability in organic solvents like acetonitrile and methanol is generally better.
Logical Workflow for Standard Selection
The decision-making process for selecting the appropriate standard can be visualized as follows:
Conclusion
-
Naproxen is the definitive primary analytical standard for the vast majority of applications, particularly for HPLC-based assays, due to its stability, direct relevance as the API, and lower susceptibility to chemical transformation under typical analytical conditions.
-
This compound serves as an essential reference material for the identification and quantification of this specific impurity in Naproxen drug substances and products. In the context of GC-MS analysis, it can be used as a direct analytical standard, offering a more streamlined workflow by circumventing the need for a derivatization step.
Researchers must carefully consider the analytical technique, the potential for chemical degradation, and the ultimate goal of their analysis when choosing the most appropriate standard to ensure the generation of accurate, precise, and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. adipogen.com [adipogen.com]
- 3. Naproxen | 22204-53-1 [chemicalbook.com]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naproxen Esters for In Vivo Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory and analgesic performance of various naproxen (B1676952) esters, supported by experimental data. The primary focus is on elucidating the efficacy of ester prodrugs in enhancing therapeutic activity and mitigating the gastrointestinal side effects associated with the parent drug, naproxen.
Introduction to Naproxen and its Ester Prodrugs
Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that effectively reduces pain and inflammation. Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. However, the presence of a free carboxylic acid group in naproxen is linked to gastrointestinal issues, such as ulceration. To overcome this, researchers have developed ester prodrugs, which mask the carboxylic acid group, aiming to improve gastrointestinal tolerance and potentially enhance anti-inflammatory and analgesic effects.
Signaling Pathway of Naproxen's Anti-Inflammatory Action
Naproxen exerts its anti-inflammatory effects by inhibiting the COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.
Comparative In Vivo Anti-Inflammatory and Analgesic Activity
Recent studies have evaluated the in vivo efficacy of various naproxen esters. A key study synthesized methyl, ethyl, and isopropyl esters of naproxen and compared their anti-inflammatory and analgesic activities to the parent drug.
Data Presentation
The following tables summarize the quantitative data from in vivo studies comparing naproxen and its ester derivatives.
Table 1: In Vivo Anti-Inflammatory Activity of Naproxen and its Esters
| Compound | Dose (mg/kg) | Inhibition of Inflammation (%) at 5th hour |
| Naproxen | 25 | 95.12[1] |
| Methyl Naproxenate | 25 | 96.75[1] |
| Ethyl Naproxenate | 25 | 91.54[1] |
| Isopropyl Naproxenate | 25 | 90.65[1] |
Table 2: In Vivo Analgesic Activity of Naproxen and its Esters
| Compound | Dose (mg/kg) | Writhing Inhibition (%) |
| Naproxen | 25 | 64.68[1] |
| Methyl Naproxenate | 25 | 82.09[1] |
| Ethyl Naproxenate | 25 | 82.59[1] |
| Isopropyl Naproxenate | 25 | Not specified in the primary source |
The results indicate that the methyl and ethyl esters of naproxen exhibit potent peripheral analgesia, with higher writhing inhibition compared to naproxen at an equivalent dose.[1] In terms of anti-inflammatory activity, all three esters demonstrated a high level of inflammation inhibition, comparable to that of naproxen.[1]
Experimental Protocols
The in vivo anti-inflammatory and analgesic activities were evaluated using standardized and widely accepted animal models.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This model is used to induce acute inflammation.
-
Animals : Healthy rats are used for this experiment.
-
Induction of Edema : A 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce localized edema.
-
Drug Administration : The test compounds (naproxen and its esters) and a control vehicle are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Edema : The volume of the paw is measured at specific time intervals (e.g., every hour for up to 5 hours) after carrageenan administration using a plethysmometer.
-
Calculation of Inhibition : The percentage of inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing in Mice (Analgesic Assay)
This model assesses peripheral analgesic activity by inducing visceral pain.
-
Animals : Healthy mice are used for this experiment.
-
Induction of Writhing : A 0.6% to 1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Drug Administration : The test compounds and a control are administered, usually 30-60 minutes before the acetic acid injection.
-
Observation : After a short latency period (e.g., 5 minutes) following the acetic acid injection, the number of writhes is counted for a set duration (e.g., 10-20 minutes).
-
Calculation of Inhibition : The percentage of writhing inhibition is calculated for the treated groups compared to the control group.
Experimental Workflow
The following diagram illustrates the typical workflow for the in vivo evaluation of naproxen esters.
Gastrointestinal Safety
A significant advantage of naproxen ester prodrugs is their potential for reduced gastrointestinal toxicity. By masking the free carboxylic acid group, these esters are designed to be less irritating to the gastric mucosa. Studies have shown that ester prodrugs of naproxen are indeed significantly less ulcerogenic than the parent drug.[2] This improved safety profile, combined with comparable or enhanced efficacy, makes naproxen esters promising candidates for further drug development.
References
A Comparative Guide to HPLC Method Validation for Naproxen Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like naproxen (B1676952) is paramount for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for identifying and quantifying impurities. This guide provides a comprehensive comparison of a validated Reversed-Phase HPLC (RP-HPLC) method for naproxen impurity profiling against alternative analytical techniques, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
While RP-HPLC is a widely adopted method for routine quality control of naproxen, other techniques such as Ultra-Performance Liquid Chromatography (UPLC) and chiral HPLC offer specific advantages for impurity profiling.
A simple, selective, and precise isocratic RP-HPLC method has been developed and validated for the estimation of related substances in naproxen pharmaceutical dosage forms.[1][2] This method is suitable for routine quantification of impurities with high precision and accuracy.[1][2] An alternative, a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method, has been developed for the estimation of naproxen and its impurities in bulk drugs and pharmaceutical dosage forms.[3] Additionally, a novel, validated, reversed-phase chiral HPLC method has been developed for the enantiopurity control of naproxen, which is crucial as naproxen is a chiral molecule.[4][5]
The following tables summarize the performance characteristics of these methods based on validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][6][7]
Table 1: Chromatographic Conditions
| Parameter | RP-HPLC Method | UPLC Method | Chiral HPLC Method |
| Column | YMC-ODS A Pack (250mm × 4.6mm, 5µm)[1][2] | Waters Acquity BEH C18 (50 mm × 4.6 mm, 2.7 μm)[3][8] | Lux Amylose-1 (150 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | Acetonitrile (B52724):10 mM Ammonium acetate (B1210297) buffer pH 3.8 (550:450 v/v)[1][2] | A: pH 7.0 phosphate (B84403) buffer:Methanol (90:10 v/v)B: Methanol:Acetonitrile (50:50 v/v)[3] | Methanol:Water:Acetic acid (85:15:0.1 v/v/v)[4][5] |
| Flow Rate | 0.8 ml/min[1][2] | 1.0 mL/min[8] | 0.65 mL/min[4] |
| Detection Wavelength | 254 nm[1][2] | 260 nm[3] | 230 nm[4] |
| Retention Time (Naproxen) | ~5.9 min[1][2] | Not Specified | < 7 minutes[4] |
Table 2: Method Validation Parameters
| Parameter | RP-HPLC Method | UPLC Method | Chiral HPLC Method |
| Linearity Range | 0.25-3 µg/ml[1][2] | 0.05-0.75 µg/mL (impurities), 50-150 µg/mL (Naproxen)[8] | Not specified for impurities |
| Correlation Coefficient (r²) | 1.000[1][2] | > 0.9997[6] | Not specified for impurities |
| LOD | 0.13 µg/ml[1][2] | 0.19 µg/ml[9] | Not specified for impurities |
| LOQ | 0.25 µg/ml[1][2] | 0.59 µg/ml[9] | Not specified for impurities |
| Accuracy (% Recovery) | Not specified in detail | 91.5% - 98.5% (impurities), 95.4% - 97.4% (assay)[8] | Not specified for impurities |
| Precision (%RSD) | < 2%[10] | < 1.0% (assay), < 3.5% (impurities)[8] | Not specified for impurities |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key experimental protocols for the RP-HPLC method validation.
Standard and Sample Preparation
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is commonly used.[11]
-
Standard Stock Solution: Prepare a stock solution of naproxen and its known impurities in the diluent.[1][11]
-
Sample Solution: Accurately weigh and dissolve the naproxen API or a crushed tablet powder in the diluent to a known concentration.[10][11]
-
Spiked Sample Solution: For accuracy and specificity studies, spike the sample solution with known amounts of impurity reference standards.[1][11]
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed under various stress conditions as per ICH guidelines.[3]
-
Acid Hydrolysis: 1 N HCl at 60 °C for 2 hours.[3]
-
Base Hydrolysis: 1 N NaOH at 60 °C for 6 hours.[3]
-
Oxidative Degradation: 6% H₂O₂ at 40 °C for 2 hours.[3]
-
Thermal Degradation: 105 °C for 5 hours.[3]
-
Photolytic Degradation: Exposure to light as per ICH Q1B guidelines for 10 days.[3]
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process for naproxen impurity profiling.
Caption: Workflow for HPLC Method Validation of Naproxen Impurity Profiling.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. mdpi.com [mdpi.com]
- 6. ddtjournal.net [ddtjournal.net]
- 7. turkjps.org [turkjps.org]
- 8. A Validated Stability-Indicating UHPLC Method for Determination of Naproxen and Its Related Compounds in Bulk Drug Samples [scirp.org]
- 9. rjptonline.org [rjptonline.org]
- 10. ijpbs.com [ijpbs.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Naproxen and Its Esters for Enhanced Topical Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The topical delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen (B1676952) presents a promising strategy for localizing therapeutic effects and minimizing systemic side effects. A key approach to enhancing the percutaneous absorption of Naproxen is the use of ester prodrugs. These modified molecules are designed to have optimal physicochemical properties for skin penetration and are subsequently hydrolyzed back to the active Naproxen within the skin. This guide provides a comparative study of Naproxen and its various esters, summarizing key experimental data on their physicochemical properties, skin permeation, and anti-inflammatory efficacy.
Data Summary
The following tables summarize quantitative data from various studies, offering a clear comparison between Naproxen and its ester derivatives.
Table 1: Physicochemical Properties of Naproxen and Its Esters
| Compound | Log P (Octanol/Water Partition Coefficient) | Aqueous Solubility | Reference |
| Naproxen | 0.3 (at pH 7.4) | ~100 mM (at pH 7.4) | [1] |
| Piperazinylalkyl Ester (4c) | >0.7 (at pH 7.4) | ~30-50 mM (at pH 7.4) | [1] |
| Piperazinylalkyl Ester (4d) | >0.7 (at pH 7.4) | ~30-50 mM (at pH 7.4) | [1] |
| L-proline Isopropyl Ester Salt | Lower lipophilicity than Naproxen | Improved solubility | [2] |
| Methyl Ester | More lipophilic than Naproxen | Not specified | [3] |
| Ethyl Ester | More lipophilic than Naproxen | Not specified | [3] |
| Isopropyl Ester | More lipophilic than Naproxen | Not specified | [3] |
| Amide Conjugate (Butyl derivative) | Similar lipophilicity to Naproxen | Increased aqueous solubility | [4] |
Table 2: In Vitro Skin Permeation of Naproxen and Its Esters
| Compound | Permeation Flux (nmol/cm²/h) | Enhancement Ratio (vs. Naproxen) | Skin Type | Reference |
| Naproxen | 6.5 (at pH 7.4) | 1 | Human | [1] |
| Naproxen | 1.6 (at pH 5.0) | 1 | Human | [1] |
| Piperazinylalkyl Ester (4c) | 58.5 (at pH 7.4) | 9 | Human | [1] |
| Piperazinylalkyl Ester (4c) | 6.4 (at pH 5.0) | 4 | Human | [1] |
| Piperazinylalkyl Ester (4d) | 26.0 (at pH 7.4) | 4 | Human | [1] |
| L-proline Isopropyl Ester Salt | Not specified | ~4 | Porcine | [2] |
| Amide Conjugate (Butyl derivative) | Not specified | 5 | Human | [4] |
Table 3: In Vivo Anti-inflammatory Activity of Naproxen and Its Esters (Carrageenan-Induced Paw Edema Model)
| Compound | Percentage Inhibition of Edema | Time Point | Animal Model | Reference |
| Naproxen | 95.12% | 5 hours | Not specified | [3] |
| Methyl Ester | 96.75% | 5 hours | Not specified | [3] |
| Ethyl Ester | 91.54% | 5 hours | Not specified | [3] |
| Isopropyl Ester | 90.65% | 5 hours | Not specified | [3] |
| Polymeric Prodrug | Sustained inhibition > Naproxen | 2-3 hours (peak) | Rat | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparative data.
Synthesis of Naproxen Esters (General Procedure)
A common method for synthesizing Naproxen esters is through Fischer esterification. In a typical procedure, Naproxen is dissolved in the corresponding alcohol (e.g., methanol, ethanol, isopropanol) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. The reaction mixture is then refluxed with stirring for a period of 2 to 4 hours. After the reaction is complete, the mixture is quenched, and the ester product is extracted using an organic solvent like dichloromethane. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude ester, which can be further purified by column chromatography.[3]
Determination of Octanol-Water Partition Coefficient (Log P)
The shake-flask method is a standard technique for determining the Log P value, which indicates the lipophilicity of a compound. An aqueous solution of the compound (e.g., Naproxen or its ester) is prepared in a buffer of a specific pH (e.g., 7.4). This aqueous solution is then mixed with an equal volume of n-octanol in a flask. The flask is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate. The concentration of the compound in both the aqueous and octanol (B41247) phases is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.[7]
In Vitro Skin Permeation Study using Franz Diffusion Cells
This experiment is widely used to assess the permeation of topical formulations through the skin. A Franz diffusion cell consists of a donor chamber and a receptor chamber, separated by a piece of skin (human or animal). The skin is mounted with the stratum corneum facing the donor compartment. The topical formulation containing Naproxen or its ester is applied to the surface of the skin in the donor chamber. The receptor chamber is filled with a receptor medium (e.g., phosphate-buffered saline at pH 7.4) and is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions. At predetermined time intervals, samples are withdrawn from the receptor chamber and analyzed by HPLC or another suitable method to determine the concentration of the permeated drug. The cumulative amount of drug permeated per unit area of the skin is then plotted against time. The steady-state permeation flux (Jss) is calculated from the slope of the linear portion of this plot.[8]
Carrageenan-Induced Paw Edema Assay
This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds. A subcutaneous injection of a carrageenan solution (typically 1%) is administered into the plantar surface of the hind paw of a rodent (e.g., rat or mouse), which induces a localized inflammatory response and edema. The test compound (Naproxen or its ester) is applied topically to the paw before the carrageenan injection. The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema is then calculated by comparing the increase in paw volume in the treated group with that of a control group (which receives a placebo or no treatment).[9][10]
Enzymatic Hydrolysis Assay
To confirm that the ester prodrugs can be converted back to the active Naproxen, their hydrolysis is studied in the presence of enzymes. The Naproxen ester is incubated in a solution containing human serum (typically 80%) or a specific esterase enzyme at 37°C. At various time points, aliquots of the reaction mixture are taken, and the reaction is stopped. The concentrations of the remaining ester and the released Naproxen are then quantified using HPLC. The half-life (t1/2) of the ester hydrolysis is then calculated from these measurements.[1]
Visualizations
The following diagrams illustrate key processes and pathways relevant to the topical delivery of Naproxen and its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of a naproxen polymeric prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 8. benchchem.com [benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Lack of Evidence for Naproxen Methyl Ester as a Bioanalytical Internal Standard
A comprehensive review of scientific literature reveals no published bioanalytical methods utilizing naproxen (B1676952) methyl ester as an internal standard for the quantification of naproxen or other analytes in biological matrices. While naproxen methyl ester is available as a pharmaceutical impurity standard and has been synthesized for various research purposes, its application as an internal standard in bioanalysis is not documented in the reviewed literature.[1][2][3][4][5]
This guide, therefore, pivots to a comparison of commonly employed internal standards in validated bioanalytical methods for naproxen, providing researchers, scientists, and drug development professionals with a comparative overview of their performance based on published experimental data.
Alternative Internal Standards for Naproxen Bioanalysis
The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of bioanalytical methods, compensating for variability in sample preparation and instrument response. For the analysis of naproxen, a non-steroidal anti-inflammatory drug (NSAID), several compounds have been successfully used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods. The ideal IS should be structurally similar to the analyte, exhibit similar chromatographic and mass spectrometric behavior, and be absent in the biological matrix being analyzed.
A variety of compounds have been validated as internal standards for naproxen quantification, including other NSAIDs and structurally related molecules. Commonly used alternatives include Zidovudine, Diclofenac Sodium, and Ketoprofen.[6][7][8][9][10]
Performance Comparison of Alternative Internal Standards
The following table summarizes the performance characteristics of different internal standards used in the bioanalysis of naproxen, based on data from various published studies.
| Internal Standard | Analytical Method | Matrix | Recovery (%) | Linearity (r²) | Key Findings | Reference |
| Zidovudine | LC-MS/MS | Human Plasma | >80 | 0.9962 - 0.999 | Effective separation and reproducible recovery.[6][7] | [6][7] |
| Diclofenac Sodium | HPLC-UV | Human Plasma | >93 | Not Reported | High recovery using protein precipitation.[9] | [9] |
| Ketoprofen | LC-MS/MS | Human Plasma | ~90 | ≥0.998 | High absolute recovery and short run time.[10] | [10] |
| Benzophenone | HPTLC/Densitometry | Rat Serum | 92-96 | 0.992 | Suitable for HPTLC methods.[1] | [1] |
Note: The performance of an internal standard is method-dependent and the data presented here is for comparative purposes based on the cited literature.
Experimental Protocols for Bioanalytical Methods of Naproxen
Below are representative experimental protocols for the quantification of naproxen in human plasma using different internal standards.
Method 1: LC-MS/MS with Zidovudine as Internal Standard[7][8]
-
Sample Preparation: Liquid-liquid extraction (LLE) is a common technique. To 500 µL of plasma, an appropriate amount of Zidovudine working solution is added and vortexed.[6] Extraction is then performed using an organic solvent like methyl tert-butyl ether or ethyl acetate (B1210297).[6] After centrifugation, the organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase.[6]
-
Chromatographic Conditions:
-
Column: Agilent Technologies Zorbax Eclipse XDB phenyl column (4.6 x 75 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (90:10, v/v).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: For naproxen, m/z 229 -> 185; for Zidovudine, m/z 267 -> 222.9.[6]
-
Method 2: HPLC-UV with Diclofenac Sodium as Internal Standard[10]
-
Sample Preparation: Protein precipitation is a simpler and faster alternative to LLE. Acetonitrile is added to the plasma sample containing Diclofenac Sodium to precipitate proteins.[9] After vortexing and centrifugation, the supernatant is injected into the HPLC system.[9]
-
Chromatographic Conditions:
Visualizing the Bioanalytical Workflow
The following diagrams illustrate a typical workflow for a bioanalytical method using an internal standard.
Caption: A generalized workflow for bioanalytical sample processing and analysis.
The logical relationship for selecting an appropriate internal standard is also a critical aspect of method development.
Caption: Decision tree for the selection of a suitable internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (S)-Naproxen Methyl Ester | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. airo.co.in [airo.co.in]
- 7. ijmtst.com [ijmtst.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Stationary Phases for the Separation of Naproxen Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of naproxen (B1676952) and its derivatives is a critical analytical challenge in the pharmaceutical industry, given that the pharmacological activity of this non-steroidal anti-inflammatory drug (NSAID) resides almost exclusively in the (S)-enantiomer. The choice of chiral stationary phase (CSP) is paramount for achieving efficient and reliable separation of these enantiomers. This guide provides an objective comparison of different CSPs for naproxen derivative separation, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is the most crucial step in developing a successful enantioselective separation method. A variety of CSPs have been demonstrated to be effective for the resolution of naproxen enantiomers, with polysaccharide-based phases being among the most widely used and successful. Other notable CSPs include Pirkle-type and those based on tartardiamides. The following table summarizes the quantitative performance of several CSPs under different chromatographic conditions.
| Chiral Stationary Phase | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Separation Factor (α) | Resolution (Rs) | Citation |
| Polysaccharide-Based | |||||||
| Lux Amylose-1 | 150 x 4.6 mm, 5 µm | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) | 0.65 | 40 | - | 3.21 | [1][2][3][4] |
| Lux Amylose-1 | 150 x 4.6 mm, 5 µm | Ethanol:Acetic Acid (100:0.1, v/v) | 0.5 | 25 | - | 1.24 | [1][2] |
| Lux i-Amylose-1 | - | - | - | - | 1.16 | 2.33 | [5] |
| Chiralpak IA | - | Normal-phase mode | - | - | - | - | [6] |
| Pirkle-Type | |||||||
| Whelk-O1 | - | Acetonitrile + 0.2% Acetic Acid + 0.07% Diethylamine | 2.5 | - | - | - | [7] |
| Tartardiamide-Based | |||||||
| CHI-DMB | - | Hexane with modifiers | - | - | - | - | [8][9] |
| (R,R)-DNB-DPEDA | - | Hexane with modifiers | - | - | Successful enantioseparation | - | [8][9] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are the experimental protocols for the key separations cited in this guide.
Protocol 1: Optimized Separation on Lux Amylose-1[1][2][3][4]
-
Column: Lux Amylose-1 (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol, water, and acetic acid in the ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: 0.65 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 230 nm
-
Sample Preparation: Stock solutions of racemic naproxen were prepared in the mobile phase.
-
Results: This method achieved a baseline resolution of 3.21 within seven minutes.
Protocol 2: Screening on Lux Amylose-1 in Polar Organic Mode[1][2]
-
Column: Lux Amylose-1 (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Ethanol with 0.1% (v/v) acetic acid.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Results: This initial screening achieved a resolution of 1.24. A notable observation was the reversal of enantiomer elution order when water was added to the mobile phase, indicating a shift in the enantiorecognition mechanism.
Protocol 3: Separation on (R,R)-DNB-DPEDA CSP[8][9]
-
Column: (R,R)-DNB-DPEDA chiral stationary phase
-
Mobile Phase: Hexane with various alcohol modifiers.
-
Chiral Recognition Mechanism: The primary interaction for enantioseparation on this CSP is π-π interaction. Hydrogen-bonding is not a significant factor.
Logical Workflow for Chiral Stationary Phase Selection
The process of selecting an appropriate CSP for the separation of naproxen derivatives can be streamlined by following a logical workflow. This workflow begins with an initial screening of commercially available CSPs and progresses to method optimization and validation.
Caption: Workflow for selecting and optimizing a chiral stationary phase.
Concluding Remarks
The enantioseparation of naproxen and its derivatives can be effectively achieved using a variety of chiral stationary phases. Polysaccharide-based CSPs, particularly amylose (B160209) derivatives like Lux Amylose-1, have demonstrated excellent performance, providing high resolution under optimized reversed-phase conditions.[1][2][3][4] Pirkle-type and tartardiamide-based CSPs also offer viable alternatives, with different chiral recognition mechanisms that can be advantageous for specific naproxen derivatives or challenging sample matrices.[7][8][9] The choice of the optimal CSP will ultimately depend on the specific analytical requirements, including the desired resolution, analysis time, and the nature of the sample. The provided data and protocols serve as a valuable starting point for researchers and scientists in the development of robust and efficient enantioselective methods for naproxen analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 6. Unusual chromatographic enantioseparation behavior of naproxen on an immobilized polysaccharide-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC [file.scirp.org]
- 9. Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC [scirp.org]
Navigating Amino Acid Analysis: A Comparative Guide to Derivatizing Agents, Featuring Naproxen-Based Reagents
For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the selection of an appropriate derivatizing agent is a critical determinant of analytical success. This guide provides a comprehensive comparison of various derivatizing agents, with a special focus on the utility of naproxen-based reagents, contrasted with other commonly employed alternatives such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and phenylisothiocyanate (PITC).
Amino acid analysis is fundamental across a spectrum of research and development activities, from proteomics and metabolomics to pharmaceutical quality control. Derivatization, the chemical modification of amino acids, is often indispensable for enhancing their chromatographic retention, improving their stability, and increasing their detectability, particularly for methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
While a multitude of derivatizing agents exist, this guide will shed light on the distinct applications of naproxen-based chiral derivatizing agents and compare their performance characteristics with those of widely used agents for general quantitative amino acid analysis. It is important to note that while the prompt specified "naproxen methyl ester," the available scientific literature predominantly highlights the use of activated forms of naproxen (B1676952), such as (S)-naproxen chloride and (S)-naproxen-benzotriazole, primarily for the chiral separation of amino acids, rather than for routine quantitative analysis.[1][2] This guide will therefore focus on these activated naproxen derivatives as representatives of naproxen-based derivatization.
Performance Comparison of Derivatizing Agents
The ideal derivatizing agent should offer high sensitivity, reaction efficiency, and derivative stability, along with a straightforward analytical procedure. The choice of agent is often dictated by the specific analytical requirements, such as the need for chiral separation or the type of detector available. The following table summarizes the key performance characteristics of naproxen-based chiral derivatizing agents and common alternatives.
| Derivatizing Agent | Primary Application | Detection Method | Reaction Conditions | Derivative Stability | Key Advantages | Key Disadvantages |
| (S)-Naproxen Chloride / (S)-Naproxen-Benzotriazole | Chiral separation of amino acids | HPLC-UV, LC-MS | Room temperature to moderate heating (e.g., microwave irradiation for 45s)[2][3] | Generally stable | Excellent for enantiomeric resolution; high molar absorptivity of the naproxen moiety enhances UV detection.[3] | Primarily for chiral analysis, not general quantification; may require synthesis of the activated reagent. |
| o-Phthalaldehyde (OPA) | Quantitative analysis of primary amino acids | HPLC-Fluorescence, HPLC-UV | Rapid reaction at room temperature in the presence of a thiol (e.g., 3-mercaptopropionic acid). | Derivatives can be unstable. | High sensitivity (fmol range); automated pre-column derivatization is common. | Does not react with secondary amino acids (e.g., proline) without prior oxidation. |
| 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) | Quantitative analysis of primary and secondary amino acids | HPLC-Fluorescence, HPLC-UV | Mild conditions, room temperature. | Stable derivatives. | Reacts with both primary and secondary amines; well-established methods. | Excess reagent and by-products can interfere with chromatography; longer reaction times than OPA. |
| Phenylisothiocyanate (PITC) | Quantitative analysis of primary and secondary amino acids | HPLC-UV | Requires heating (e.g., 50-70°C) and subsequent drying steps. | Phenylthiocarbamyl (PTC) derivatives are stable. | Reacts with both primary and secondary amines; extensive literature available. | More complex and time-consuming derivatization procedure; less sensitive than fluorescence-based methods. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate amino acid analysis. Below are representative methodologies for derivatization using a naproxen-based agent (for chiral separation) and the widely used OPA/Fmoc-Cl combination for quantitative analysis.
Protocol 1: Chiral Derivatization of Amino Acids using (S)-Naproxen-Benzotriazole
This protocol is adapted for the enantioseparation of proteinogenic amino acids.[2]
Materials:
-
(S)-Naproxen-benzotriazole solution (in a suitable organic solvent like acetonitrile)
-
Amino acid standards or sample hydrolysate
-
Triethylamine (B128534) (TEA) or other suitable base
-
Microwave reactor (optional, for accelerated reaction)
-
HPLC system with a C18 column and UV detector (e.g., 231 nm)
Procedure:
-
To a solution of the amino acid enantiomers in a suitable buffer (e.g., sodium bicarbonate, pH 8-10), add a molar excess of the (S)-naproxen-benzotriazole solution.
-
Add a small amount of triethylamine to catalyze the reaction.
-
The reaction can be carried out at room temperature with vortexing or accelerated using microwave irradiation (e.g., 75-90% power for 45-100 seconds).[3]
-
Following the reaction, the mixture can be directly injected into the HPLC system for the separation of the resulting diastereomers.
-
Chromatographic separation is typically achieved on a reversed-phase column using a gradient of an aqueous buffer (e.g., triethylammonium (B8662869) phosphate, pH 3.5) and an organic modifier like acetonitrile.[2]
Protocol 2: Automated Pre-column Derivatization with OPA and Fmoc-Cl for Quantitative Analysis
This method allows for the analysis of both primary and secondary amino acids.
Materials:
-
o-Phthalaldehyde (OPA) reagent solution (containing a thiol, e.g., 3-mercaptopropionic acid, in a borate (B1201080) buffer)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) solution (in a non-aqueous solvent like acetonitrile)
-
Borate buffer (pH ~10.2)
-
HPLC system with an autosampler capable of pre-column derivatization and a fluorescence or UV detector.
Procedure (typically automated by the HPLC autosampler):
-
The amino acid standard or sample is mixed with the borate buffer in a sample vial.
-
The OPA reagent is added, and the mixture is allowed to react for a short period (e.g., 1 minute). This derivatizes the primary amino acids.
-
Subsequently, the Fmoc-Cl reagent is added to the same vial to derivatize the secondary amino acids.
-
After a defined reaction time, an aliquot of the reaction mixture is injected onto the HPLC column.
-
Separation is performed on a reversed-phase column. The OPA-derivatives (primary amino acids) are typically monitored at an excitation wavelength of 340 nm and an emission wavelength of 450 nm, while the Fmoc-derivatives (secondary amino acids) are monitored at an excitation of 266 nm and emission of 305 nm.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for amino acid analysis using a naproxen-based chiral derivatizing agent and a standard quantitative method.
Caption: Workflow for chiral amino acid analysis using a naproxen-based derivatizing agent.
Caption: Workflow for quantitative amino acid analysis using OPA and Fmoc-Cl.
Conclusion
The selection of a derivatizing agent for amino acid analysis is a multifaceted decision that hinges on the specific analytical goals. Naproxen-based reagents, such as (S)-naproxen chloride and (S)-naproxen-benzotriazole, have carved a niche as powerful tools for the chiral separation of amino acids, enabling the determination of enantiomeric ratios which is crucial in pharmaceutical and biological research.[1][2] Their high molar absorptivity is an added advantage for UV detection.[3]
For general quantitative amino acid analysis, reagents like OPA and Fmoc-Cl remain the industry standard due to their high sensitivity, amenability to automation, and well-established protocols for a broad range of amino acids. PITC offers a robust alternative, particularly when fluorescence detection is not available, though its derivatization procedure is more demanding.
Ultimately, a thorough understanding of the strengths and limitations of each derivatizing agent, as outlined in this guide, will empower researchers to select the most appropriate method to achieve their analytical objectives, ensuring data of the highest quality and reliability.
References
- 1. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirect enantioseparation of proteinogenic amino acids using naproxen-based chiral derivatizing reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Naproxen Esters: In Silico Predictions vs. In Vivo Realities
In the quest for more effective and safer non-steroidal anti-inflammatory drugs (NSAIDs), researchers are increasingly turning to the synthesis of ester derivatives of established drugs like Naproxen. These modifications aim to enhance therapeutic efficacy and mitigate adverse effects. This guide provides a comparative analysis of Naproxen and its methyl, ethyl, and isopropyl esters, contrasting computational (in silico) predictions with biological (in vivo) experimental results to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of Naproxen and its ester derivatives.
Table 1: In Silico Molecular Docking Results against COX-2
| Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Interacting Residues |
| Naproxen | - | - | Not specified |
| Methyl-Naproxen | Higher than Naproxen | Highest | Not specified |
| Ethyl-Naproxen | Comparable to Naproxen | Better than Naproxen | Not specified |
| Isopropyl-Naproxen | Comparable to Naproxen | Lowest | Not specified |
Data sourced from a 2023 study on Naproxen esters.[1][2][3]
Table 2: In Vivo Pharmacological Activity
| Compound (at 25 mg/kg bw) | Analgesic Activity (% Writhing Inhibition) | Anti-inflammatory Activity (% Inhibition at 5th hour) |
| Naproxen | 64.68% | 95.12% |
| Methyl-Naproxen | 82.09% | 96.75% |
| Ethyl-Naproxen | 82.59% | 91.54% |
| Isopropyl-Naproxen | Moderate (data not specified) | 90.65% |
Data sourced from a 2023 study on Naproxen esters.[1][2]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the presented data.
Synthesis of Naproxen Esters
The methyl, ethyl, and isopropyl esters of Naproxen were synthesized via a direct Fischer esterification reaction.[1][2] In this process, Naproxen was refluxed with the corresponding alcohol (methanol, ethanol, or isopropanol) in the presence of a catalytic amount of concentrated sulfuric acid. The reaction was monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction mixture was quenched, and the product was extracted, purified, and characterized using spectroscopic methods.[2]
In Silico Molecular Docking
To predict the binding affinity and interaction of Naproxen and its esters with the cyclooxygenase-2 (COX-2) enzyme, a molecular docking study was performed.[2] The three-dimensional structure of the COX-2 enzyme was obtained from a protein data bank. The ligands (Naproxen and its esters) were prepared and docked into the active site of the enzyme using computational software. The docking scores and binding energies were calculated to estimate the binding affinity.[1][2] The interactions between the ligands and the amino acid residues in the active site were also analyzed.[1]
In Vivo Analgesic Activity Assessment
The peripheral analgesic activity was evaluated using the acetic acid-induced writhing test in animal models.[1] After oral administration of the test compounds (Naproxen and its esters) at a dose of 25 mg/kg body weight, a writhing-inducing agent (acetic acid) was injected intraperitoneally.[1][2] The number of writhes (a characteristic stretching behavior) was counted for a specific period. The percentage of writhing inhibition was calculated by comparing the results of the treated groups with a control group.[1][2]
In Vivo Anti-inflammatory Activity Assessment
The anti-inflammatory potential was determined using the carrageenan-induced paw edema model in rats.[4] Paw edema was induced by injecting carrageenan into the sub-plantar region of the rat's hind paw. The test compounds were administered orally prior to the carrageenan injection. The volume of the paw was measured at different time intervals, and the percentage of inhibition of inflammation was calculated.[1][2]
Visualizing the Science
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Discussion and Conclusion
The comparative analysis reveals a noteworthy correlation between the in silico predictions and the in vivo findings for Naproxen esters. The molecular docking study suggested that the methyl ester had the highest binding energy towards the COX-2 enzyme.[1][2] This prediction was substantiated by the in vivo experiments, where the methyl and ethyl esters exhibited potent peripheral analgesia, with writhing inhibitions of 82.09% and 82.59% respectively, compared to Naproxen's 64.68%.[1][2][3]
In the anti-inflammatory study, all three esters demonstrated significant inhibition of inflammation, comparable to or even slightly better than Naproxen itself.[1][2][3] The methyl ester, in particular, showed the highest inhibition of inflammation at the 5th hour (96.75%) which aligns with its superior in silico binding energy.[1][2][3]
These findings underscore the value of a combined in silico and in vivo approach in drug discovery and development. While in silico methods provide rapid and cost-effective screening of potential drug candidates, in vivo studies are indispensable for validating these predictions and assessing the true pharmacological effects in a biological system. The promising results for the methyl and ethyl esters of Naproxen suggest that these derivatives warrant further investigation as potentially more potent analgesic and anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Naproxen Methyl Ester
For researchers, scientists, and drug development professionals, the accurate quantification of Naproxen (B1676952) methyl ester is critical for ensuring product quality and stability. This guide provides a comprehensive cross-validation comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
Methodologies Under Comparison
This guide focuses on the most prevalent and effective analytical techniques for the determination of Naproxen and its esters, including Naproxen methyl ester. The primary methods compared are:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying components in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
-
Spectrophotometry: A method based on the absorption of ultraviolet and visible light by the analyte.
-
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry: A planar chromatographic technique that offers a high sample throughput.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that the chosen methods are robust, reliable, and produce comparable results.
Caption: A flowchart illustrating the key stages of a cross-validation process for analytical methods.
Comparison of Key Validation Parameters
The following tables summarize the performance characteristics of different analytical methods for the determination of Naproxen and its related substances, including the methyl ester, based on published data.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4[5] |
| Column | YMC-ODS A (250mm x 4.6mm, 5µm) | C18 (250mm x 4.6mm, 10µm) | Symmetry C18 (250x4.6mm, 5µm) | Hypersil BDS C-18 (250x4mm, 5µm) |
| Mobile Phase | Acetonitrile:10mM Ammonium acetate (B1210297) buffer pH 3.8 (550:450 v/v) | Acetonitrile:0.5M KH2PO4 pH 2.5:THF (45:53:2 v/v/v) | Phosphate (B84403) Buffer:Methanol (B129727) (40:60) | Dibasic sodium phosphate buffer pH 7.8:Acetonitrile (70:30 v/v) |
| Flow Rate | 0.8 ml/min | 1.0 ml/min | 1.3 ml/min | 0.7 ml/min |
| Detection (UV) | 254 nm | 254 nm | 266 nm | 225 nm |
| Retention Time | ~5.9 min | 3.25 min | Not specified | 4.8 ± 0.1 min |
| Linearity Range | 0.25-3 µg/ml | 12.50-100.0 µg/ml | 2-20 ppm | 25-125 µg/mL |
| Correlation Coeff. (r²) | 1.000 | 0.9998 | 0.999 | 0.9991 |
| LOD | 0.13 µg/ml | 0.5 ng | Not specified | Not specified |
| LOQ | 0.25 µg/ml | 2.5 ng | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | Not specified | >97% |
| Precision (%RSD) | Not specified | Not specified | Not specified | <2% (Intra-day & Inter-day) |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Naproxen
| Parameter | Method 1[6] | Method 2[7] |
| Derivatization Agent | N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) | N-methyl-N-(trimethylsilyl)trifluoroacetamide |
| Linearity Range | 0.5-12 µg/mL | 0.10-5.0 µg/mL |
| LOD | 0.05 µg/mL | 0.03 µg/mL |
| LOQ | 0.15 µg/mL | 0.10 µg/mL |
| Precision (%RSD) | < 1.73% (Inter-day) | < 5.14% (Intra- and Inter-day) |
| Accuracy (% Relative Error) | Not specified | < 4.67% |
| Recovery (%) | Not specified | 93.0 - 98.9% |
Table 3: Spectrophotometric Methods for Naproxen
| Parameter | Method 1 (BCG)[8] | Method 2 (BTB)[8] | Method 3 (Oxidative Coupling)[9] |
| Reagent | Bromocresol green | Bromothymol blue | Metol and N-Bromosuccinimide |
| λmax | 424 nm | 438 nm | 535 nm |
| Linearity Range | 5-105 µg/mL | 5-100 µg/mL | 0.8-17.6 µg/ml |
| Molar Absorptivity | 1.12 x 10⁴ L/mol.cm | 1.01 x 10⁴ L/mol.cm | 9.07 x 10³ L/mole.cm |
| LOD | 0.14 µg/mL | 0.16 µg/mL | 0.1730 µg/ml |
| LOQ | 0.47 µg/mL | 0.53 µg/mL | 0.5768 µg/ml |
| Correlation Coeff. (r²) | 0.9998 | 0.9998 | 0.9981 |
| Recovery (%) | 98.8 - 101.3% | 99.2 - 101.1% | 98.27 - 100.21% |
Table 4: HPTLC-Densitometric Method for Naproxen and this compound
A chromatographic-densitometric method has been established for the identification and quantification of Naproxen and its methyl ester.[10]
| Parameter | Value[10] |
| Stationary Phase | Silica gel F254 TLC plates |
| Mobile Phase | Cyclohexane-chloroform-methanol (12:6:1, v/v) |
| Detection (UV) | 223 nm |
| LOD (Naproxen) | 30 ng |
| Recovery | 95.4% |
| Linearity Range | 0.0015% to 0.0060% |
Comparative Analysis Logic
The choice of an analytical method depends on a variety of factors including the specific requirements of the analysis, available instrumentation, and desired performance characteristics. The following diagram outlines a logical approach to selecting a suitable method.
Caption: A decision tree to guide the selection of an analytical method based on key requirements.
Experimental Protocols
HPLC Method for Naproxen and Related Substances[1][2]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Mobile Phase: A mixture of Acetonitrile and 10 mM Ammonium acetate buffer (pH 3.8, adjusted with acetic acid) in a ratio of 550:450 v/v.[1][2] The mobile phase is filtered through a 0.45µm filter and degassed.
-
Injection Volume: 20 µl.
-
Standard Solution Preparation: A stock solution of Naproxen is prepared by dissolving an accurately weighed amount in the diluent (Water:Acetonitrile, 50:50 v/v) to achieve a known concentration. Working standards are prepared by diluting the stock solution.
-
Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of Naproxen is accurately weighed and transferred to a volumetric flask. The diluent is added, and the solution is sonicated to dissolve the drug, then diluted to the mark. The solution is filtered before injection.
GC-MS Method for Naproxen[6]
-
Derivatization: Naproxen is derivatized with N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA).
-
Chromatographic System: A gas chromatograph coupled with a mass spectrometer.
-
Standard and Sample Preparation: Stock solutions of Naproxen are prepared in acetonitrile. Working standard solutions are prepared by diluting the stock solution. For pharmaceutical preparations, an appropriate amount of the crushed tablet is dissolved in a suitable solvent, sonicated, and diluted to the desired concentration.
-
Analysis: The derivatized sample is injected into the GC-MS system. The separation is achieved on a suitable capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
Spectrophotometric Method for Naproxen (using Bromocresol Green)[8]
-
Reagents:
-
Standard Naproxen solution (200 µg/mL in methanol).
-
Bromocresol green (BCG) solution (50 µg/mL).
-
Phosphate buffer solution (pH 3.5).
-
-
Procedure:
-
Aliquots of the standard Naproxen solution are transferred to a series of 5 mL volumetric flasks.
-
To each flask, 1 mL of the BCG solution and 1 mL of the phosphate buffer are added.
-
The volume is made up to the mark with methanol and distilled water.
-
The solutions are allowed to stand for 10 minutes at room temperature.
-
The absorbance of the yellow colored complex is measured at 424 nm against a reagent blank.
-
-
Calibration Curve: A calibration curve is prepared by plotting the absorbance versus the concentration of Naproxen.
Conclusion
The choice of an analytical method for this compound requires careful consideration of the specific analytical needs.
-
HPLC methods offer excellent specificity, accuracy, and precision, making them suitable for routine quality control and stability studies. A variety of column and mobile phase combinations can be optimized for the specific separation of Naproxen and its esters.
-
GC-MS provides very high sensitivity and specificity, which is particularly useful for the determination of trace amounts of impurities or for analysis in complex matrices. Derivatization is typically required for Naproxen and its esters.
-
Spectrophotometric methods are simple, rapid, and cost-effective, making them suitable for routine analysis where high specificity is not the primary concern.
-
HPTLC-Densitometry offers the advantage of high sample throughput and is a viable alternative for the simultaneous determination of Naproxen and its methyl ester.
Ultimately, a thorough cross-validation as outlined in this guide is essential to ensure that the selected method is fit for its intended purpose and provides reliable and accurate results.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. researchgate.net [researchgate.net]
- 3. bsphs.org [bsphs.org]
- 4. iosrphr.org [iosrphr.org]
- 5. scispace.com [scispace.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Determination of naproxen in human plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unmasking the Molecular Differences Between Naproxen and its Methyl Ester
For the discerning eyes of researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of the widely used nonsteroidal anti-inflammatory drug (NSAID), Naproxen, and its derivative, Naproxen methyl ester. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we illuminate the subtle yet significant structural distinctions that arise from the esterification of Naproxen's carboxylic acid group.
This guide presents a compilation of experimental data, offering a clear, side-by-side comparison to aid in the characterization and analysis of these two compounds. Detailed experimental protocols are provided to ensure reproducibility and methodological understanding.
At a Glance: Key Spectroscopic Differences
The primary structural difference between Naproxen and this compound lies in the functional group at the chiral center: a carboxylic acid in Naproxen and a methyl ester in its derivative. This seemingly minor alteration induces notable shifts in their respective spectra, providing clear markers for differentiation.
-
¹H NMR: The most telling difference is the disappearance of the acidic proton from the carboxylic acid in Naproxen and the appearance of a new singlet corresponding to the methyl ester protons in this compound.
-
¹³C NMR: The chemical shift of the carbonyl carbon is a key indicator, showing a distinct downfield shift in the ester compared to the carboxylic acid.
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid in Naproxen's spectrum is absent in that of its methyl ester. Conversely, the C=O stretching frequency is typically higher for the ester.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound is 14 mass units higher than that of Naproxen, reflecting the addition of a methyl group (CH₂).
Data Deep Dive: A Tabular Comparison
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for Naproxen and this compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton Assignment | Naproxen (CDCl₃) [1] | Naproxen (CD₃OD) [2] | This compound (CDCl₃) [3] | Key Differences |
| -COOH | ~10.0-12.0 (broad s) | Not observed | - | Absence of the acidic proton in the methyl ester. |
| Aromatic-H | 7.67 (d), 7.66 (d), 7.39 (dd), 7.12 (dd), 7.08 (d) | 7.70 (m) | 7.68 (dd), 7.65 (s), 7.39 (dd), 7.13 (dd), 7.10 (bs) | Minor shifts in aromatic protons due to the change in the electronic environment. |
| -OCH₃ (naphthyl) | 3.87 (s) | 3.84 (s) | 3.88 (s) | Minimal change. |
| -CH- | 3.86 (q) | ~3.8 (overlapped) | Not explicitly stated, but expected to be a quartet. | Minimal change. |
| -CH₃ (chiral center) | 1.57 (d) | 1.55 (d) | 1.58 (d) | Minimal change. |
| -COOCH₃ | - | - | 3.66 (s) | Appearance of a new singlet for the methyl ester protons. |
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). s = singlet, d = doublet, dd = doublet of doublets, q = quartet, m = multiplet, bs = broad singlet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Assignment | Naproxen [4][5] | This compound [6] | Key Differences |
| -C =O | ~180-181 | ~175 | Significant upfield shift of the carbonyl carbon in the ester. |
| Aromatic/Naphthyl Carbons | ~105-158 | ~105-158 | Minor shifts in the aromatic region. |
| -OC H₃ (naphthyl) | ~55 | ~55 | Minimal change. |
| -C H- | ~45 | ~45 | Minimal change. |
| -C H₃ (chiral center) | ~18 | ~18 | Minimal change. |
| -COOC H₃ | - | ~52 | Appearance of a new signal for the methyl ester carbon. |
Note: Specific assignments for all aromatic carbons are not listed for brevity but show minor variations between the two compounds.
Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)
| Functional Group Vibration | Naproxen [7][8][9] | This compound [3] | Key Differences |
| O-H stretch (carboxylic acid) | ~2500-3300 (broad) | Absent | The broad O-H absorption band is a hallmark of the carboxylic acid and is absent in the ester. |
| C-H stretch (aromatic & aliphatic) | ~2840-3060 | ~2973 | Similar in both compounds. |
| C=O stretch (carbonyl) | ~1727-1733 | ~1738 | The carbonyl stretching frequency is slightly higher in the ester. |
| C=C stretch (aromatic) | ~1600-1631 | ~1605 | Similar in both compounds. |
| C-O stretch | ~1223-1252 | ~1177 | Shift in the C-O stretching frequency. |
Table 4: UV-Visible (UV-Vis) Spectroscopic Data
| Parameter | Naproxen [10][11][12][13][14] | This compound | Key Differences |
| λmax (in Methanol) | ~230, 261, 271, 331 nm | Similar to Naproxen | The core chromophore (methoxynaphthalene) is unchanged, resulting in very similar UV-Vis absorption spectra. |
| λmax (in Ethanol) | ~242 nm[13] | Similar to Naproxen | Minor solvent-dependent shifts are expected, but the overall profile remains similar. |
Note: The UV-Vis spectrum is primarily determined by the aromatic system, which is identical in both molecules. Therefore, significant differences are not expected.
Table 5: Mass Spectrometry (MS) Data
| Parameter | Naproxen [1][15] | This compound [6][16][17] | Key Differences |
| Molecular Formula | C₁₄H₁₄O₃ | C₁₅H₁₆O₃ | Addition of a CH₂ group. |
| Molecular Weight | 230.26 g/mol | 244.29 g/mol | A difference of 14.03 g/mol . |
| Molecular Ion Peak (m/z) | 230 | 244 | The molecular ion peak of the ester is 14 units higher. |
| Key Fragment Ion (m/z) | 185 (loss of -COOH) | 185 (loss of -COOCH₃) | A common major fragment corresponding to the methoxynaphthalene ethyl radical cation is observed for both. |
Experimental Corner: Protocols for Spectroscopic Analysis
The following are generalized protocols for the spectroscopic analysis of Naproxen and this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (Naproxen or this compound) for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry vial.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Approximately 12-15 ppm.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Approximately 0-220 ppm.
-
Temperature: 298 K.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol (B129727) or ethanol) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Instrument Parameters:
-
Spectrometer: Double-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample preparation as the blank reference.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL to 10 µg/mL.
-
-
Instrument Parameters (Electron Ionization - Direct Inlet):
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source and a direct inlet probe.
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Inlet Method: The sample solution is introduced directly into the ion source, or a solid sample is placed on a probe and heated to volatilize it into the source.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the spectroscopic comparison of Naproxen and this compound.
Caption: Experimental workflow for the spectroscopic comparison of Naproxen and its methyl ester.
References
- 1. rit.edu [rit.edu]
- 2. The Operating Manual for UV-Vis Spectrophotometer | Universal Lab Blog [universallab.org]
- 3. scienceijsar.com [scienceijsar.com]
- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. shimadzu.com [shimadzu.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. cbic.yale.edu [cbic.yale.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. azom.com [azom.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. youtube.com [youtube.com]
- 15. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. eng.uc.edu [eng.uc.edu]
Comparative permeability studies of naproxen and its esters through skin
A comparative analysis of scientific studies reveals that ester-based prodrugs of naproxen (B1676952) significantly enhance its permeation through the skin, offering a promising strategy for developing more effective topical pain relief formulations. This guide synthesizes findings from multiple studies, presenting key quantitative data, detailed experimental protocols, and a visual representation of the typical research workflow for scientists and drug development professionals.
The transdermal delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen presents an attractive alternative to oral administration, as it can minimize systemic side effects such as gastrointestinal issues.[1] However, the skin's outer layer, the stratum corneum, acts as a formidable barrier, limiting the penetration of many drugs, including naproxen.[1] To overcome this, researchers have explored the use of ester prodrugs—modified versions of the parent drug that are more adept at crossing the skin barrier and then converting back to the active form.
Enhanced Permeability: A Quantitative Comparison
Studies have consistently demonstrated that esterifying naproxen can lead to a significant increase in its ability to permeate the skin. The data below, compiled from various in vitro studies, quantifies this enhancement.
| Compound | Vehicle/pH | Skin Model | Flux (nmol/cm²·h) | Permeability Enhancement Ratio (vs. Naproxen) | Reference |
| Naproxen | Aqueous Buffer pH 7.4 | Human | 6.5 | 1.0 | [2] |
| Naproxen | Aqueous Buffer pH 5.0 | Human | 1.6 | 1.0 | [2] |
| Piperazinylalkyl Ester (4c) | Aqueous Buffer pH 7.4 | Human | 58.5 | 9.0 | [2] |
| Piperazinylalkyl Ester (4d) | Aqueous Buffer pH 7.4 | Human | 26.0 | 4.0 | [2] |
| Piperazinylalkyl Ester (4c) | Aqueous Buffer pH 5.0 | Human | 6.4 | 4.0 | [2] |
| Naproxen | - | Human | - | 1.0 | [3] |
| Amide Conjugate (Butyl derivative 2) | - | Human | - | 5.0 | [3] |
| Naproxen | - | Porcine | - | 1.0 | [4] |
| L-proline isopropyl ester naproxenate | - | Porcine | - | ~4.0 | [4] |
These findings highlight that piperazinylalkyl esters and amide conjugates of naproxen can increase its skin permeation by up to 9-fold and 5-fold, respectively.[2][3] Similarly, a salt form, L-proline isopropyl ester naproxenate, demonstrated a nearly four-fold increase in permeation through porcine skin.[4] The enhanced permeability is often attributed to the increased lipophilicity of the ester prodrugs, which facilitates their passage through the lipid-rich stratum corneum.[2]
Unveiling the Mechanism: Experimental Protocols
The data presented above is the result of rigorous in vitro skin permeation studies. Understanding the methodology behind these experiments is crucial for interpreting the results and designing future research. A typical experimental protocol involves the use of Franz diffusion cells.
Key Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
-
Skin Preparation:
-
Human or animal (e.g., porcine, rat) skin is obtained, and the subcutaneous fat is carefully removed.[4] Porcine skin is often used due to its similarity to human skin in terms of permeability and thickness.[4]
-
The skin is then cut to an appropriate thickness, often using a dermatome, and can be stored frozen until use.[4]
-
Before the experiment, the skin is thawed and hydrated in a phosphate-buffered saline (PBS) solution.[4]
-
-
Franz Diffusion Cell Assembly:
-
The prepared skin sample is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[5]
-
The receptor chamber is filled with a receptor fluid, typically PBS at pH 7.4, to mimic physiological conditions.[4][5] The receptor fluid is maintained at a constant temperature, usually 32 ± 0.5 °C, and continuously stirred.[4]
-
-
Application of Test Substance:
-
A saturated solution or a specific formulation of the test compound (naproxen or its ester) is applied to the skin surface in the donor chamber.[4]
-
-
Sample Collection and Analysis:
-
At predetermined time intervals over a period of 24 hours, samples are withdrawn from the receptor fluid.[4]
-
To maintain a constant volume, the receptor chamber is refilled with fresh buffer after each sampling.[4]
-
The concentration of the drug in the collected samples is then quantified using an analytical technique such as High-Performance Liquid Chromatography (HPLC).[4]
-
-
Data Analysis:
Visualizing the Research Process
To further clarify the experimental methodology, the following diagram illustrates the typical workflow of a comparative skin permeability study.
Caption: Workflow of an in vitro skin permeation study.
Conclusion
References
- 1. jocpr.com [jocpr.com]
- 2. Piperazinylalkyl prodrugs of naproxen improve in vitro skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro skin permeation of naproxen conjugates with alpha-alkylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Naproxen Salts with Increased Skin Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. The Effect of Various Vehicles on the Naproxen Permeability through Rat Skin: A Mechanistic Study by DSC and FT-IR Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the stability of different naproxen ester prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of various naproxen (B1676952) ester prodrugs, offering insights into their potential as effective drug delivery systems. By modifying the carboxylic acid group of naproxen, these prodrugs aim to mitigate the gastrointestinal side effects associated with the parent drug. Their efficacy, however, is critically dependent on their stability in different physiological environments. This document summarizes key experimental data on the hydrolysis of different classes of naproxen ester prodrugs under various conditions, outlines the methodologies for these stability studies, and visualizes the underlying chemical and experimental processes.
Comparative Stability Data
The stability of naproxen ester prodrugs is a crucial factor in their design and development. An ideal prodrug should exhibit sufficient stability in the acidic environment of the stomach to minimize local irritation and premature hydrolysis, while being susceptible to enzymatic or chemical cleavage in the systemic circulation or at the target site to release the active naproxen. The following table summarizes the hydrolysis data for several classes of naproxen ester prodrugs.
| Prodrug Class | Specific Prodrug/Promoieties | Condition | Stability Parameter | Value |
| Acyloxyalkyl Esters | Naproxen acetyloxybutyl ester | 80% Human Serum (pH 7.4) | Half-life (t½) | 4 - 137 min[1][2] |
| Naproxen acyloxyalkyl esters | Human Skin Homogenate (pH 7.4) | Half-life (t½) | 13 - 403 min[1][2] | |
| Aminoacyloxyalkyl Esters | Various amino acid esters | Human Serum | Half-life (t½) | 4 - 19 min[3] |
| Glyceride Esters | 1,3-dipalmitoyl/stearoyl-2-naproxenoyl glycerol | Phosphate (B84403) Buffer (pH 7.4) | Half-life (t½) | 664.30 / 862.48 h[4] |
| Diacyl glyceryl esters | Neutral Buffer Solution | Stability | Relatively stable[5] | |
| Diacyl glyceryl esters | Human Serum | Stability | Rapidly degraded[5] | |
| Polymeric Prodrugs | Naproxen-methacrylic acid copolymer | In vitro with esterase/lipase | Vmax | 2.16 x 10⁻⁵ equiv. mol L⁻¹ min⁻¹[6] |
| Km | 5.11 x 10⁻² equiv. mol L⁻¹[6] | |||
| Mutual Prodrugs | Naproxen-antioxidant (thymol, guaiacol, menthol) via glycolic acid spacer | pH 1.2 | Half-life (t½) | 6.22 - 20.98 h[7] |
| pH 7.4 | Half-life (t½) | 6.22 - 20.98 h[7] | ||
| 80% Human Plasma | Hydrolysis | >40% after 15 min[7] | ||
| Naproxen-propyphenazone | Non-enzymatic buffer (pH 1.2 and 7.4) | Stability | Studied, but specific values not provided in abstract[8] | |
| Liver homogenates | Stability | Studied, but specific values not provided in abstract[8] | ||
| Naproxen-antioxidant (vanillin, chalcone) | pH 1.2 | Stability | Resistant to hydrolysis[9] | |
| pH 7.4 and 9.5 | Stability | Hydrolyzed[9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of naproxen ester prodrugs.
In Vitro Hydrolysis Studies in Aqueous Buffers
This protocol outlines the procedure for determining the chemical stability of naproxen ester prodrugs in simulated gastric and intestinal fluids.
-
Preparation of Buffer Solutions:
-
Prepare a 0.1 M HCl solution to simulate gastric fluid (pH 1.2).
-
Prepare a 0.1 M phosphate buffer solution to simulate intestinal fluid (pH 7.4).
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
-
Sample Preparation:
-
Prepare a stock solution of the naproxen ester prodrug in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Add a small volume of the stock solution to a larger volume of the pre-warmed (37°C) buffer solution to achieve a final prodrug concentration of 10-50 µg/mL. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the hydrolysis rate.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture in a constant temperature water bath at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the hydrolysis reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) to the withdrawn sample to precipitate any proteins and stop the reaction.
-
-
Sample Analysis by High-Performance Liquid Chromatography (HPLC):
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant for the concentration of the remaining prodrug and the released naproxen using a validated stability-indicating HPLC method.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., pH 4.0) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 272 nm.
-
Injection Volume: 15 µL.
-
-
-
Data Analysis:
-
Plot the logarithm of the remaining prodrug concentration versus time.
-
If the plot is linear, the hydrolysis follows first-order kinetics.
-
Calculate the first-order rate constant (k) from the slope of the line (slope = -k/2.303).
-
Calculate the half-life (t½) of the prodrug using the equation: t½ = 0.693/k.
-
In Vitro Hydrolysis Studies in Human Plasma/Serum
This protocol is designed to assess the enzymatic stability of naproxen ester prodrugs in a biologically relevant medium.
-
Preparation of Plasma/Serum:
-
Obtain fresh human plasma or serum.
-
If using plasma, it can be diluted to 80% with an isotonic phosphate buffer (pH 7.4).
-
-
Sample Preparation and Incubation:
-
Follow the same sample preparation and incubation procedure as described for the aqueous buffer studies, but use the prepared human plasma or serum instead of the buffer solution.
-
-
Sample Processing:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Precipitate the plasma/serum proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile).
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to obtain a clear supernatant.
-
-
HPLC Analysis and Data Interpretation:
-
Analyze the supernatant using the same HPLC method as described above.
-
Calculate the rate constant and half-life of enzymatic hydrolysis as described for the chemical hydrolysis studies.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental chemical transformation of naproxen ester prodrugs and a typical workflow for their stability assessment.
Caption: General hydrolysis pathway of a naproxen ester prodrug.
Caption: Typical workflow for assessing prodrug stability.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of acyloxyalkyl esters as dermal prodrugs of ketoprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of aminoacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid as novel naproxen prodrugs for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Glyceride Prodrugs of Naproxen [scirp.org]
- 5. Diacyl glyceryl ester prodrugs for slow release in the skin: synthesis and in vitro degradation and absorption studies for naproxen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and properties of a naproxen polymeric prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Biological and metabolic study of naproxen-propyphenazone mutual prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
Safety Operating Guide
Proper Disposal of Naproxen Methyl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Naproxen Methyl Ester, a derivative of the common non-steroidal anti-inflammatory drug (NSAID) Naproxen, requires careful consideration for its disposal due to its potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with general laboratory best practices and regulatory principles.
Immediate Safety and Hazard Assessment
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed, may cause skin and serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2][3] It is also recognized as an environmental hazard. Therefore, it must be managed as hazardous waste to mitigate risks to human health and the environment.
Key Hazard Information:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3]
-
Environmental Hazard: Hazardous to the aquatic environment.
While this compound is not specifically listed with a "P" or "U" code by the U.S. Environmental Protection Agency (EPA), its inherent toxic characteristics necessitate its management as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5]
Quantitative Data for this compound
A summary of the key quantitative properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₃ |
| Molecular Weight | 244.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 88-90 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. Insoluble in water. |
| Hazard Codes | H301, H315, H319, H335, H361, H411 |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general guidelines for the disposal of hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired solid this compound in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials grossly contaminated with this compound (e.g., weighing boats, contaminated gloves, absorbent pads from a spill) should also be placed in the designated solid hazardous waste container.
-
-
Solutions:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
The container must be clearly labeled with the chemical name and concentration.
-
Do not pour solutions of this compound down the drain. This is strictly prohibited for hazardous pharmaceutical waste.[4]
-
3. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant," "Reproductive Hazard").
-
The date of waste accumulation should also be clearly marked on the label.
4. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to prevent the spread of material in case of a leak.
-
Ensure the storage area is secure and away from general laboratory traffic.
5. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
The ultimate disposal method for this type of waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
Personal protective equipment for handling Naproxen Methyl Ester
Essential Safety and Handling Guide for Naproxen Methyl Ester
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are based on established safety data to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards requiring stringent safety protocols. It is harmful if swallowed, may damage fertility or the unborn child, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Scenario | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | Respirator: Full-face respirator with P100 (or N100) particulate filters to prevent inhalation of fine powders.[1][5][6][7][8] Gloves: Double nitrile gloves, with the outer pair having extended cuffs.[8][9] Body Protection: Disposable gown with elastic cuffs over a lab coat.[1][6][8][10] Eye Protection: Safety goggles worn under the full-face respirator.[1][6][10] Additional Protection: Hair bonnet and shoe covers.[8] |
| Preparation of Solutions | Engineering Controls: All manipulations must be conducted within a certified chemical fume hood.[7][8] Gloves: Nitrile gloves.[9] Body Protection: Chemical-resistant lab coat.[1][6][10] Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][6][10] |
| In-vitro / In-vivo Experiments | Gloves: Nitrile gloves.[9] Body Protection: Lab coat.[1][6][10] Eye Protection: Safety glasses.[1][6][10] |
Operational Plan: Step-by-Step Handling Procedures
A meticulous approach to handling this compound is critical to prevent exposure and contamination.
Pre-Handling Preparations
-
Obtain and Read Safety Data Sheet (SDS): Before beginning any work, obtain and thoroughly read the SDS for this compound.[1][4][6][10]
-
Designate a Work Area: All work with solid this compound should be performed in a designated area within a chemical fume hood or a powder containment hood to minimize inhalation exposure.[7][8]
-
Assemble PPE: Ensure all required PPE is available and in good condition.
-
Prepare Spill Kit: A chemical spill kit should be readily accessible. The kit should contain absorbent materials, a scoop for solid waste, sealable plastic bags, and decontamination solutions.[8]
Weighing and Aliquoting the Dry Powder
-
Don all required PPE as specified in the table for "Weighing and Aliquoting."
-
Place a disposable bench liner on the work surface inside the chemical fume hood.[8]
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
Tightly seal the primary container after use.
-
Proceed with the preparation of solutions within the fume hood.
Storage
-
Store this compound in a tightly closed, light-resistant container in a well-ventilated, dry area.[5][6][10]
-
The recommended storage temperature is 2-8°C.
-
The storage area should be locked and accessible only to authorized personnel.[1][3][6][10]
Emergency and Disposal Plan
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting.[5][7] Rinse mouth with water and immediately call a physician or Poison Control Center.[1][10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[3][6] Remove contaminated clothing and wash it before reuse.[6] Seek medical attention if irritation develops.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[6] |
| Inhalation | Move the person to fresh air.[6][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation.[3][5][10] Seek immediate medical attention.[6] |
Spill Cleanup Procedure
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For powders, gently cover the spill with absorbent pads to prevent the powder from becoming airborne. Do not sweep dry powder.[8]
-
Collect and Dispose: Use a scoop or appropriate tools to collect the material and place it into a sealable plastic bag for disposal.[7]
-
Decontaminate: Clean the spill area with an appropriate decontamination solution.
Disposal Plan
-
Dispose of waste material in accordance with all applicable national and local regulations.[1]
-
Chemical waste should be handled by a licensed waste disposal company.
-
Do not mix this compound waste with other waste streams.[1]
-
Handle uncleaned containers as you would the product itself.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.
Caption: Safe handling workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. benchchem.com [benchchem.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. spectrumrx.com [spectrumrx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
